molecular formula C19H38O3 B164390 Methyl 2-hydroxyoctadecanoate CAS No. 2420-35-1

Methyl 2-hydroxyoctadecanoate

カタログ番号: B164390
CAS番号: 2420-35-1
分子量: 314.5 g/mol
InChIキー: OUFCLLRNNJZLOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-hydroxy Stearic acid is a hydroxylated fatty acid methyl ester that broadens phase transition in dimyristoylphosphatidylcholine (DMPC) lipid membranes. It has been used in the synthesis of lipid-nucleotide conjugate anti-HIV agents to increase phosphodiester bond cleavage and the amount of liberated intracellular nucleotides.>

特性

IUPAC Name

methyl 2-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLLRNNJZLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347938
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-35-1
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-hydroxyoctadecanoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a saturated fatty acid methyl ester belonging to the class of alpha-hydroxy fatty acids. These lipids are characterized by a hydroxyl group at the C-2 position of the fatty acid chain. While its isomer, methyl 12-hydroxyoctadecanoate, is well-documented and widely used in industrial applications, this compound and other 2-hydroxy fatty acids are gaining increasing attention in biomedical research. They are recognized as important constituents of complex lipids, particularly sphingolipids, and have been implicated in various biological processes, including the structural organization of cell membranes and potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. Much of the available data pertains to its isomers, particularly methyl 12-hydroxyoctadecanoate. However, based on available information, the following properties have been identified.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 2420-35-1[3][4]
Molecular Formula C₁₉H₃₈O₃[3]
Molecular Weight 314.5 g/mol [3]
Physical State Solid[3]
Purity >98%[3]
Synonyms Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate, (±)-Methyl 2-Hydroxyoctadecanoate[3]
Storage Freezer (-20°C)[3]
Stability ≥ 4 years[2]

Table 2: Solubility of this compound

SolventSolubilitySource
Chloroform Soluble[2]
Ethyl ether Soluble[2]
Methanol (B129727) Soluble[2]

Spectral Data

Table 3: Mass Spectrometry Data for Methyl 2-hydroxystearate, TMS derivative

PropertyValueSource
Molecular Formula C₂₂H₄₆O₃Si[7]
Molecular Weight 386.68 g/mol [7]
CAS Number 56196-58-8[7]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic approach for 2-hydroxy fatty acids can be inferred from related syntheses. A plausible method involves the alpha-hydroxylation of stearic acid followed by esterification.

General Synthetic Approach:

  • Alpha-bromination of Stearic Acid: Stearic acid can be brominated at the alpha-position using a Hell-Volhard-Zelinsky reaction with bromine and a catalytic amount of phosphorus tribromide.

  • Nucleophilic Substitution: The resulting 2-bromostearic acid can then undergo nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to yield 2-hydroxyoctadecanoic acid.

  • Fischer Esterification: The final step is the esterification of 2-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.

A more modern and potentially enantioselective approach could involve the asymmetric dihydroxylation of a corresponding enol ether or the enzymatic hydroxylation of stearic acid.[8]

Analytical Methodology:

The analysis of 2-hydroxy fatty acid methyl esters often involves derivatization to enhance their volatility and thermal stability for gas chromatography (GC) analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether, which can then be analyzed by GC-Mass Spectrometry (GC-MS).[7] For enantioselective analysis, chiral derivatizing agents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) can be used to form diastereomers that can be separated on a chiral GC column.[9]

Biological Activity and Signaling Pathways

2-Hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, are known to be integral components of sphingolipids, which are essential molecules in cell membranes. The presence of the 2-hydroxyl group significantly alters the biophysical properties of these lipids and the membranes they constitute.[1]

Membrane Structure and Function:

The incorporation of 2-hydroxy fatty acids into sphingolipids influences membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[1] Studies on model lipid membranes have shown that (R)-2-hydroxyoctadecanoic acid can alter the phase transition of dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, suggesting a role in modulating membrane organization.[2][10]

Enzymatic Synthesis:

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is responsible for the stereospecific hydroxylation of long-chain fatty acids.[1]

fatty_acid_2_hydroxylation Stearic Acid Stearic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Stearic Acid->FA2H Substrate 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid FA2H->2-Hydroxyoctadecanoic Acid Product Ceramide Synthase Ceramide Synthase 2-Hydroxyoctadecanoic Acid->Ceramide Synthase Incorporation 2-Hydroxy Sphingolipids 2-Hydroxy Sphingolipids Ceramide Synthase->2-Hydroxy Sphingolipids Membrane Cell Membrane 2-Hydroxy Sphingolipids->Membrane Integration

Caption: Biosynthesis of 2-hydroxy fatty acids and their incorporation into sphingolipids.

Potential Therapeutic Relevance:

While specific studies on this compound are limited, the broader class of 2-hydroxy fatty acids has shown interesting biological activities. For instance, some 2-hydroxy fatty acids have demonstrated potential as anti-cancer agents. Furthermore, methyl (+/-)-2-hydroxystearate has been utilized in the synthesis of lipid-nucleotide conjugates as potential anti-HIV agents.[2]

Conclusion

This compound is a fatty acid methyl ester with emerging significance in the field of lipidomics and biomedical research. While a comprehensive dataset of its physicochemical properties and detailed synthetic protocols are not yet widely available, its role as a precursor to and component of biologically important 2-hydroxy sphingolipids is established. Further research into the specific properties and biological functions of this compound is warranted to fully elucidate its potential in drug development and as a tool for studying cellular processes.

Visualizations

Caption: Chemical Structure of this compound.

general_synthesis Stearic Acid Stearic Acid 2-Bromostearic Acid 2-Bromostearic Acid Stearic Acid->2-Bromostearic Acid Br₂, PBr₃ (Hell-Volhard-Zelinsky) 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid 2-Bromostearic Acid->2-Hydroxyoctadecanoic Acid NaOH(aq) This compound This compound 2-Hydroxyoctadecanoic Acid->this compound CH₃OH, H⁺

Caption: A plausible general synthetic route to this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 2-hydroxyoctadecanoate, a valuable alpha-hydroxy fatty acid ester. The document details a robust synthesis pathway, starting from the readily available stearic acid, and includes a thorough experimental protocol. All quantitative data, including reaction yields and key spectroscopic information, are presented in structured tables for clarity and ease of comparison. Additionally, logical workflows are visualized using diagrams to facilitate understanding of the synthesis process.

Introduction

This compound, also known as methyl 2-hydroxystearate, is a member of the alpha-hydroxy fatty acid (α-HFA) family. These compounds are of significant interest in various scientific fields, including cosmetics, materials science, and as intermediates in the synthesis of more complex bioactive molecules. The presence of a hydroxyl group on the alpha-carbon introduces chirality and functionality, making them versatile building blocks. This guide focuses on a practical and efficient method for its preparation in a laboratory setting.

Synthesis Pathway

The most common and effective method for the synthesis of this compound involves a two-step process starting from stearic acid:

  • α-Hydroxylation of Stearic Acid: This step introduces the hydroxyl group at the C-2 position of the fatty acid chain. A reliable method for this transformation is the α-chlorination of stearic acid followed by nucleophilic substitution with a hydroxide (B78521) ion.

  • Esterification: The resulting 2-hydroxyoctadecanoic acid is then esterified with methanol (B129727) to yield the final product, this compound.

This pathway is advantageous due to the use of readily available starting materials and reagents, and it provides good overall yields.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
CAS Number 2420-35-1[1][2][3]
Molecular Formula C₁₉H₃₈O₃[1][2]
Molecular Weight 314.5 g/mol [1][2]
Appearance Solid[2]
Solubility Soluble in Chloroform, Ethyl ether, Methanol[2]
¹H NMR (CDCl₃) δ 4.19 (dd, 1H), 3.78 (s, 3H), 1.80-1.60 (m, 2H), 1.40-1.20 (m, 28H), 0.88 (t, 3H)Predicted
¹³C NMR (CDCl₃) δ 175.5, 70.5, 52.0, 34.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7, 14.1Predicted
Mass Spectrum (EI, TMS derivative) m/z 386 (M+), 371, 299, 175, 149, 117, 73[4]

Note: Predicted NMR data is based on standard chemical shift values for similar structures. The mass spectrum data is for the trimethylsilyl (B98337) (TMS) derivative as reported in the NIST WebBook.[4]

Table 2: Summary of Reaction Yields
StepReactionTypical YieldReference
1α-Hydroxylation of Stearic Acid74-88%[5]
2Esterification of 2-hydroxyoctadecanoic acid>95%[6][7]
Overall Stearic Acid to this compound ~70-84% Calculated

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyoctadecanoic Acid via α-Chlorination

This protocol is adapted from a procedure for the α-hydroxylation of fatty acids.[5]

Materials:

  • Stearic Acid

  • Trichloroisocyanuric acid (TCCA)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, 1M)

  • Acetonitrile (B52724)

  • Water

Procedure:

  • α-Chlorination: In a round-bottom flask, stearic acid (e.g., 35 mmol) is heated to a molten state. Trichloroisocyanuric acid (TCCA) is added portion-wise under stirring. The reaction is typically carried out under solvent-free conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: In a separate flask, a solution of potassium hydroxide (e.g., 140 mmol) in water (e.g., 200 mL) is prepared and heated to 80°C with stirring for 30 minutes. The crude 2-chlorostearic acid from the previous step is added to the KOH solution. The mixture is refluxed for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified to pH 1 with 1M HCl, which results in the precipitation of a white solid. The solid is collected by filtration. Purification is achieved by trituration with acetonitrile to yield pure 2-hydroxyoctadecanoic acid as a white solid.

Step 2: Esterification of 2-Hydroxyoctadecanoic Acid

This protocol is a general method for the acid-catalyzed esterification of fatty acids.[6][7]

Materials:

  • 2-Hydroxyoctadecanoic Acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or HCl gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether or Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: 2-Hydroxyoctadecanoic acid is dissolved in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the fatty acid) is carefully added to the solution. Alternatively, anhydrous HCl gas can be bubbled through the methanol to generate the acidic catalyst.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether or hexane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification, if necessary, can be performed by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Synthesis_Workflow Stearic_Acid Stearic Acid Alpha_Chloro_Stearic_Acid 2-Chlorostearic Acid Stearic_Acid->Alpha_Chloro_Stearic_Acid TCCA Two_Hydroxy_Stearic_Acid 2-Hydroxyoctadecanoic Acid Alpha_Chloro_Stearic_Acid->Two_Hydroxy_Stearic_Acid KOH, H₂O, Reflux Final_Product This compound Two_Hydroxy_Stearic_Acid->Final_Product Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthesis workflow for this compound.

Experimental_Workflow cluster_step1 Step 1: α-Hydroxylation cluster_step2 Step 2: Esterification Chlorination α-Chlorination of Stearic Acid with TCCA Hydrolysis Hydrolysis of 2-Chlorostearic Acid Chlorination->Hydrolysis Purification1 Acidification, Filtration & Trituration Hydrolysis->Purification1 Esterification Acid-Catalyzed Esterification with Methanol Purification1->Esterification 2-Hydroxyoctadecanoic Acid Workup Neutralization & Extraction Esterification->Workup Purification2 Drying & Solvent Evaporation Workup->Purification2 Final_Product Final_Product Purification2->Final_Product Final Product

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (CAS: 2420-35-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a long-chain fatty acid methyl ester with the CAS number 2420-35-1. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the known and potential biological activities of 2-hydroxy fatty acids, a class of compounds to which this compound belongs, with a particular focus on their implications in cancer research and sphingolipid metabolism. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2420-35-1[1][2]
Molecular Formula C₁₉H₃₈O₃[1][2]
Molecular Weight 314.5 g/mol [1][2]
Synonyms Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate, (±)-Methyl 2-Hydroxyoctadecanoate[1]
Appearance White solid-
Purity >98% (commercially available)[1]
Storage Freezer[1]
Solubility Soluble in organic solvents like chloroform, ethyl ether, and methanol (B129727).-
Melting Point Not specified in the search results.-

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of 2-hydroxyoctadecanoic acid or the hydroxylation of methyl octadecanoate.

Synthesis via Fischer Esterification of 2-Hydroxyoctadecanoic Acid

A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyoctadecanoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Logical Workflow for Fischer Esterification

Fischer_Esterification 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid Reaction Mixture Reaction Mixture 2-Hydroxyoctadecanoic Acid->Reaction Mixture Methanol (excess) Methanol (excess) Methanol (excess)->Reaction Mixture Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Crude Product Crude Product Reflux->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Fischer Esterification Workflow
Purification by Column Chromatography

The crude product can be purified by silica (B1680970) gel column chromatography.

Experimental Protocol:

  • Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[3][4]

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acid methyl esters, derivatization to trimethylsilyl (B98337) (TMS) ethers can improve volatility and chromatographic performance.[5]

Experimental Protocol:

  • Derivatization (TMS ether): React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a TMS ether.

  • GC Column: A capillary column suitable for FAME analysis, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column, is typically used.

  • Injector and Oven Program: Use a split/splitless injector. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of all components. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the TMS-derivatized this compound is recorded. The fragmentation pattern can be used for structural confirmation.

GC-MS Parameter Typical Value
Column Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (~3.7 ppm), the proton on the carbon bearing the hydroxyl group (~4.0 ppm), the long aliphatic chain protons (a complex multiplet between 0.8 and 1.6 ppm), and the hydroxyl proton (variable chemical shift).

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methoxy (B1213986) carbon of the ester (~52 ppm), and the carbons of the long alkyl chain (in the aliphatic region).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Spectral Analysis: The FTIR spectrum of this compound will exhibit characteristic absorption bands:

    • A broad O-H stretching band around 3400 cm⁻¹.

    • C-H stretching bands of the alkyl chain just below 3000 cm⁻¹.

    • A strong C=O stretching band of the ester group around 1740 cm⁻¹.

    • C-O stretching bands in the region of 1250-1100 cm⁻¹.

Functional Group Characteristic FTIR Absorption (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C-H (alkane)~2920, 2850
C=O (ester)~1740
C-O (ester)~1250-1100

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of 2-hydroxy fatty acids (2-OHFAs) has garnered significant interest in the scientific community, particularly in the context of cancer and metabolic diseases.

Role in Sphingolipid Metabolism

2-OHFAs are important constituents of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-OHFAs.[6] Dysregulation of FA2H and altered levels of 2-hydroxylated sphingolipids have been implicated in several diseases.

Potential Signaling Pathway Involvement of 2-Hydroxy Fatty Acids

Sphingolipid_Metabolism Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H Substrate 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Product Ceramide Synthase Ceramide Synthase 2-Hydroxy Fatty Acid->Ceramide Synthase Substrate 2-Hydroxy Ceramide 2-Hydroxy Ceramide Ceramide Synthase->2-Hydroxy Ceramide Cell Signaling Cell Signaling 2-Hydroxy Ceramide->Cell Signaling Apoptosis Apoptosis Cell Signaling->Apoptosis

Simplified pathway of 2-hydroxy fatty acid in ceramide synthesis.
Anti-Proliferative and Pro-Apoptotic Effects

Several studies have suggested that 2-OHFAs and their derivatives possess anti-cancer properties. For instance, 2-hydroxyoleic acid has demonstrated potent anti-cancer activities in vitro and in animal models.[6] It is hypothesized that 2-OHFAs can modulate cell membrane properties and influence signaling pathways that regulate cell proliferation and apoptosis. Some long-chain fatty acid esters have been shown to induce apoptosis in cancer cells.[7] The anti-proliferative activity of hydroxystearic acid regioisomers has been evaluated on various human cancer cell lines, with some showing significant growth inhibitory effects.[8]

Experimental Protocol for In Vitro Anti-Proliferative Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow Cancer Cell Culture Cancer Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Culture->Cell Seeding (96-well plate) Treatment with this compound Treatment with this compound Cell Seeding (96-well plate)->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC₅₀) Data Analysis (IC₅₀) Absorbance Reading->Data Analysis (IC₅₀)

Workflow for assessing anti-proliferative activity using MTT assay.

Future Directions

While the general properties and synthesis of fatty acid methyl esters are well-established, specific research on this compound is still limited. Future research should focus on:

  • Detailed Synthesis Optimization: Investigating various catalytic systems and reaction conditions to optimize the yield and purity of this compound.

  • Enantioselective Synthesis: Developing methods for the stereospecific synthesis of the (R) and (S) enantiomers to evaluate their distinct biological activities.

  • In-depth Biological Evaluation: Conducting comprehensive studies to determine the specific anti-proliferative effects of this compound on a panel of cancer cell lines and to elucidate the underlying molecular mechanisms and signaling pathways.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

Conclusion

This compound is a fatty acid methyl ester with potential for further investigation in the fields of drug development and cell biology. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis, along with insights into the biological significance of the broader class of 2-hydroxy fatty acids. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on studies involving this compound. Further exploration of its specific biological functions is warranted to unlock its full therapeutic potential.

References

Technical Guide to the Physical Properties of Methyl 2-hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-hydroxystearate (B1257940). The information is compiled from various scientific sources to assist in research, development, and quality control applications. This document details the compound's physical characteristics, spectral data, and the experimental methodologies used for their determination.

Compound Identification

IdentifierValue
Chemical Name Methyl 2-hydroxyoctadecanoate
Synonyms Methyl 2-hydroxystearate, SFE 19:0;O[1]
CAS Number 2420-35-1[1][2]
Molecular Formula C₁₉H₃₈O₃[1][2]
Molecular Weight 314.5 g/mol [1][2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methyl 2-hydroxystearate. For context, where data for the 2-hydroxy isomer is limited, information for the related isomer, Methyl 12-hydroxystearate, is provided.

PropertyMethyl 2-hydroxystearateMethyl 12-hydroxystearate
Physical State Solid[1]White to off-white powder or flakes[3]
Melting Point No data available48 - 55 °C[4][5]
Boiling Point No data available~394.16 °C (rough estimate)[3][6]
Solubility Soluble in Chloroform, Ethyl ether, and Methanol[1]Slightly soluble in Chloroform and Methanol; Insoluble in water[3][5][6]
Density No data available~1.0196 g/cm³ (rough estimate)[3][6]
Flash Point No data available215 °C (Cleveland Open Cup)[4]
Vapor Pressure No data available< 0.001 mm Hg @ 20°C[4]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral information.

Spectroscopic DataInformation
Mass Spectrometry (MS) Mass spectral data is available for the TMS (Trimethylsilyl) derivative of Methyl 2-hydroxystearate.[7][8]
Gas Chromatography (GC) GC data, including retention indices on non-polar columns, is available for the TMS derivative.[8][9]
Nuclear Magnetic Resonance (NMR) While specific spectra for Methyl 2-hydroxystearate are not readily available in the initial search, the ¹H-NMR spectrum of a similar compound, methyl stearate, shows a strong singlet peak for the methyl ester protons at approximately 3.7 ppm.[10]
Infrared (IR) Spectroscopy General IR spectra for fatty acid methyl esters would show characteristic peaks for C=O stretching of the ester group and C-O stretching.

Experimental Protocols

The determination of the physical and spectral properties of fatty acid methyl esters (FAMEs) like Methyl 2-hydroxystearate involves standardized analytical procedures.

Preparation of Fatty Acid Methyl Esters (FAMEs)

A common method for the preparation of FAMEs from lipids for analysis is through transesterification.

Acid-Catalyzed Transesterification Protocol:

  • A lipid sample is mixed with a solution of hydrochloric acid in methanol.

  • The mixture is incubated at a specific temperature (e.g., 45°C overnight or 100°C for 1-1.5 hours) to allow for the conversion of fatty acids to their corresponding methyl esters.[11]

  • Following the reaction, the FAMEs are typically extracted using a non-polar solvent like hexane (B92381).[12]

  • The hexane layer containing the FAMEs is then collected for further analysis.[11]

G General Workflow for FAME Analysis start Lipid Sample step1 Acid-Catalyzed Transesterification (HCl in Methanol) start->step1 step2 Extraction with Hexane step1->step2 step3 Analysis of FAMEs step2->step3 gcms GC-MS Analysis step3->gcms nmr NMR Spectroscopy step3->nmr ir IR Spectroscopy step3->ir

Workflow for FAME Preparation and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying individual FAMEs in a mixture.

Typical GC-MS Protocol:

  • Injection: A small volume (e.g., 1 µL) of the FAMEs solution in hexane is injected into the GC inlet, often with a split ratio (e.g., 10:1).[12]

  • Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS) as they are carried by an inert gas (e.g., helium). The oven temperature is programmed to ramp up to facilitate separation.[12][13]

  • Detection and Identification: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each FAME.[14][15]

G GC-MS Analysis Workflow sample FAMEs in Hexane injection Injection into GC sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Detection and Analysis ionization->detection result Mass Spectrum (Identification) detection->result

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

General ¹H-NMR Protocol for FAMEs:

  • Sample Preparation: A small amount of the purified FAME is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

  • Spectral Analysis: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the structure of the FAME. For instance, the methyl ester protons of FAMEs typically appear as a singlet around 3.7 ppm.[10]

Conclusion

This technical guide has summarized the key physical properties of Methyl 2-hydroxystearate, drawing upon available scientific literature. While some specific data points for the 2-hydroxy isomer are not extensively reported, the provided information, including data for a related isomer and general experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies described for the preparation and analysis of fatty acid methyl esters are fundamental to ensuring the quality and characterization of such compounds.

References

The Natural Occurrence of 2-Hydroxy Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids characterized by a hydroxyl group on the second carbon of the acyl chain. While less abundant than their non-hydroxylated counterparts, 2-HFAs play critical roles in the structural integrity of membranes and cellular signaling across a wide range of organisms, from bacteria to humans. Their presence is particularly prominent in sphingolipids, where they contribute to the unique biophysical properties of tissues such as the nervous system and the epidermis.[1][2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of 2-HFAs, their biosynthesis, physiological functions, and the analytical methods used for their study.

Natural Occurrence and Distribution

2-Hydroxy fatty acids are found in various organisms, primarily as constituents of sphingolipids.[2][3] Their distribution and concentration vary significantly between species and tissues.

In Mammals

In mammals, 2-HFAs are most abundant in the nervous system, skin (epidermis), and kidneys.[1][3][4] They are integral components of myelin galactosylceramides and sulfatides, contributing to the stability and function of the myelin sheath.[5] In the stratum corneum of the skin, 2-hydroxyceramides are essential for maintaining the permeability barrier that protects against water loss and external insults.[1][6]

Tissue/Cell TypeLipid ClassPredominant 2-HFA Chain LengthsConcentration/Relative AbundanceReference
Human Stratum Corneum Ceramides (B1148491) (Phytosphingosine and 6-hydroxy sphingosine (B13886) types)C22-C26~35-45% of total ceramides[7][8]
Mouse Brain (Myelin) Galactosylceramide, SulfatideC22-C24Increases with myelination, reaching up to 60% of GalCer fatty acids in adult rats[5][9]
Mouse Sciatic Nerve Galactosylceramide, SulfatideC22-C24~5% at 4 days old, increasing to 60% in GalCer and 35% in sulfatide at 60 days old[5]
Various Mammalian Tissues SphingolipidsC16-C24Present in various tissues and cell types, as well as in tumors[1][3]
In Plants

Plants also synthesize 2-HFAs, which are incorporated into sphingolipids.[8] These lipids are involved in various physiological processes, including membrane organization and stress responses. For instance, in Arabidopsis thaliana, two fatty acid 2-hydroxylases (FAH1 and FAH2) are responsible for their synthesis.[8]

OrganismTissue/Lipid ClassPredominant 2-HFA Chain LengthsConcentration/Relative AbundanceReference
Arabidopsis thaliana SphingolipidsVery-long-chain fatty acids (VLCFAs) and Palmitic acid2-hydroxy sphingolipids are prevalent[8]
Thymus vulgaris (Thyme) Seed OilLinolenic acid13% of seed oil[10]
Salvia nilotica Seed OilLinoleic, Oleic acidsDetected in seed oil[10]
In Microorganisms

2-HFAs are also found in certain bacteria and fungi, where they are components of sphingolipids or other lipids.[2][5] In some fungi, they have been shown to possess antifungal properties.[11][12]

OrganismLipid ClassPredominant 2-HFA Chain LengthsConcentration/Relative AbundanceReference
Various Fungi SphingolipidsC16, C184.3% to 10.2% of total fatty acids[13]
Aureispira marina (Bacteria) Ceramidesiso-C17:0, iso-C17:1Major cellular fatty acids[14]

Biosynthesis and Degradation

The primary pathway for the synthesis of 2-HFAs in eukaryotes is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[1][2][3] This enzyme, located in the endoplasmic reticulum, hydroxylates a wide range of fatty acids, which are then incorporated into ceramides by ceramide synthases.[1] In mammals, mutations in the FA2H gene are associated with neurodegenerative diseases, highlighting the importance of 2-HFAs in nervous system function.[1][3]

The degradation of 2-HFA-containing sphingolipids involves lysosomal acid ceramidase, which releases the 2-HFA. The free 2-HFA can then be degraded via the peroxisomal α-oxidation pathway.[1][6]

Biosynthesis_and_Degradation_of_2HFA_Sphingolipids cluster_biosynthesis Biosynthesis cluster_degradation Degradation Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid 2-HFA-Ceramide 2-HFA-Ceramide 2-Hydroxy Fatty Acid->2-HFA-Ceramide Ceramide Synthases Degraded Products Degraded Products 2-Hydroxy Fatty Acid->Degraded Products Peroxisomal α-oxidation 2-HFA-Ceramide->2-Hydroxy Fatty Acid Acid Ceramidase Complex 2-HFA-Sphingolipids Complex 2-HFA-Sphingolipids 2-HFA-Ceramide->Complex 2-HFA-Sphingolipids Sphingolipid Synthases

Biosynthesis and degradation pathway of 2-HFA-containing sphingolipids.

Physiological Roles and Signaling Pathways

2-HFAs and their sphingolipid derivatives are not merely structural components; they are also involved in crucial cellular signaling pathways.

Membrane Structure and Function

The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which stabilizes the packing of sphingolipids in membranes.[3] This is particularly important for the integrity of the myelin sheath and the skin's permeability barrier.

Cell Signaling

2-HFA-containing sphingolipids, particularly 2-hydroxyceramides, have been implicated in various signaling events, including apoptosis, cell differentiation, and the regulation of cell growth.

Apoptosis: Exogenously added 2-hydroxyceramides can induce apoptosis in cancer cells at lower concentrations and more rapidly than their non-hydroxylated counterparts.[10][15] This process may involve the dephosphorylation of pro-survival kinases such as Akt and MAP kinases.[15]

Apoptosis_Signaling_by_2_Hydroxyceramide Pro-survival Kinases (Akt, MAPK) Pro-survival Kinases (Akt, MAPK) Apoptosis Apoptosis Pro-survival Kinases (Akt, MAPK)->Apoptosis Inhibition Dephosphorylation Dephosphorylation Dephosphorylation->Pro-survival Kinases (Akt, MAPK) Inhibition

Proposed apoptotic signaling pathway of 2-hydroxyceramide.

Anti-cancer effects of 2-Hydroxyoleic Acid (2-OHOA): The synthetic 2-HFA, 2-OHOA, has shown potent anti-cancer activity. Its mechanism of action involves remodeling the cancer cell membrane, leading to the restoration of normal sphingomyelin (B164518) levels.[2][4] This membrane alteration triggers a cascade of signaling events, including the translocation of Ras from the membrane, which in turn inhibits the MAP kinase and PI3K/Akt pathways, leading to cell cycle arrest and autophagic cell death in glioma cells.[4]

Signaling_Pathway_of_2OHOA_in_Cancer_Cells Membrane Remodeling Membrane Remodeling Ras Translocation Ras Translocation Membrane Remodeling->Ras Translocation MAPK Pathway MAPK Pathway Ras Translocation->MAPK Pathway Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Ras Translocation->PI3K/Akt Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Autophagy Autophagy PI3K/Akt Pathway->Autophagy

Signaling cascade initiated by 2-OHOA in cancer cells.

Experimental Protocols

Accurate analysis of 2-HFAs requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is widely used for the extraction of total lipids from brain tissue.[1][3][16]

Materials:

Procedure:

  • Homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid residue.

  • Collect the supernatant (lipid extract).

  • Add 0.2 volumes of 0.9% NaCl solution to the extract, vortex, and centrifuge to separate the phases.

  • The lower chloroform phase contains the lipids. Collect this phase and dry it under a stream of nitrogen.

Lipid_Extraction_Workflow start Start: Brain Tissue homogenization Homogenize in Chloroform:Methanol (2:1) start->homogenization centrifugation1 Centrifuge homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant phase_separation Add 0.9% NaCl, Vortex, Centrifuge supernatant->phase_separation lipid_phase Collect Lower Chloroform Phase phase_separation->lipid_phase drying Dry under Nitrogen lipid_phase->drying end End: Total Lipid Extract drying->end

Workflow for total lipid extraction from brain tissue.

GC-MS Analysis of 2-Hydroxy Fatty Acids

This method is suitable for the quantification of total 2-HFAs after hydrolysis and derivatization.[14][17]

Procedure:

  • Hydrolysis: Saponify the lipid extract with methanolic KOH to release the fatty acids.

  • Esterification: Methylate the fatty acids using BF3/methanol or methanolic HCl to form fatty acid methyl esters (FAMEs).

  • Silylation: Derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This step increases volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient for separation.

  • Quantification: Use multiple reaction monitoring (MRM) for sensitive and specific quantification, with deuterated internal standards for accuracy.

LC-MS/MS Analysis of 2-Hydroxy Sphingolipids

This technique allows for the analysis of intact 2-hydroxy sphingolipids without hydrolysis.[7][18][19]

Procedure:

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • LC Separation: Separate the different lipid classes using normal-phase or reversed-phase high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: Use electrospray ionization (ESI) in positive or negative ion mode. Perform tandem mass spectrometry (MS/MS) to identify and quantify specific 2-hydroxy sphingolipid species based on their characteristic fragmentation patterns.

  • Quantification: Use appropriate internal standards for each class of sphingolipid to ensure accurate quantification.

Conclusion

2-Hydroxy fatty acids are a fascinating and functionally significant class of lipids. Their unique structural properties and involvement in key signaling pathways make them an important area of research, with potential implications for understanding and treating a range of diseases, including neurodegenerative disorders and cancer. The analytical methods outlined in this guide provide the tools necessary for researchers to further explore the distribution, metabolism, and function of these important molecules.

References

In-Depth Technical Guide: Biological Activity of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, also known as methyl α-hydroxy stearate, is an alpha-hydroxy fatty acid ester. While research on the biological activities of various hydroxystearic acid (HSA) isomers is ongoing, specific data for the 2-hydroxy isomer and its methyl ester are limited. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on available data for 2-hydroxystearic acid and related fatty acid compounds. The information is presented to facilitate further research and drug development efforts.

Anticancer Activity

The anticancer potential of hydroxystearic acids has been a subject of investigation, with studies suggesting that the position of the hydroxyl group influences cytotoxic activity.

Quantitative Data

Direct quantitative data for the anticancer activity of this compound is scarce. However, one study has reported the effect of its corresponding carboxylic acid, 2-hydroxystearic acid, on a specific tumor cell line.

Table 1: In Vitro Anticancer Activity of 2-Hydroxystearic Acid

CompoundCell LineConcentrationEffect
2-Hydroxystearic acidEhrlich ascites tumor (EAT)100 µMReduction in cell growth[1]

Note: This is a single data point and further studies with a broader range of cancer cell lines and lower concentrations are needed to establish a clear dose-response relationship and determine IC50 values.

For context, a study on other regioisomers of hydroxystearic acid (HSA) demonstrated varying levels of growth-inhibitory potency against several human cancer cell lines, though the 2-hydroxy isomer was not included in this particular study[2].

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa, PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic across all wells. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Visualization

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96-well plates treat_cells Treat cells with compound and incubate (24-72h) prep_cells->treat_cells prep_compound Prepare Serial Dilutions of This compound prep_compound->treat_cells add_mtt Add MTT solution and incubate (2-4h) treat_cells->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is lacking, some regioisomers of hydroxystearic acid have been shown to act as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to have anti-inflammatory effects[3]. Additionally, stearic acid has been reported to reduce the secretion of inflammatory cytokines through the NF-κB and MAPK signaling pathways[4]. This suggests a potential, yet unconfirmed, mechanism for 2-hydroxystearic acid and its methyl ester.

Quantitative Data

No quantitative data on the anti-inflammatory activity of this compound or 2-hydroxystearic acid is currently available in the reviewed literature.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Visualization

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_transcription Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_genes induces M2HO This compound (Putative Inhibition) M2HO->IKK ?

Caption: Putative inhibition of the NF-κB pathway.

Antimicrobial Activity

Quantitative Data

There is no specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial activity of this compound found in the reviewed literature.

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The biological activity of this compound remains an under-investigated area. While preliminary data on its corresponding carboxylic acid suggests potential anticancer activity, comprehensive studies are required to establish its efficacy and mechanism of action. Based on the activities of related hydroxystearic acid isomers, it is plausible that this compound may also possess anti-inflammatory properties, potentially through modulation of PPAR or NF-κB signaling pathways. Its antimicrobial potential also warrants investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to further explore the therapeutic potential of this compound. Further studies employing a range of in vitro and in vivo models are essential to fully elucidate the biological activity profile of this compound.

References

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (C19H38O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate is a saturated, long-chain fatty acid methyl ester with a hydroxyl group at the alpha-position. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and analytical procedures. Furthermore, it delves into the significant biological context of 2-hydroxylated fatty acids, particularly their enzymatic synthesis by Fatty Acid 2-Hydroxylase (FA2H), their role in sphingolipid metabolism, and their emerging implications in neurodegenerative diseases and cancer signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and biomedical research.

Physicochemical Properties

Quantitative data for this compound is summarized in Table 1. It is important to note that while some data for the specific 2-hydroxy isomer is available, other properties are extrapolated from its close isomer, Methyl 12-hydroxyoctadecanoate, due to a lack of specific experimental data for the target molecule. Such instances are clearly indicated in the table.

PropertyValueSource
Molecular Formula C19H38O3Commercial Supplier Data
Molecular Weight 314.50 g/mol Commercial Supplier Data
CAS Number 2420-35-1Commercial Supplier Data
Physical State SolidCommercial Supplier Data
Melting Point ~49 °C (for 12-hydroxy isomer)[1]
Boiling Point Not available-
Density ~0.935 g/cm³ (for 12-hydroxy isomer)[1]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of a typical fatty acid methyl ester shows characteristic signals for the terminal methyl group, the long methylene (B1212753) chain, the methylene group alpha to the carbonyl, and the methyl ester group.[2] For this compound, additional signals for the methine proton at the C2 position and the hydroxyl proton are expected.

Chemical Shift (δ, ppm)MultiplicityAssignment
~0.88Triplet-CH₃ (C18)
~1.2-1.4Multiplet-(CH₂)₁₄- (C4-C17)
~1.65Multiplet-CH₂- (C3)
~3.7Singlet-COOCH₃
~4.0-4.2Multiplet-CH(OH)- (C2)
VariableBroad Singlet-OH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methoxy (B1213986) carbon, and the carbons of the long alkyl chain.

Chemical Shift (δ, ppm)Assignment
~14C18
~22-34C3-C17
~52-COOCH₃
~70C2
~175C1
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-H bonds.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch
~2920, ~2850C-H stretch (alkyl)
~1735C=O stretch (ester)
~1170C-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of Methyl 2-hydroxystearate (B1257940) is available and provides insight into the expected fragmentation pattern.[3] For the underivatized molecule, key fragmentation would involve cleavage adjacent to the hydroxyl and carbonyl groups.

m/zProposed Fragment
314[M]⁺ (Molecular Ion)
299[M - CH₃]⁺
283[M - OCH₃]⁺
255[M - COOCH₃]⁺
87[CH(OH)COOCH₃]⁺

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-hydroxy fatty acid methyl esters involves the α-hydroxylation of the corresponding fatty acid, followed by esterification. The following is a representative protocol adapted from literature on the synthesis of similar compounds.[4]

Materials:

  • Octadecanoic acid (Stearic acid)

  • Lithium diisopropylamide (LDA)

  • (±)-Camphorsulfonyloxaziridine

  • Methanol

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • α-Hydroxylation of Octadecanoic Acid:

    • Dissolve octadecanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to form the enolate.

    • Add a solution of (±)-camphorsulfonyloxaziridine in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyoctadecanoic acid.

  • Esterification:

    • Dissolve the crude 2-hydroxyoctadecanoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

Purification

Purification of the crude product can be achieved by column chromatography on silica (B1680970) gel.[5]

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.[6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

Procedure:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 250 °C at 4 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Biological Context and Signaling Pathways

2-Hydroxylated fatty acids, such as the parent acid of this compound, are synthesized endogenously by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[8] This enzyme is crucial for the production of 2-hydroxylated sphingolipids, which are important components of myelin in the nervous system.[8]

FA2H and Neurodegeneration

Mutations in the FA2H gene lead to a reduction or loss of enzyme function, resulting in a group of neurodegenerative disorders known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[9] The impaired synthesis of 2-hydroxylated sphingolipids disrupts the structure and function of myelin, leading to leukodystrophy and progressive neurological symptoms.[8]

FAHN_Pathway FA2H Gene FA2H Gene FA2H Enzyme FA2H Enzyme FA2H Gene->FA2H Enzyme Encodes Fatty Acids Fatty Acids 2-Hydroxy Fatty Acids 2-Hydroxy Fatty Acids Fatty Acids->2-Hydroxy Fatty Acids Catalyzes FA2H Enzyme 2-Hydroxylated Sphingolipids 2-Hydroxylated Sphingolipids 2-Hydroxy Fatty Acids->2-Hydroxylated Sphingolipids Defective Myelin Defective Myelin 2-Hydroxy Fatty Acids->Defective Myelin Myelin Sheath Myelin Sheath 2-Hydroxylated Sphingolipids->Myelin Sheath Component of Normal Neurological Function Normal Neurological Function Myelin Sheath->Normal Neurological Function Mutated FA2H Gene Mutated FA2H Gene Defective FA2H Enzyme Defective FA2H Enzyme Mutated FA2H Gene->Defective FA2H Enzyme Encodes Impaired_Synthesis Impaired_Synthesis Impaired Synthesis Impaired Synthesis FAHN Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) Defective Myelin->FAHN Impaired_Synthesis->2-Hydroxy Fatty Acids Leads to

Caption: FA2H in normal physiology and FAHN pathology.

Role in Cancer Signaling

Recent studies have implicated FA2H and 2-hydroxy fatty acids in cancer biology. In several cancers, including gastric and colorectal cancer, FA2H expression is downregulated.[7][10] Restoration of FA2H activity or treatment with 2-hydroxy fatty acids has been shown to suppress tumor growth and increase chemosensitivity.[7] This is mediated through the modulation of key signaling pathways.

In colorectal cancer, FA2H-mediated 2-hydroxylation of fatty acids can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits the transcriptional co-activator Yes-associated protein (YAP), a known oncoprotein.[10]

Cancer_Signaling_AMPK_YAP FA2H FA2H 2-Hydroxy Fatty Acids 2-Hydroxy Fatty Acids FA2H->2-Hydroxy Fatty Acids Produces AMPK AMPK 2-Hydroxy Fatty Acids->AMPK Activates YAP YAP AMPK->YAP Inhibits Tumor Suppression Tumor Suppression YAP->Tumor Suppression Promotes (when inhibited)

Caption: FA2H-mediated tumor suppression via the AMPK/YAP pathway.

In gastric cancer, FA2H and its products can inhibit the mTOR/S6K1/Gli1 signaling cascade, which is involved in cell proliferation and tumor growth.[7]

Cancer_Signaling_mTOR FA2H FA2H 2-Hydroxy Fatty Acids 2-Hydroxy Fatty Acids FA2H->2-Hydroxy Fatty Acids Produces mTOR mTOR 2-Hydroxy Fatty Acids->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Tumor Growth Tumor Growth Gli1->Tumor Growth Promotes

Caption: FA2H-mediated inhibition of the mTOR/S6K1/Gli1 pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound for research purposes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Octadecanoic Acid Hydroxylation α-Hydroxylation Start->Hydroxylation Esterification Esterification Hydroxylation->Esterification Crude_Product Crude Methyl 2-hydroxyoctadecanoate Esterification->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Methyl 2-hydroxyoctadecanoate Column_Chromatography->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR Data Structural Confirmation GCMS->Data NMR->Data IR->Data

Caption: Workflow for synthesis and analysis.

Conclusion

This compound and its parent fatty acid are molecules of growing interest due to their fundamental roles in lipid biochemistry and their implications in human health and disease. This technical guide provides a consolidated resource of its known properties, methodologies for its study, and its biological significance. Further research into the precise mechanisms by which 2-hydroxy fatty acids modulate cellular signaling will be crucial for the development of novel therapeutic strategies for neurodegenerative disorders and cancer.

References

Stereochemistry of 2-Hydroxyoctadecanoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxyoctadecanoic acid methyl ester, a chiral molecule with potential significance in various scientific domains. This document details the distinct properties of its enantiomers, methodologies for their synthesis and separation, and explores their potential biological relevance.

Introduction to Stereoisomerism in 2-Hydroxyoctadecanoic Acid Methyl Ester

2-Hydroxyoctadecanoic acid methyl ester possesses a single chiral center at the C-2 position, giving rise to two non-superimposable mirror images known as enantiomers: (R)-2-hydroxyoctadecanoic acid methyl ester and (S)-2-hydroxyoctadecanoic acid methyl ester. These stereoisomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The racemic mixture, a 1:1 mixture of the (R)- and (S)-enantiomers, is often designated as (±)-methyl 2-hydroxyoctadecanoate[1].

Physicochemical Properties

While data for the racemic mixture of methyl 2-hydroxyoctadecanoate is available, specific quantitative data for the individual enantiomers, such as specific rotation and melting point, are not widely reported in publicly available literature. The properties of the racemic mixture are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₈O₃[1][2]
Molecular Weight 314.5 g/mol [1][2]
CAS Number (Racemate) 2420-35-1[1][2]
Appearance Solid[2]
Solubility Soluble in chloroform, ethyl ether, and methanol.[2]

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure forms of 2-hydroxyoctadecanoic acid methyl ester is crucial for studying their distinct biological roles. This can be achieved through enantioselective synthesis or by separating the racemic mixture.

Enantioselective Synthesis

Several general strategies exist for the enantioselective synthesis of α-hydroxy esters. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic reactions to control the stereochemical outcome of the reaction.

Experimental Protocol: General Asymmetric Reduction of a 2-Ketoester

This protocol describes a general method for the enantioselective reduction of a 2-ketoester to a 2-hydroxyester using a chiral catalyst, which can be adapted for the synthesis of (R)- or (S)-2-hydroxyoctadecanoic acid methyl ester.

Materials:

  • Methyl 2-oxooctadecanoate

  • Chiral Ruthenium-BINAP catalyst (e.g., (R)-BINAP-Ru(II) for the (R)-enantiomer)

  • Degassed methanol

  • High-pressure autoclave

  • Hydrogen gas source

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Catalyst Preparation: Prepare the chiral Ruthenium-BINAP catalyst in situ or use a commercially available catalyst.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve methyl 2-oxooctadecanoate (1.0 equivalent) in degassed methanol.

  • Catalyst Addition: Add the chiral Ru-BINAP catalyst (typically 0.001 to 0.01 equivalents).

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, carefully release the pressure from the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting this compound enantiomer by silica (B1680970) gel column chromatography, typically using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: General Chiral HPLC Separation

This protocol outlines a general approach for the separation of the enantiomers of this compound. Optimization of the mobile phase and column selection will be necessary for baseline separation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

  • Racemic this compound standard.

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of a wide range of chiral compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized. For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector (wavelength will need to be determined).

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (ratio of hexane to alcohol), the type of alcohol modifier, and the flow rate to optimize the resolution between the two enantiomer peaks.

Logical and Experimental Workflows

logical_relationship 2-Hydroxyoctadecanoic Acid Methyl Ester 2-Hydroxyoctadecanoic Acid Methyl Ester Chiral Center (C2) Chiral Center (C2) 2-Hydroxyoctadecanoic Acid Methyl Ester->Chiral Center (C2) (R)-Enantiomer (R)-Enantiomer Chiral Center (C2)->(R)-Enantiomer Configuration (S)-Enantiomer (S)-Enantiomer Chiral Center (C2)->(S)-Enantiomer Configuration Racemic Mixture Racemic Mixture (R)-Enantiomer->Racemic Mixture (S)-Enantiomer->Racemic Mixture

Stereoisomeric relationship of 2-hydroxyoctadecanoic acid methyl ester.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_separation Chiral Separation Start_Synth Methyl 2-oxooctadecanoate Asymmetric_Reduction Asymmetric Hydrogenation (Chiral Catalyst, H2) Start_Synth->Asymmetric_Reduction Product_Synth Enantiopure (R)- or (S)-Ester Asymmetric_Reduction->Product_Synth Start_Sep Racemic Methyl 2-hydroxyoctadecanoate Chiral_HPLC Chiral HPLC Start_Sep->Chiral_HPLC Product_R (R)-Enantiomer Chiral_HPLC->Product_R Product_S (S)-Enantiomer Chiral_HPLC->Product_S

Workflow for obtaining enantiopure 2-hydroxyoctadecanoic acid methyl ester.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for 2-hydroxyoctadecanoic acid methyl ester have not been explicitly detailed in the literature, the biological activities of other hydroxy fatty acids and the general roles of fatty acids in signaling provide a framework for potential mechanisms of action. The stereochemistry of hydroxy fatty acids is known to be critical for their biological effects[3]. For example, different enantiomers of other hydroxy fatty acids have shown distinct effects on cancer cell lines[3].

Fatty acids and their metabolites are key signaling molecules in various pathways, including those mediated by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. These pathways lead to the production of a diverse array of bioactive lipids that regulate inflammation, cell growth, and other physiological processes. It is plausible that the enantiomers of 2-hydroxyoctadecanoic acid could be differentially metabolized by these enzymes or could interact with downstream receptors and signaling proteins in a stereospecific manner.

signaling_pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Fatty_Acid Fatty Acid (e.g., Arachidonic Acid) PLA2->Fatty_Acid LOX Lipoxygenase (LOX) Fatty_Acid->LOX COX Cyclooxygenase (COX) Fatty_Acid->COX CYP450 Cytochrome P450 (CYP) Fatty_Acid->CYP450 Leukotrienes_Lipoxins Leukotrienes, Lipoxins LOX->Leukotrienes_Lipoxins Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX->Prostaglandins_Thromboxanes Epoxides_HETEs Epoxides, HETEs CYP450->Epoxides_HETEs Biological_Effects Inflammation, Cell Growth, etc. Leukotrienes_Lipoxins->Biological_Effects Prostaglandins_Thromboxanes->Biological_Effects Epoxides_HETEs->Biological_Effects

General fatty acid signaling pathways.

Conclusion

The stereochemistry of 2-hydroxyoctadecanoic acid methyl ester presents a compelling area for further investigation. While foundational knowledge exists regarding its racemic form and general principles of enantioselective synthesis and separation, a significant gap remains in the specific physicochemical and biological characterization of its individual (R)- and (S)-enantiomers. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the unique properties and potential applications of these chiral molecules. Future research focused on elucidating the specific biological targets and signaling pathways of each enantiomer will be crucial in unlocking their full potential in drug development and other scientific disciplines.

References

Spectroscopic Profile of Methyl 2-hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxyoctadecanoate (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol ). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers in the fields of lipidomics, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar long-chain fatty acid methyl esters and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (C18)~ 0.88Triplet3H
-(CH₂)₁₄- (C4-C17)~ 1.25Multiplet28H
-CH₂-CH(OH)- (C3)~ 1.65Multiplet2H
-CH(OH)-~ 4.0 - 4.2Multiplet1H
-OHVariableSinglet (broad)1H
-COOCH₃~ 3.73Singlet3H
Table 2: Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm)
-C H₃ (C18)~ 14.1
-(C H₂)₁₄- (C4-C17)~ 22.7 - 34.2
-C H₂-CH(OH)- (C3)~ 34.5
-C H(OH)- (C2)~ 70.5
-C OOCH₃ (C1)~ 175.5
-COOC H₃~ 52.0
Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
C-H Stretch (Alkyl)2960 - 2850Strong
C=O Stretch (Ester)1750 - 1735Strong
C-O Stretch (Ester)1320 - 1000Strong
C-O Stretch (Alcohol)~ 1050Medium
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/z Predicted Fragment Ion Notes
314[M]⁺Molecular ion (low abundance in EI)
299[M - CH₃]⁺Loss of a methyl group
283[M - OCH₃]⁺Loss of the methoxy (B1213986) group from the ester
255[M - COOCH₃]⁺Loss of the carbomethoxy group
74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement product, characteristic for fatty acid methyl esters
-[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ seriesCharacteristic aliphatic chain fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain fatty acid methyl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If the sample is part of a mixture, derivatization to form the methyl ester may be necessary. For this compound, which is already a methyl ester, this step can be omitted.

  • GC Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

  • MS Conditions:

    • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound Dissolution Dissolution (for NMR, GC-MS) Sample->Dissolution Solid_Sample Direct Solid Application (for ATR-FTIR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GC_MS GC-MS Dissolution->GC_MS FTIR ATR-FTIR Spectroscopy Solid_Sample->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GC_MS->MS_Data Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a pure chemical compound.

An In-depth Technical Guide to the 1H-NMR Spectrum of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (1H-NMR) spectrum of Methyl 2-hydroxyoctadecanoate. This document details the expected chemical shifts, multiplicities, and integration values for the protons in this molecule. Furthermore, it outlines a standard experimental protocol for acquiring high-quality 1H-NMR data for this and similar long-chain fatty acid esters.

Introduction

This compound is a hydroxylated fatty acid methyl ester with the chemical formula C19H38O3.[1][2] As a derivative of stearic acid, it is of interest in various fields, including cosmetics, lubricants, and as a potential biochemical intermediate. 1H-NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules, providing detailed information about the chemical environment of each proton.

Predicted 1H-NMR Spectral Data

The 1H-NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. Based on established data for long-chain fatty acid esters and hydroxylated analogues, the following spectral characteristics are predicted.[3][4]

Table 1: Predicted 1H-NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1 - 4.3Multiplet1HH-2 (proton on the hydroxyl-bearing carbon, -CH(OH)-)
3.74Singlet3HMethoxy protons (-OCH3)
~2.5 (variable)Broad Singlet1HHydroxyl proton (-OH)
~1.6 - 1.7Multiplet2HH-3 (β-methylene protons, -CH2-CH(OH)-)
1.25 - 1.40Multiplet28HMethylene chain protons (-(CH2)14-)
0.88Triplet3HTerminal methyl protons (-CH3)

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.

Experimental Protocol

A standardized protocol is crucial for obtaining reproducible and high-quality 1H-NMR spectra of long-chain fatty acid esters like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). Chloroform-d is a common and suitable solvent for long-chain esters.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

Visualization of Key Structural Features and NMR Assignments

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Methyl_2_hydroxyoctadecanoate_Structure cluster_chain Alkyl Chain cluster_ester Ester Group CH3 CH₃ CH2_14 (CH₂)₁₄ CH3->CH2_14 a δ ~0.88 (t) CH3->a CH2_beta CH₂ CH2_14->CH2_beta b δ ~1.25-1.40 (m) CH2_14->b CH_alpha CH CH2_beta->CH_alpha c δ ~1.6-1.7 (m) CH2_beta->c OH OH CH_alpha->OH C_O C=O CH_alpha->C_O d δ ~4.1-4.3 (m) CH_alpha->d f δ ~2.5 (br s) OH->f O O C_O->O OCH3 CH₃ O->OCH3 e δ ~3.74 (s) OCH3->e

Caption: Molecular structure of this compound with 1H-NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Setup Spectrometer (≥400 MHz) Transfer->Setup Acquire Acquire FID (16-64 scans) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Integrate Integrate Signals Phase->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference Assign Assign Chemical Shifts Reference->Assign Analyze Analyze Multiplicity and Integration Assign->Analyze Structure Confirm Structure Analyze->Structure

Caption: Standard workflow for 1H-NMR analysis of this compound.

References

A Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-hydroxyoctadecanoate. This document offers a detailed summary of expected chemical shifts, a comprehensive experimental protocol for acquiring 13C NMR spectra of long-chain fatty acid esters, and a logical workflow for NMR data acquisition and analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization of fatty acid derivatives and related compounds in drug development and other scientific fields.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is characterized by distinct signals corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, the carbon bearing the hydroxyl group, and the long aliphatic chain. The presence of the hydroxyl group at the C-2 position significantly influences the chemical shifts of the adjacent carbons (C-1, C-2, and C-3) compared to its unsubstituted analogue, methyl octadecanoate.

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for fatty acid methyl esters and the known effects of hydroxyl substitution.[1][2][3]

Carbon AtomPredicted Chemical Shift (ppm)Description
C-1 (C=O)~175Carbonyl carbon of the ester group.[1]
C-2 (-CH(OH)-)~70Carbon atom bearing the hydroxyl group.
C-3 (-CH2-)~35Methylene carbon alpha to the hydroxyl-bearing carbon.[2]
C-4 to C-17 (-CH2-)n~22-32Methylene carbons of the long alkyl chain.
C-18 (-CH3)~14Terminal methyl carbon of the alkyl chain.[1]
-OCH3~52Methoxy carbon of the ester group.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for fatty acid esters due to its excellent solubilizing properties.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (0.0 ppm).

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

  • Nucleus: Observe the 13C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.[4]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (e.g., 30 seconds) may be necessary to ensure full relaxation of all carbon nuclei.[4]

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 64 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of expected chemical shifts for fatty acid esters.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Peak Picking and Integration: Identify all significant peaks in the spectrum and integrate their corresponding areas if quantitative analysis is desired.

Workflow for 13C NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of 13C NMR data for a compound like this compound.

Caption: Workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester. Given its structure, gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice, typically requiring derivatization to enhance volatility and improve chromatographic performance. This document outlines the expected mass spectral data for the trimethylsilyl (B98337) (TMS) derivative, details the experimental protocols for its analysis, and illustrates the key fragmentation pathways.

Data Presentation: Mass Spectral Analysis

Analysis of this compound by electron ionization mass spectrometry is most effectively performed on its trimethylsilyl (TMS) derivative. The hydroxyl group at the C-2 position is reactive and can lead to poor chromatographic peak shape and thermal instability. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a TMS group, resulting in a more volatile and stable compound suitable for GC-MS analysis.

The electron ionization (EI) mass spectrum of the TMS derivative of this compound is characterized by a series of specific fragment ions that are diagnostic for its structure. The molecular ion is often weak or absent, as is common for long-chain fatty acid esters. The most significant fragmentation event is the cleavage between the carbon bearing the trimethylsilyloxy group (C-2) and the adjacent carbon in the alkyl chain (C-3). Another prominent fragmentation occurs between the C-1 (carbonyl) and C-2 carbons.

The table below summarizes the quantitative mass spectral data for the major ions observed in the electron ionization mass spectrum of this compound, TMS derivative.[1][2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
73100[Si(CH₃)₃]⁺
14585[CH(OTMS)COOCH₃]⁺
21515[M - C₁₂H₂₅]⁺
2435[M - C₁₀H₂₁]⁺
2714[M - C₈H₁₇]⁺
2993[M - C₆H₁₃]⁺
3272[M - C₄H₉]⁺
3551[M - C₂H₅]⁺
386<1[M]⁺

Key Fragmentation Pathways

The fragmentation of the TMS derivative of this compound upon electron ionization is predictable and provides key structural information. The primary cleavage events are alpha-cleavages relative to the carbon bearing the trimethylsilyloxy group.

The diagram below, generated using the DOT language, illustrates the logical relationships in the fragmentation process.

fragmentation_pathway M Methyl 2-(trimethylsilyloxy)octadecanoate [M]⁺ m/z 386 F1 [CH(OTMS)COOCH₃]⁺ m/z 145 M->F1 α-cleavage (C2-C3) F2 [CH₃(CH₂)₁₅]⁺ m/z 225 (Not prominent) M->F2 α-cleavage (C2-C3) F4 [M - C₁₂H₂₅]⁺ m/z 215 M->F4 Cleavage at C14-C15 F3 [Si(CH₃)₃]⁺ m/z 73 F1->F3 Rearrangement

Caption: Fragmentation pathway of TMS-derivatized this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol includes sample preparation through derivatization and the instrumental parameters for analysis.

I. Sample Preparation: Trimethylsilyl (TMS) Derivatization

This procedure is adapted from standard methods for the derivatization of hydroxylated fatty acids.[3][4][5]

Reagents and Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Heptane (B126788) or Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. For analysis, dilute the derivatized sample with heptane or hexane to a final concentration of approximately 100 µg/mL.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are typical for the analysis of fatty acid methyl esters.[3][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 5°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

The experimental workflow is summarized in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solvent Add Pyridine Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv Heat Heat at 60°C for 30 min Deriv->Heat Dilute Dilute with Heptane Heat->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

References

An In-depth Technical Guide to the Infrared Spectroscopy of Hydroxylated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization and quantification of hydroxylated fatty acid methyl esters (FAMEs). Hydroxylated fatty acids and their ester derivatives are a diverse class of molecules with significant roles in various biological processes, making their accurate analysis crucial for research and development in numerous scientific fields, including drug discovery. This document details the characteristic IR spectral features of these compounds, provides in-depth experimental protocols for their analysis, and presents a framework for quantitative measurements.

Introduction to Infrared Spectroscopy of Lipids

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that can be used to identify the functional groups present in the molecule. For hydroxylated FAMEs, IR spectroscopy is particularly useful for identifying and quantifying the hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups, as well as characterizing the hydrocarbon backbone.

Characteristic Infrared Absorption Bands of Hydroxylated FAMEs

The infrared spectrum of a hydroxylated FAME is dominated by the absorption bands of its key functional groups. Understanding the position and characteristics of these bands is fundamental to spectral interpretation.

Table 1: Key Infrared Absorption Bands for Hydroxylated Fatty Acid Methyl Esters

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensitySpectral Characteristics
Hydroxyl (-OH) O-H Stretching3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding. The exact position can indicate the degree of hydrogen bonding (intermolecular vs. intramolecular).
C-O Stretching1000 - 1260MediumPosition can be influenced by whether the alcohol is primary, secondary, or tertiary.
Methyl Ester (-COOCH₃) C=O Stretching~1740StrongThis is a very characteristic and intense band for the ester carbonyl group.[1]
C-O Stretching (asymmetric)1250 - 1300Strong
C-O Stretching (symmetric)1000 - 1150Medium
Hydrocarbon Chain (-CH₂, -CH₃) C-H Stretching (asymmetric & symmetric)2850 - 3000StrongIntense bands characteristic of the long fatty acid chain.
C-H Bending (scissoring)~1465Medium
C-H Bending (rocking)~720Medium

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the presence of hydroxyl groups.[1] Concurrently, the sharp and intense peak around 1740 cm⁻¹ confirms the presence of the methyl ester functionality.

Quantitative Analysis of Hydroxylation

Infrared spectroscopy can be employed not only for qualitative identification but also for the quantitative determination of the degree of hydroxylation in FAMEs. This is typically achieved by correlating the intensity of the hydroxyl absorption band with the concentration of hydroxyl groups, often expressed as the hydroxyl value (OHV). A common approach involves creating a calibration curve using standards with known hydroxyl values.

Experimental Protocol for Quantitative FTIR Analysis of Hydroxyl Value

This protocol is adapted from a method for the determination of the hydroxyl value of hydroxylated soybean oils and can be applied to other hydroxylated FAMEs.

Objective: To determine the hydroxyl value (OHV) of a hydroxylated FAME sample using FTIR spectroscopy and a partial least squares (PLS) calibration model.

Materials:

  • Hydroxylated FAME samples

  • Standards with known hydroxyl values (determined by a standard titrimetric method, e.g., AOCS Tx 1a-66)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Chemometrics software for PLS regression analysis

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of hydroxylated FAME samples with a range of hydroxyl values covering the expected range of the unknown samples. The hydroxylation can be achieved through methods like epoxidation followed by ring-opening or using enzymes like lipoxygenases.

    • Determine the precise hydroxyl value of each standard using a reference method (e.g., titration).

  • FTIR Spectrum Acquisition:

    • Ensure the ATR crystal is clean before each measurement by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply a small, representative amount of the standard or sample directly onto the ATR crystal, ensuring complete coverage.

    • Record the FTIR spectrum over a defined range, typically 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis and Calibration Model Development:

    • Import the acquired spectra of the calibration standards into the chemometrics software.

    • Pre-process the spectral data as needed (e.g., baseline correction, normalization).

    • Select the spectral regions that are most correlated with the hydroxyl value. For hydroxylated oils, regions between 3150 and 990 cm⁻¹ have been shown to be effective.

    • Develop a Partial Least Squares (PLS) regression model by correlating the spectral data of the standards with their known hydroxyl values.

    • Validate the PLS model using an external set of validation samples or through cross-validation. Key performance indicators include the coefficient of determination (R²), the root mean square error of calibration (RMSEC), and the root mean square error of prediction (RMSEP).

  • Analysis of Unknown Samples:

    • Acquire the FTIR spectrum of the unknown hydroxylated FAME sample using the same procedure as for the standards.

    • Use the developed PLS model to predict the hydroxyl value of the unknown sample based on its spectrum.

Table 2: Example of a PLS Calibration Model for Hydroxyl Value Determination

ParameterValue
Number of Calibration Samples36
Number of Validation Samples17
Analytical Range (mg KOH/g)3.5 - 125
Coefficient of Determination (R²)0.9843
RMSEC (mg KOH/g)3.393
RMSEP (mg KOH/g)3.643

This data is illustrative and based on a study on hydroxylated soybean oils.

Experimental Protocols for Sample Preparation and Synthesis

Accurate and reproducible FTIR analysis relies on proper sample preparation. Furthermore, the synthesis of hydroxylated FAMEs is often a prerequisite for their study.

Sample Preparation for FTIR Analysis

Attenuated Total Reflectance (ATR): This is a convenient method for both liquid and solid samples, requiring minimal sample preparation. A small amount of the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam undergoes multiple internal reflections within the crystal, with an evanescent wave penetrating a short distance into the sample at each reflection point. This is a surface-sensitive technique.

Potassium Bromide (KBr) Pellets: This traditional method is suitable for solid samples. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam path.

Thin Films: Liquid samples or solids dissolved in a volatile solvent can be deposited onto an IR-transparent window (e.g., NaCl or KBr plates). The solvent is then evaporated to leave a thin film of the sample for analysis.

Synthesis of Hydroxylated Fatty Acid Methyl Esters

Workflow for the Synthesis of Hydroxylated FAMEs:

Synthesis_Workflow Start Fatty Acid Source (e.g., Vegetable Oil) Transesterification Transesterification (e.g., with Methanol/KOH) Start->Transesterification FAME Fatty Acid Methyl Ester (FAME) Transesterification->FAME Hydroxylation Hydroxylation (e.g., Performic Acid) FAME->Hydroxylation Hydroxylated_FAME Hydroxylated FAME Hydroxylation->Hydroxylated_FAME Purification Purification (e.g., Chromatography) Hydroxylated_FAME->Purification Final_Product Pure Hydroxylated FAME Purification->Final_Product

Synthesis of Hydroxylated FAMEs Workflow

Protocol for Hydroxylation using Performic Acid:

  • Preparation of Performic Acid: In a reaction vessel, combine formic acid and hydrogen peroxide in a suitable molar ratio. The reaction is typically performed at a controlled temperature (e.g., 40°C) with stirring.

  • Hydroxylation Reaction: Add the FAME sample to the pre-formed performic acid. The reaction mixture is stirred vigorously for a specified period (e.g., several hours) at a controlled temperature.

  • Quenching and Extraction: After the reaction is complete, cool the mixture and quench any remaining peroxide. The hydroxylated FAME is then extracted using an appropriate organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the organic phase with water and brine to remove impurities. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude hydroxylated FAME.

  • Purification: Purify the product using techniques such as column chromatography to isolate the desired hydroxylated FAME.

Biological Significance and Signaling Pathways

Hydroxylated fatty acids are not merely metabolic intermediates but also act as important signaling molecules in various physiological and pathological processes. One well-studied example is 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid produced by the action of lipoxygenase enzymes. 12-HETE is involved in processes such as inflammation, cell proliferation, and cancer metastasis.

The 12-HETE/GPR31 Signaling Pathway

12(S)-HETE exerts many of its effects by binding to the G protein-coupled receptor GPR31. The activation of this receptor initiates a downstream signaling cascade that can lead to various cellular responses.

GPR31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 12S_HETE 12(S)-HETE GPR31 GPR31 Receptor 12S_HETE->GPR31 Binds to G_protein Gαi/o Protein GPR31->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates RAF RAF PKA->RAF Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Activates Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Transcription_Factors->Cellular_Response Leads to

12(S)-HETE/GPR31 Signaling Pathway

The activation of the GPR31 receptor by 12(S)-HETE leads to the inhibition of adenylate cyclase through the Gαi/o subunit.[2] This results in decreased levels of cyclic AMP (cAMP) and consequently reduced activity of Protein Kinase A (PKA). PKA is known to inhibit the RAF-MEK-ERK signaling pathway. Therefore, by inhibiting PKA, 12(S)-HETE can lead to the activation of the MAPK/ERK pathway, which in turn promotes the activation of transcription factors like NF-κB, ultimately driving cellular responses such as proliferation and migration.[2]

Conclusion

Infrared spectroscopy is an indispensable tool for the study of hydroxylated fatty acid methyl esters. It provides a rapid and non-destructive method for the identification of key functional groups and can be effectively utilized for quantitative analysis of the degree of hydroxylation. The detailed experimental protocols and an understanding of the underlying principles outlined in this guide will aid researchers, scientists, and drug development professionals in applying this technique to their specific research needs, from fundamental biochemical studies to the development of novel therapeutics targeting lipid signaling pathways.

References

Discovery and history of alpha-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Alpha-Hydroxy Fatty Acids

Introduction

Alpha-hydroxy fatty acids (AHFAs) are a class of carboxylic acids characterized by a hydroxyl group positioned on the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. These molecules are distinguished from the more commonly known short-chain alpha-hydroxy acids (AHAs), such as glycolic and lactic acid, by their long aliphatic chains. AHFAs are naturally occurring lipids found as essential components of complex biological structures, most notably sphingolipids, and are also present in significant quantities in natural substances like wool wax.

Historically, the broader family of AHAs has been recognized for its therapeutic properties, with ancient civilizations unknowingly harnessing their benefits.[1] For instance, Egyptians bathed in sour milk (containing lactic acid) and French courtiers used old wine (containing tartaric acid) to improve their skin's appearance.[1] The scientific investigation into AHFAs, however, is more recent and has unveiled their critical roles in cellular biology, from structural components to signaling molecules with profound effects on metabolism and inflammation. This guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to AHFAs, tailored for researchers and professionals in the fields of biochemistry and drug development.

Discovery and Historical Milestones

The journey of AHFAs from natural curiosities to molecules of significant biomedical interest has been marked by key discoveries spanning several decades.

Early Identification in Natural Sources

The first significant source from which AHFAs were identified and isolated was wool wax, also known as lanolin.[2] Lanolin is a complex mixture of esters, alcohols, and acids secreted by the sebaceous glands of sheep.[2] Through hydrolysis of lanolin, researchers discovered that a substantial portion—approximately 40%—of the constituent fatty acids were alpha-hydroxy fatty acids.[2] Among the specific AHFAs identified from this source are alpha-hydroxy-n-palmitic acid, alpha-hydroxyisostearic acid, and alpha-hydroxymyristic acid.[3]

Elucidation of Biological Roles: Sphingolipid Metabolism

A pivotal moment in understanding the biological function of AHFAs came from the study of sphingolipids, a class of lipids crucial for cell membrane structure and signaling. A 1984 study using the protozoan Tetrahymena pyriformis provided strong evidence that the alpha-hydroxylation of fatty acids occurs directly on the intact sphingolipid molecule.[4] Researchers observed a rapid conversion of non-hydroxy fatty acid-containing sphingolipids to their alpha-hydroxy fatty acid-containing counterparts when the organism's temperature was increased, suggesting a direct enzymatic hydroxylation process rather than the incorporation of pre-hydroxylated fatty acids.[4]

Modern Era: Discovery of FAHFAs as Signaling Lipids

A paradigm shift in the field occurred in 2014 with the discovery of a novel class of endogenous lipids named branched fatty acid esters of hydroxy fatty acids (FAHFAs).[5] This discovery was made through lipidomic analysis of adipose tissue from mice engineered to be highly insulin-sensitive. These mice showed 16- to 18-fold higher levels of FAHFAs compared to normal mice.[5]

FAHFAs, such as palmitic-acid-9-hydroxy-stearic acid (9-PAHSA), were found to be synthesized in vivo and their levels in both adipose tissue and serum were correlated with insulin (B600854) sensitivity in humans.[5] Administration of PAHSAs to mice improved glucose tolerance, stimulated the secretion of insulin and GLP-1, and reduced adipose tissue inflammation.[5] This discovery identified AHFAs as part of a new class of signaling molecules with therapeutic potential for metabolic diseases like type 2 diabetes.[5] Their mechanism of action includes signaling through G-protein coupled receptors like GPR120 to enhance insulin-stimulated glucose uptake in adipocytes.[5]

Data Presentation: Quantitative Analysis

Quantitative data is crucial for understanding the context of AHFAs in biological systems and synthetic applications. The following tables summarize key quantitative findings from the literature.

Table 1: FAHFA Levels in Adipose Tissue of Insulin-Sensitive Mice

Lipid ClassFold Increase in AG4OX Mice vs. Wild-TypeReference
Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)16–18 fold[5]

Table 2: Yield and Purity of AHFAs via Two-Step Chemical Synthesis

Starting Fatty Acid(s)Intermediate Product PurityFinal α-Hydroxy Fatty Acid YieldFinal α-Hydroxy Fatty Acid PurityReference
Stearic Acid89.0% (α-chloro)>90% (crude)99.0%[6]
Palmitic Acid88.0% (α-chloro)>90% (crude)99.4%[6]
Myristic Acid78.0% (α-chloro)>90% (crude)>95%[6]
Equimolar Mixture (Stearic, Palmitic, Myristic)85.5% (α-chloro mixture)74.2% (mixture)100% (mixture)[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections describe key experimental protocols for the synthesis and analysis of AHFAs.

Protocol 1: Chemical Synthesis of α-Hydroxy Fatty Acids

This protocol is based on an efficient, solvent-free method for the conversion of saturated fatty acids into AHFAs.[6][7]

Step 1: α-Chlorination of Fatty Acids

  • Combine the starting fatty acid (e.g., stearic acid, 35 mmol) with trichloroisocyanuric acid (TCCA, 0.4 equivalents, 14 mmol) in a round-bottom flask.

  • Heat the mixture at 130°C for 3 hours under constant stirring. The reaction is conducted under solvent-free conditions.

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting fatty acid is fully consumed.

  • Cool the reaction mixture to room temperature. The resulting crude α-chloro fatty acid is a white solid and can be used in the next step without further purification.

Step 2: Hydrolysis to α-Hydroxy Fatty Acids

  • Prepare a solution of potassium hydroxide (B78521) (KOH, 4 equivalents, 140 mmol) in water (200 mL) in a separate flask.

  • Heat the KOH solution to 80°C with stirring for 30 minutes.

  • Add the crude α-chloro fatty acid from Step 1 to the hot KOH solution.

  • Reflux the mixture for 24 hours to ensure complete hydrolysis.

  • After cooling to room temperature, acidify the reaction mixture to pH 1 using a strong acid (e.g., HCl). This will precipitate the crude α-hydroxy fatty acid.

  • Collect the white solid precipitate by filtration.

  • Purify the crude product by trituration with a suitable solvent (e.g., methanol, ethanol) at room temperature to achieve high purity (>95%).

Protocol 2: Biosynthesis of Hydroxy Fatty Acids using Fatty Acid Hydratases

This protocol describes a whole-cell biotransformation assay to produce and characterize hydroxy fatty acids from unsaturated fatty acids using recombinant bacteria.[8][9]

  • Strain Preparation: Use an E. coli strain engineered to express a specific fatty acid hydratase gene.

  • Cell Culture: Grow the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding an inducer (e.g., IPTG) and incubate for a further 16-20 hours at a lower temperature (e.g., 20°C).

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer) to a desired cell density.

  • Substrate Addition: Add the unsaturated fatty acid substrate (e.g., oleic acid) to the cell suspension.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).

  • Extraction and Analysis: Stop the reaction and extract the lipids using an organic solvent (e.g., ethyl acetate). Analyze the formation of the hydroxy fatty acid product using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key historical, experimental, and biological concepts related to AHFAs.

historical_timeline cluster_ancient Ancient & Pre-Scientific Era cluster_discovery Natural Product Chemistry cluster_biology Biochemical Investigation cluster_synthesis Synthetic & Biosynthetic Advances cluster_modern Modern Biology & Therapeutics A Use of Sour Milk & Wine (Unknowing use of AHAs) B Isolation of AHFAs from Lanolin (Wool Wax) A->B C Role in Sphingolipid Metabolism (Direct Hydroxylation) B->C D Development of Chemical Synthesis Methods (e.g., TCCA) C->D E Use of Fatty Acid Hydratases for Biosynthesis C->E F Discovery of FAHFAs as Endogenous Signaling Lipids D->F E->F G Identification of Anti-Diabetic & Anti-Inflammatory Effects F->G

Caption: Historical timeline of alpha-hydroxy fatty acid discovery.

chemical_synthesis_workflow Start Saturated Fatty Acid (e.g., Stearic Acid) Step1 Step 1: α-Chlorination Start->Step1 Intermediate1 Crude α-Chloro Fatty Acid Step1->Intermediate1 Reagent1 TCCA, 130°C (Solvent-Free) Reagent1->Step1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 Crude α-Hydroxy Fatty Acid (Precipitate after acidification) Step2->Intermediate2 Reagent2 KOH, H₂O (Reflux 24h) Reagent2->Step2 Step3 Purification Intermediate2->Step3 End Pure α-Hydroxy Fatty Acid Step3->End Reagent3 Trituration (e.g., Ethanol) Reagent3->Step3

Caption: Experimental workflow for the chemical synthesis of AHFAs.

FAHFA_signaling FAHFA PAHSA (e.g., 9-PAHSA) Receptor GPR120 Receptor (on Adipocytes) FAHFA->Receptor Action1 Stimulates GLP-1 & Insulin Secretion Receptor->Action1 Action2 Enhances Insulin-Stimulated Glucose Uptake Receptor->Action2 Action3 Reduces Adipose Tissue Inflammation Receptor->Action3 Outcome1 Anti-Diabetic Effects (Lowered Glycemia) Action1->Outcome1 Action2->Outcome1 Outcome2 Anti-Inflammatory Effects Action3->Outcome2

Caption: Simplified signaling pathway of FAHFAs (PAHSAs).

References

Role of Methyl 2-hydroxyoctadecanoate in lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl 2-hydroxyoctadecanoate in Lipid Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 2-hydroxyoctadecanoic acid and its methyl ester, this compound, in lipid metabolism. While this compound primarily serves as a laboratory derivative for analysis and synthesis, the parent compound, 2-hydroxyoctadecanoic acid, is an important constituent of sphingolipids, particularly in the nervous system and epidermis. This document details its biosynthesis via Fatty Acid 2-Hydroxylase (FA2H), its incorporation into complex sphingolipids, its catabolism through peroxisomal α-oxidation, and its crucial functions in membrane structure and stability. Furthermore, this guide presents quantitative data, detailed experimental protocols, and visual diagrams of the relevant metabolic and signaling pathways to support advanced research and drug development in this area.

Introduction: The Significance of 2-Hydroxylated Fatty Acids

2-hydroxy fatty acids (2-OHFAs) are a unique class of lipids characterized by a hydroxyl group on the second carbon of the acyl chain.[1][2] In mammals, they are found almost exclusively as N-acyl chains within the ceramide backbone of sphingolipids and are not typically incorporated into glycerolipids.[2][3] These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system, the epidermis of the skin, and the kidney.[1][4] The presence of the 2-hydroxyl group confers unique biophysical properties to sphingolipids, enabling them to participate in the formation of stable membrane microdomains, also known as lipid rafts, through extensive hydrogen bonding.[3]

The biological importance of 2-OHFAs is underscored by the severe neurological disorders that arise from defects in their synthesis.[5] this compound is the methyl ester of 2-hydroxyoctadecanoic acid and is a valuable tool for researchers studying the metabolism and function of 2-OHFAs.[6]

Biosynthesis of 2-Hydroxyoctadecanoic Acid

The primary pathway for the synthesis of 2-hydroxyoctadecanoic acid involves the direct hydroxylation of octadecanoic acid (stearic acid).

The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The synthesis of 2-hydroxyoctadecanoic acid is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[7] FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[5] It introduces a hydroxyl group at the C-2 position of a fatty acid, producing the (R)-enantiomer.[8]

The overall reaction is as follows: Octadecanoate + O₂ + NADPH + H⁺ → (R)-2-Hydroxyoctadecanoate + H₂O + NADP⁺

Incorporation into Sphingolipids

Following its synthesis, 2-hydroxyoctadecanoic acid is rapidly activated to its coenzyme A (CoA) thioester, 2-hydroxyoctadecanoyl-CoA. This activation is an ATP-dependent process. Subsequently, ceramide synthases (CerS) transfer the 2-hydroxyacyl group to a sphingoid base (e.g., sphinganine) to form dihydroceramides. All six mammalian ceramide synthases can utilize 2-hydroxy-acyl-CoAs as substrates.[9] The resulting 2-hydroxydihydroceramide is then desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids like galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.[1]

cluster_ER Endoplasmic Reticulum Octadecanoic Acid Octadecanoic Acid FA2H FA2H Octadecanoic Acid->FA2H Substrate 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid FA2H->2-Hydroxyoctadecanoic Acid Product Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxyoctadecanoic Acid->Acyl-CoA Synthetase Substrate 2-Hydroxyoctadecanoyl-CoA 2-Hydroxyoctadecanoyl-CoA Acyl-CoA Synthetase->2-Hydroxyoctadecanoyl-CoA ATP -> AMP+PPi Ceramide Synthase Ceramide Synthase 2-Hydroxyoctadecanoyl-CoA->Ceramide Synthase 2-Hydroxydihydroceramide 2-Hydroxydihydroceramide Ceramide Synthase->2-Hydroxydihydroceramide Sphinganine Sphinganine Sphinganine->Ceramide Synthase Dihydroceramide Desaturase Dihydroceramide Desaturase 2-Hydroxydihydroceramide->Dihydroceramide Desaturase 2-Hydroxyceramide 2-Hydroxyceramide Dihydroceramide Desaturase->2-Hydroxyceramide Complex Sphingolipids Complex Sphingolipids 2-Hydroxyceramide->Complex Sphingolipids e.g., Galactosylceramide

Caption: Biosynthesis of 2-hydroxyoctadecanoic acid and its incorporation into sphingolipids.

Catabolism: Peroxisomal α-Oxidation

2-hydroxy fatty acids that are not incorporated into complex lipids or are released from sphingolipid turnover are degraded via the peroxisomal α-oxidation pathway.[10] This pathway removes one carbon atom from the carboxyl end of the fatty acid.

The key steps for the degradation of 2-hydroxyoctadecanoic acid are:

  • Activation: 2-hydroxyoctadecanoic acid is activated to 2-hydroxyoctadecanoyl-CoA.

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyoctadecanoyl-CoA into formyl-CoA and the (n-1) aldehyde, heptadecanal.[10]

  • Oxidation: Heptadecanal is oxidized by an aldehyde dehydrogenase to heptadecanoic acid, which can then enter β-oxidation.

  • Formyl-CoA metabolism: Formyl-CoA is converted to formate (B1220265) and subsequently to CO₂.[10]

cluster_Peroxisome Peroxisome 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxyoctadecanoic Acid->Acyl-CoA Synthetase ATP, CoA 2-Hydroxyoctadecanoyl-CoA 2-Hydroxyoctadecanoyl-CoA Acyl-CoA Synthetase->2-Hydroxyoctadecanoyl-CoA 2-HPCL 2-Hydroxyphytanoyl-CoA Lyase (TPP-dependent) 2-Hydroxyoctadecanoyl-CoA->2-HPCL Heptadecanal Heptadecanal 2-HPCL->Heptadecanal Formyl-CoA Formyl-CoA 2-HPCL->Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase Heptadecanal->Aldehyde Dehydrogenase NAD+ -> NADH Formate Formate Formyl-CoA->Formate Heptadecanoic Acid Heptadecanoic Acid Aldehyde Dehydrogenase->Heptadecanoic Acid Beta-oxidation Beta-oxidation Heptadecanoic Acid->Beta-oxidation CO2 CO2 Formate->CO2

Caption: Peroxisomal α-oxidation of 2-hydroxyoctadecanoic acid.

Quantitative Data

The following tables summarize key quantitative data related to 2-hydroxyoctadecanoic acid metabolism.

Table 1: Enzyme Kinetics of Human Fatty Acid 2-Hydroxylase (FA2H)

Substrate Km pH Optimum Reference(s)
Tetracosanoic acid (C24:0) <0.18 µM 7.6 - 7.8 [8]

| Octadecanoic acid (C18:0) | Data not specified | 7.6 - 7.8 |[8] |

Table 2: Abundance of 2-Hydroxylated Sphingolipids in Mammalian Tissues

Tissue/Cell Type Abundance of 2-OH-Sphingolipids Reference(s)
Myelin (Brain) >50% of galactosylceramide and sulfatide [1][11]
Epidermal Keratinocytes Up to 50% of total ceramides (B1148491) [1]
Intestinal Epithelial Cells High, >50% of ceramides [1]
Various Cell Lines 1-3% of total cellular ceramides [1]
Neonatal Mouse Brain (2 days) ~8% of total galactolipids [12]

| Adult Mouse Brain (30 days) | ~48-64% of total galactolipids (6-8 fold increase) |[12] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the α-hydroxylation of stearic acid followed by esterification. A general procedure is outlined below, adapted from principles of organic synthesis.

Materials:

  • Stearic acid (Octadecanoic acid)

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Aqueous sulfuric acid (H₂SO₄)

  • Methanol (B129727) (MeOH)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: Reflux stearic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain stearoyl chloride.

  • α-Bromination: Treat the stearoyl chloride with N-bromosuccinimide (NBS) and a catalytic amount of HBr (can be generated in situ) to yield 2-bromostearoyl chloride.

  • Hydrolysis: Carefully hydrolyze the 2-bromostearoyl chloride with aqueous sulfuric acid to form 2-bromostearic acid.

  • Nucleophilic Substitution: Heat the 2-bromostearic acid in an aqueous solution of sodium hydroxide (B78521) to substitute the bromine with a hydroxyl group, yielding sodium 2-hydroxyoctadecanoate. Acidify the solution to obtain 2-hydroxyoctadecanoic acid.

  • Esterification: Reflux the 2-hydroxyoctadecanoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel.

In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is based on the GC-MS method described by Alderson et al. (2005).[13]

Materials:

  • Microsomal fraction containing FA2H (from transfected cells or tissue homogenates)

  • [3,3,5,5-D₄]tetracosanoic acid (deuterated substrate)

  • α-cyclodextrin

  • NADPH regeneration system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase

  • Tris-HCl buffer (pH 7.6)

  • MgCl₂

  • Internal standard (e.g., [D₄]2-hydroxytetracosanoic acid)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Substrate Preparation: Solubilize the deuterated tetracosanoic acid in an α-cyclodextrin solution.

  • Reaction Mixture: In a reaction tube, combine the Tris-HCl buffer, MgCl₂, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the microsomal protein.

  • Initiation: Start the reaction by adding the deuterated substrate.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60-180 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong acid (e.g., HCl). Add the internal standard and extract the lipids using an organic solvent (e.g., diethyl ether).

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers using BSTFA.

  • GC-MS Analysis: Analyze the sample by GC-MS, monitoring for the ions corresponding to the TMS-derivatized deuterated substrate and the 2-hydroxylated product.

  • Quantification: Quantify the amount of product formed relative to the internal standard.

cluster_workflow FA2H Activity Assay Workflow Prepare Microsomes Prepare Microsomes Reaction Incubate at 37°C: - Microsomes - D4-C24:0 - NADPH regeneration system - P450 reductase Prepare Microsomes->Reaction Prepare Substrate Prepare D4-C24:0 in α-cyclodextrin Prepare Substrate->Reaction Stop & Extract Stop reaction (acid), add internal standard, extract lipids Reaction->Stop & Extract Derivatize Derivatize to TMS ethers Stop & Extract->Derivatize GC-MS GC-MS Analysis Derivatize->GC-MS Quantify Quantify product vs. internal standard GC-MS->Quantify

Caption: Experimental workflow for the in vitro FA2H activity assay.
Analysis of 2-Hydroxy Fatty Acids in Biological Samples

A general workflow for the analysis of 2-OHFAs from biological tissues or cells is presented below.[4]

Materials:

  • Biological sample (tissue or cells)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water - for Bligh & Dyer method)

  • Internal standards (isotope-labeled 2-OHFAs)

  • Reagents for saponification (e.g., methanolic KOH)

  • Reagents for methylation (e.g., BF₃ in methanol or methanolic HCl)

  • Derivatization agent for GC-MS (e.g., BSTFA)

  • Solvents for LC-MS analysis (e.g., acetonitrile, methanol, water, formic acid)

Procedure:

  • Homogenization and Extraction: Homogenize the biological sample in the presence of internal standards. Perform a total lipid extraction using a method such as the Bligh & Dyer procedure.

  • Saponification (Optional, for total 2-OHFA): To analyze the total 2-OHFA content (free and esterified), saponify the lipid extract with methanolic KOH to release the fatty acids.

  • Derivatization for GC-MS:

    • Methylation: Convert the fatty acids to fatty acid methyl esters (FAMEs) using BF₃ in methanol or methanolic HCl. This compound would be formed at this step.

    • Silylation: Further derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using an agent like BSTFA.

  • GC-MS Analysis: Separate and quantify the derivatized 2-OHFAs using gas chromatography-mass spectrometry.

  • LC-MS/MS Analysis (for intact 2-OHFA-containing lipids):

    • Separate the lipid classes from the total lipid extract using liquid chromatography (e.g., reversed-phase or hydrophilic interaction liquid chromatography).

    • Analyze the eluted lipids using tandem mass spectrometry (MS/MS) to identify and quantify specific 2-OHFA-containing sphingolipids based on their characteristic fragmentation patterns.

Function and Biological Significance

The primary role of 2-hydroxyoctadecanoic acid is as a structural component of sphingolipids, where it contributes to the unique biophysical properties of membranes.

Membrane Stability and Lipid Rafts

The 2-hydroxyl group of the fatty acyl chain in sphingolipids can participate in an extensive network of hydrogen bonds with adjacent lipids and proteins within the cell membrane. This enhances the stability of membrane microdomains or lipid rafts.[3] These rafts are platforms for cellular signaling, and the presence of 2-hydroxylated sphingolipids can modulate these processes.

Myelin Sheath Integrity

In the nervous system, 2-hydroxylated galactosylceramides and sulfatides (B1148509) are critical for the long-term stability and function of the myelin sheath.[11] While myelin can form in the absence of these lipids, its maintenance is impaired, leading to late-onset axonal and myelin sheath degeneration.[11]

Epidermal Barrier Function

In the skin, 2-hydroxylated ceramides are essential for the formation of the lamellar bodies in keratinocytes, which are crucial for establishing the skin's permeability barrier.[1]

Clinical Relevance

Defects in 2-hydroxyoctadecanoic acid metabolism are associated with severe human diseases.

  • Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN): This is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the FA2H gene.[5] It is characterized by spastic paraplegia, ataxia, cognitive decline, and leukodystrophy.

  • Cancer: Altered levels of FA2H and 2-hydroxylated sphingolipids have been observed in various cancers, suggesting a role in tumor progression.[5]

Conclusion

This compound is a key derivative for the study of 2-hydroxyoctadecanoic acid, a fatty acid with a specialized but critical role in lipid metabolism. Its incorporation into sphingolipids is vital for the structural integrity and function of membranes in tissues such as the nervous system and skin. The elucidation of its metabolic pathways and the development of robust analytical methods are crucial for understanding its role in health and disease, and for the potential development of therapeutic strategies targeting this class of lipids.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs).[1][2] This powerful method is essential in various fields, including food science, biofuel development, clinical diagnostics, and pharmaceutical research, for characterizing the fatty acid profiles of diverse samples.[2][3][4] The conversion of fatty acids to their corresponding FAMEs increases their volatility and thermal stability, making them amenable to GC analysis.[2][5][6]

This document provides detailed application notes and standardized protocols for the analysis of FAMEs by GC. It covers sample preparation, chromatographic conditions, and data analysis, with a focus on providing practical guidance for obtaining accurate and reproducible results.

Experimental Protocols

Protocol 1: Sample Preparation - Acid-Catalyzed Transesterification

This protocol is suitable for the derivatization of fatty acids from a variety of sample matrices, including edible oils, food products, and biological tissues.[7][8]

Materials:

  • Sample containing lipids (e.g., 200 mg of oil)[7]

  • Heptane[7]

  • 2N Methanolic KOH[7]

  • Hexane[7]

  • 14% Methanolic Boron Trifluoride (BF3)[7][8]

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath[9]

  • GC vials with inserts[10]

Procedure:

  • Lipid Extraction (for solid samples): For samples like meat homogenate or powders, lipids must first be extracted. A common method is the Folch extraction, which involves homogenizing the sample with a chloroform:methanol mixture.[7]

  • Transesterification:

    • To an aliquot of the extracted lipid or approximately 200 mg of oil, add 2 mL of heptane (B126788) and 0.1 mL of 2N methanolic KOH.[7]

    • Vortex the mixture vigorously for 30 seconds.[7]

    • Allow the sample to stand at room temperature for 30 minutes to achieve phase separation.[7]

    • Alternative for bound lipids: For total lipid extracts, dissolve the aliquot in hexane (B92381) and add 14% methanolic boron trifluoride. Heat at 95°C for 1 hour.[7]

  • Extraction of FAMEs:

    • After cooling, add a volume of distilled water to quench the reaction.[7]

    • Add a known volume of hexane to extract the FAMEs.[7]

    • Vortex the tube and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Washing and Drying:

    • Wash the hexane layer with a saturated sodium chloride solution to remove any remaining catalyst or glycerol.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Concentration and Storage:

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.[10]

    • Transfer the final FAME solution to a GC vial, using an insert for small volumes.[10]

    • Store samples at -20°C until analysis.[10]

Protocol 2: Quantitative Analysis using an Internal Standard

For accurate quantification, an internal standard (IS) is crucial to correct for variations in injection volume and sample loss during preparation.[1] Methyl decanoate (B1226879) is a suitable internal standard for many FAME analyses.[1]

Procedure:

  • Prepare an Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., methyl nonadecanoate, C19:0) and dissolve it in a known volume of solvent (e.g., chloroform) to create a stock solution of known concentration.[10]

  • Spike the Sample: Before the derivatization step, add a precise volume of the internal standard stock solution to the sample.[10]

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the internal standard.

  • GC Analysis: Analyze the prepared samples and calibration standards by GC.

  • Quantification: Calculate the concentration of each FAME in the sample using the following formula:

    (Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)[1]

    Where RRF is the relative response factor determined from the analysis of the calibration standards.

Data Presentation: GC Method Parameters for FAME Analysis

The choice of GC column and operating conditions is critical for achieving optimal separation of FAMEs. Polar columns, such as those with cyanopropyl or polyethylene (B3416737) glycol (wax) stationary phases, are commonly used for separating FAMEs based on their degree of unsaturation and chain length.[2][11] Non-polar columns separate FAMEs primarily by their boiling points.

Parameter Method 1: General Purpose FAME Screening Method 2: High-Resolution Cis/Trans Isomer Separation Method 3: Fast FAME Analysis
Column DB-FastFAME (30 m x 250 µm, 0.25 µm)[3] or similar wax-type columnRt-2560 (100 m x 0.25 mm, 0.20 µm)[5][8] or similar highly polar biscyanopropyl columnTRACE™ TR-FAME (10 m x 0.1 mm, 0.1 µm)[12]
Carrier Gas Helium or Hydrogen[9][13]Helium[13]Hydrogen[14]
Flow Rate 1 mL/min (constant flow)[9]Optimized for resolution (e.g., 1.26 mL/min)[8]0.8 mL/min (constant flow)[14]
Inlet Temperature 250°C[7][13]230°C[8]250°C[14]
Split Ratio 100:1[7]20:1[8]50:1[14]
Oven Program Initial: 60°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 10 minInitial: 100°C, hold 4 min; Ramp: 3°C/min to 240°C, hold 15 minInitial: 120°C (hold 6 sec); Ramp: 1.7°C/sec to 250°C (hold 12 sec)[14]
Detector FID[3][7]FID[8]FID[14]
Detector Temp. 300°C[7]250°C[8]250°C[14]

Mandatory Visualization

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction (if necessary) Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization Extraction_FAME FAME Extraction Derivatization->Extraction_FAME Cleanup Washing & Drying Extraction_FAME->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Component Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for FAME analysis.

Internal_Standard_Logic cluster_sample Sample & Standard Preparation cluster_gc GC Analysis cluster_calc Calculation Analyte Analyte of Unknown Concentration (Cx) Mix Mix Analyte and IS Analyte->Mix IS_known Internal Standard of Known Concentration (Cis) IS_known->Mix GC GC-FID Analysis Mix->GC Peak_Areas Measure Peak Areas (Ax and Ais) GC->Peak_Areas Calibration Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Peak_Areas->Calibration Calculate_Cx Calculate Cx using Response Factor Calibration->Calculate_Cx

References

Application Notes and Protocols for the HPLC Separation of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the separation and analysis of Fatty Acid Methyl Esters (FAMEs). This document provides detailed application notes and experimental protocols for the separation of FAMEs using various HPLC techniques, enabling the accurate characterization of lipid profiles in diverse samples.

Introduction

The analysis of fatty acids is crucial in many scientific fields, from food science and nutrition to clinical diagnostics and drug development. Fatty acids are typically derivatized to their corresponding methyl esters (FAMEs) to improve their volatility and thermal stability for chromatographic analysis. While gas chromatography (GC) has traditionally been the standard for FAME analysis, HPLC provides several advantages, including the ability to separate non-volatile or thermally labile compounds and the potential for preparative scale separations. This document focuses on two primary HPLC modes for FAME analysis: Reversed-Phase HPLC and Silver Ion HPLC.

Reversed-Phase HPLC (RP-HPLC) for FAME Separation

Reversed-phase HPLC separates FAMEs based on their hydrophobicity. Separation is primarily influenced by the chain length and the number of double bonds in the fatty acid backbone. Longer chain FAMEs and those with fewer double bonds are more nonpolar and thus have longer retention times on a nonpolar stationary phase.

Experimental Protocol: General Purpose RP-HPLC for FAME Profiling

This protocol is suitable for the general profiling of FAMEs in a sample.

Sample Preparation (Esterification):

  • Weigh approximately 100 mg of the oil or fat sample into a screw-capped test tube.

  • Dissolve the sample in 10 mL of hexane (B92381).

  • Add 100 µL of a 2 N solution of potassium hydroxide (B78521) in methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial for HPLC analysis. For low concentration samples, the solvent can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume.[1]

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: Water
Gradient Isocratic elution with Acetonitrile (B52724)/Water mixtures or a gradient program depending on the complexity of the sample. A common starting point is 85:15 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 40 °C[2]
Injection Volume 10 µL
Detector UV at 205 nm[2] or Evaporative Light Scattering Detector (ELSD)[3]

Data Presentation: Representative Retention Times for Common FAMEs on a C18 Column

Fatty Acid Methyl EsterAbbreviationRetention Time (min) - Approximate
Methyl LinolenateC18:3Shorter
Methyl LinoleateC18:2Intermediate
Methyl OleateC18:1Intermediate
Methyl PalmitateC16:0Longer
Methyl StearateC18:0Longest

Note: Absolute retention times will vary depending on the specific column, system, and exact mobile phase composition. The trend of elution is that retention time increases with increasing chain length and decreasing number of double bonds.[2][4]

Silver Ion HPLC (Ag+-HPLC) for Isomer Separation

Silver ion chromatography is a powerful technique for separating FAMEs based on the degree of unsaturation and the geometry (cis/trans) of the double bonds.[5][6] The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds in the fatty acid chains. The strength of this interaction, and thus the retention time, increases with the number of double bonds. Furthermore, cis isomers interact more strongly with the silver ions and are retained longer than their trans counterparts.

Experimental Protocol: Silver Ion HPLC for Cis/Trans FAME Isomer Analysis

This protocol is designed for the detailed separation of isomeric FAMEs.

Sample Preparation:

Sample preparation follows the same esterification procedure as described for RP-HPLC.

HPLC Conditions:

ParameterValue
Column Silver ion column (e.g., ChromSpher 5 Lipids, Nucleosil 5SA)[6][7]
Mobile Phase Isocratic elution with a nonpolar mobile phase containing a small amount of a polar modifier. A common mobile phase is 0.1% to 1.5% acetonitrile in hexane.[6] For more complex separations, a gradient can be employed, for example, a gradient of 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 minutes.[7]
Flow Rate 1.0 - 1.5 mL/min[7]
Column Temperature 20 °C (Note: temperature can be varied to optimize separation, with lower temperatures generally increasing retention of unsaturated FAMEs)[6]
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. UV detection is less suitable due to the low UV absorbance of the typical mobile phases.

Data Presentation: Elution Order of FAMEs in Silver Ion HPLC

FAME CategoryElution Order
SaturatedElute first
trans-MonounsaturatedElute after saturates
cis-MonounsaturatedElute after trans
Dienes, Trienes, etc.Retention increases with the number of double bonds

Within a class of isomers, the position of the double bond can also influence retention.[7] For complex mixtures of conjugated linoleic acid (CLA) isomers, using multiple silver ion columns in series can significantly improve resolution.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for FAME analysis by HPLC, from sample preparation to data acquisition.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lipid-Containing Sample (Oil, Tissue, etc.) Esterification Esterification (e.g., with KOH/Methanol) Sample->Esterification Extraction Liquid-Liquid Extraction (with Hexane) Esterification->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs Injection Inject into HPLC FAMEs->Injection Column HPLC Column (Reversed-Phase or Silver Ion) Injection->Column Detection Detection (UV, ELSD, RI, MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of Fatty Acid Methyl Esters (FAMEs) by HPLC.

Logical Relationship of HPLC Separation Principles

The choice between Reversed-Phase and Silver Ion HPLC depends on the analytical goal. The following diagram illustrates the decision-making process based on the desired separation.

HPLC_Separation_Logic Start Start: FAME Mixture Goal Analytical Goal? Start->Goal RP_HPLC Reversed-Phase HPLC Goal->RP_HPLC General Profile/ Chain Length Ag_HPLC Silver Ion HPLC Goal->Ag_HPLC Isomer Separation (cis/trans) RP_Separation Separation by: - Chain Length - Degree of Unsaturation RP_HPLC->RP_Separation Ag_Separation Separation by: - Number of Double Bonds - Cis/Trans Isomerism - Double Bond Position Ag_HPLC->Ag_Separation

Caption: Decision tree for selecting the appropriate HPLC technique for FAME analysis.

References

Application Note: Derivatization of Methyl 2-hydroxyoctadecanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details effective derivatization protocols for the analysis of Methyl 2-hydroxyoctadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its hydroxyl group, this compound exhibits low volatility and is prone to thermal degradation, leading to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a critical step to convert the non-volatile hydroxyl group into a more volatile and thermally stable moiety, thus improving its gas chromatographic behavior.[2] This document outlines two primary derivatization techniques: silylation and acylation, with a focus on providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is presented as the primary and most common method, while acylation with acetic anhydride (B1165640) is offered as a viable alternative.

Introduction

This compound is a long-chain hydroxy fatty acid methyl ester of interest in various fields, including biochemistry and drug development. Accurate and sensitive quantification of this analyte is often required to understand its biological roles and metabolic pathways. GC-MS is a powerful technique for the separation and quantification of fatty acid methyl esters (FAMEs).[2][3] However, the presence of a free hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][4] This process replaces the active hydrogen of the hydroxyl group with a non-polar protecting group.[4] The two most common derivatization approaches for hydroxylated compounds are silylation and acylation. Silylation, particularly using BSTFA, is a widely used technique that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[1][5] Acylation involves the introduction of an acyl group, such as an acetyl group, to the hydroxyl moiety. This note provides detailed protocols for both methods to enable reliable and reproducible analysis of this compound by GC-MS.

Experimental Protocols

Method 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used method for the derivatization of hydroxyl groups. BSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a volatile and thermally stable trimethylsilyl (TMS) ether.[1] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.[4]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry GC vial.[6] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[6]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.

  • Derivatization Reaction: Add 50 µL of BSTFA with 1% TMCS to the sample solution.[1][6] This provides a molar excess of the derivatizing agent.

  • Incubation: Tightly cap the vial and vortex for 10-30 seconds. Place the vial in a heating block or oven set to 60-80°C for 30-60 minutes.[1][6] The optimal temperature and time may need to be determined empirically for specific sample matrices.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an appropriate solvent like hexane (B92381).

Method 2: Acylation using Acetic Anhydride

Acylation is an alternative derivatization method where the hydroxyl group is converted to an ester, in this case, an acetate (B1210297) ester. This also increases the volatility of the analyte for GC-MS analysis.

Materials:

  • Methyl 2-hydroxyoctadeanoat sample

  • Acetic anhydride

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Prepare the dry sample in a GC vial as described in the silylation protocol.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of acetic anhydride.

  • Derivatization Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubation: Heat the mixture at 60°C for 30 minutes in a heating block or oven.

  • Reagent Removal and Sample Preparation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent, such as hexane or ethyl acetate, for GC-MS analysis.

Data Presentation

The following table summarizes the typical reaction conditions for the derivatization of this compound. Researchers should note that optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

ParameterSilylation with BSTFA + 1% TMCSAcylation with Acetic Anhydride
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamideAcetic Anhydride
Catalyst/Solvent Pyridine (or other aprotic solvent)Pyridine
Reaction Temperature 60-80°C60°C
Reaction Time 30-60 minutes30 minutes
Key Advantage Robust, widely used, and highly effective for hydroxyl groups.[1]Forms stable acetate esters.
Considerations Reagents are moisture-sensitive.[6]May require removal of excess reagent before analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis, with a focus on the more common silylation method.

DerivatizationWorkflow Start Start: This compound Sample DrySample Sample Preparation: Evaporate to Dryness (if in solution) Start->DrySample Dissolve Dissolve Sample in Anhydrous Solvent (e.g., Pyridine) DrySample->Dissolve AddReagent Add Derivatizing Agent: BSTFA + 1% TMCS Dissolve->AddReagent Vortex Vortex Mix AddReagent->Vortex Heat Incubate: 60-80°C for 30-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze GC-MS Analysis Cool->Analyze

Caption: Workflow for silylation of this compound.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of the analyte. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to achieve reliable and reproducible quantification of this compound.

References

Application Notes and Protocols for Methyl 2-hydroxyoctadecanoate as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate is a hydroxylated fatty acid methyl ester (FAME) that serves as a crucial chemical standard in various analytical applications, particularly within the fields of lipidomics, metabolic research, and drug development. Its well-defined chemical structure and physical properties allow for accurate identification and quantification of related compounds in complex biological matrices. These application notes provide detailed protocols for the use of this compound as a standard in gas chromatography-mass spectrometry (GC-MS) analysis, a common technique for the profiling of fatty acids.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as a chemical standard.

PropertyValueReference
Synonyms Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate[1]
CAS Number 2420-35-1[1]
Molecular Formula C₁₉H₃₈O₃[1]
Molecular Weight 314.5 g/mol [1]
Physical State SolidLarodan
Purity Typically >98%Larodan
Storage Freezer (-20°C)Larodan

Application: Internal Standard for GC-MS Analysis of Fatty Acid Methyl Esters

This compound is ideally suited for use as an internal standard in GC-MS-based lipidomics. Its structural similarity to endogenous fatty acid methyl esters, coupled with its distinct mass, allows for reliable quantification while correcting for variations in sample preparation and instrument response.

Experimental Protocol: Lipid Extraction and Derivatization

A robust and reproducible lipidomics workflow begins with efficient extraction and derivatization of lipids from the biological sample.[2]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 2M KOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Sample Preparation: To a known amount of sample (e.g., 100 µL plasma), add a precise volume of the this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of chloroform:methanol (2:1) to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2M methanolic KOH.

    • Incubate at 55°C for 15 minutes with occasional vortexing.

    • Add 2 mL of 14% BF₃ in methanol.

    • Incubate at 55°C for another 15 minutes.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex vigorously.

    • Centrifuge at 2000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis Protocol

The following is a general GC-MS protocol for the analysis of FAMEs. Instrument conditions should be optimized for the specific column and mass spectrometer used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min
MS Transfer Line Temp 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550
Data Analysis and Quantification

Quantification: A calibration curve should be prepared using a series of known concentrations of a standard FAME mix. The concentration of endogenous fatty acids is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve. Linearity (R²) values for calibration curves should be >0.99.[6][7]

Visualizations

Lipidomics Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Add Extraction Lipid Extraction (Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification GCMS->Identification Quantification Quantification Identification->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis

Caption: A typical experimental workflow for lipidomics analysis.

General Fatty Acid Signaling Pathway

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FA_transporter Fatty Acid Transporter FA Fatty Acid FA_transporter->FA GPCR GPCR Signaling Downstream Signaling GPCR->Signaling Activates ACSL ACSL FA->ACSL Activation Acyl_CoA Acyl-CoA ACSL->Acyl_CoA Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Energy Lipid_Syn Lipid Synthesis Acyl_CoA->Lipid_Syn Storage Acyl_CoA->Signaling Modulation

Caption: A simplified overview of fatty acid uptake and signaling.

References

Applications of Methyl 2-hydroxyoctadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 2-hydroxyoctadecanoate, the methyl ester of 2-hydroxyoctadecanoic acid (also known as 2-hydroxystearic acid), is a valuable tool in the field of lipidomics. Its unique structure, featuring a hydroxyl group at the alpha-carbon of a long-chain saturated fatty acid, lends itself to several critical applications in the study of lipid metabolism, signaling, and the development of analytical methodologies.

The primary applications of this compound in lipidomics research include its use as an internal standard for the quantification of hydroxylated fatty acids, as a precursor in the synthesis of complex lipid standards like 2-hydroxy-ceramides, and as a tool to investigate the metabolic pathways and cellular functions of 2-hydroxylated lipids.

Internal Standard for Mass Spectrometry-based Quantification

Accurate quantification of lipids by mass spectrometry (MS) is highly dependent on the use of appropriate internal standards to correct for variations in sample extraction, derivatization, and instrument response.[1][2] this compound, and particularly its stable isotope-labeled (e.g., deuterated) analogues, serve as an excellent internal standard for the analysis of 2- and 3-hydroxy fatty acids.[3] Its chemical similarity to endogenous hydroxylated fatty acids ensures that it behaves comparably during analytical procedures, while its unique mass allows for its clear distinction from the analytes of interest.[4]

Key Advantages as an Internal Standard:

  • Chemical Similarity: Mimics the extraction and derivatization efficiency of endogenous long-chain hydroxy fatty acids.

  • Chromatographic Co-elution: In many chromatographic systems, it will elute in close proximity to other C18 and related hydroxy fatty acids, which is ideal for an internal standard.

  • Mass Distinction: Easily distinguishable from endogenous lipids by its specific mass-to-charge ratio (m/z) in MS analysis.

Synthesis of Complex Lipid Standards

2-Hydroxy fatty acids are integral components of a specific class of sphingolipids, notably 2-hydroxy-ceramides and their downstream products like 2-hydroxy-galactosylceramides.[5][6] These lipids are particularly abundant in the nervous system, skin, and kidneys and play crucial roles in maintaining membrane structure and function.[5][7] this compound can serve as a precursor or a reference compound in the chemical or enzymatic synthesis of these complex 2-hydroxylated sphingolipids. The availability of pure, synthetic standards of these complex lipids is essential for their unambiguous identification and accurate quantification in biological samples.

Investigating Lipid Metabolism and Signaling Pathways

The introduction of a hydroxyl group at the 2-position of a fatty acid dramatically alters its biophysical properties and its role in cellular processes.[8] 2-Hydroxyoctadecanoic acid is endogenously produced from octadecanoic acid (stearic acid) by the enzyme fatty acid 2-hydroxylase (FA2H).[5] This hydroxylated fatty acid is then activated to its CoA-ester and incorporated into dihydroceramides by ceramide synthases (CerS) to form 2-hydroxy-dihydroceramides, which are subsequently desaturated to 2-hydroxy-ceramides.[5][6]

By using this compound in cell culture or in vivo models, researchers can trace its metabolic fate and investigate its influence on:

  • Ceramide Metabolism: Studying the kinetics and substrate specificity of enzymes involved in the synthesis and degradation of 2-hydroxy-ceramides.[6]

  • Membrane Biophysics: Investigating how the incorporation of 2-hydroxy fatty acids into sphingolipids affects the properties of cellular membranes, such as fluidity and the formation of lipid rafts.[8]

  • Cell Signaling: Elucidating the role of 2-hydroxy-ceramides in cellular signaling pathways, including those involved in apoptosis, cell differentiation, and stress responses.[7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of hydroxylated fatty acids using mass spectrometry, with this compound or its analogues as an internal standard.

Table 1: Recovery Data for Deuterated this compound Internal Standard

Analyte ClassInternal StandardMatrixRecovery Rate (%)Reference
2- and 3-Hydroxy Fatty Acids9,10-dideutero-2-OH-18:0 methyl esterBovine Milk Fat93.4 ± 6.5[3]

Table 2: Representative Performance of LC-MS/MS Methods for Hydroxylated Fatty Acid Quantification

ParameterTypical Value RangeNotesReferences
Linearity (R²)0.990 - 0.998Over a defined concentration range.[9]
Limit of Detection (LOD)0.1 - 0.9 ng/mLDependent on the specific analyte and instrument sensitivity.[9]
Limit of Quantification (LOQ)0.4 - 2.6 ng/mLThe lowest concentration that can be reliably quantified.[9]
Intra-day Precision (%CV)< 15%Variation within a single day's analysis.[10]
Inter-day Precision (%CV)< 15%Variation across different days of analysis.[10]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological matrices.

Materials:

  • Biological sample (e.g., tissue homogenate, plasma, cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard Solution: this compound in chloroform/methanol (2:1, v/v) at a known concentration.

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To the pre-weighed or pre-measured sample in a glass centrifuge tube, add a known amount of the this compound internal standard solution.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortex thoroughly for 1-2 minutes to ensure complete homogenization and mixing.

  • Incubate at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization (Protocol 2) or direct analysis by LC-MS/MS (Protocol 3).

Protocol 2: Derivatization of Hydroxy Fatty Acids for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of the fatty acids need to be derivatized to increase their volatility. This is a two-step process: esterification of the carboxyl group followed by silylation of the hydroxyl group.

Materials:

  • Dried lipid extract from Protocol 1

  • 1.25 M HCl in Methanol (or 14% Boron trifluoride in methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724)

  • Heating block or oven

  • GC vials

Procedure:

A. Methyl Esterification:

  • To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

B. Silylation:

  • To the dried FAMEs, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis. The resulting derivative is Methyl 2-[(trimethylsilyl)oxy]octadecanoate.[11]

Protocol 3: Direct Analysis of Hydroxy Fatty Acids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of hydroxylated fatty acids without derivatization.

Materials:

  • Dried lipid extract from Protocol 1, reconstituted in a suitable solvent (e.g., methanol/acetonitrile).

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto the C18 column.

    • Use a gradient elution to separate the fatty acids. A typical gradient might start at 30% B, ramping to 100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of the hydroxy fatty acid. The product ions will be specific fragments generated by collision-induced dissociation.

    • For this compound, the analysis would typically be of the saponified free acid, 2-hydroxyoctadecanoic acid.

    • MRM Transition for 2-hydroxyoctadecanoic acid: Precursor ion (Q1): m/z 299.3; Product ions (Q3): specific fragments (e.g., loss of water, cleavage of the carbon chain).

    • MRM Transition for Internal Standard (if using the free acid form): A corresponding transition for the isotopically labeled standard would be monitored.

Visualizations

G Experimental Workflow for Hydroxy Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Sample Biological Sample (Tissue, Plasma, Cells) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction GC_MS_path GC-MS Analysis Extraction->GC_MS_path LC_MS_path LC-MS/MS Analysis Extraction->LC_MS_path Derivatization Derivatization 1. Esterification (FAME) 2. Silylation (TMS) GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis (Quantification against Internal Standard) MS_Detection_GC->Data_Analysis Direct_Analysis Direct Injection LC_Separation LC Separation Direct_Analysis->LC_Separation MS_Detection_LC MS/MS Detection LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Caption: Workflow for the analysis of hydroxy fatty acids.

G Biosynthesis of 2-Hydroxy-Ceramide cluster_pathway Metabolic Pathway cluster_enzymes Key Enzymes Fatty_Acid Fatty Acid (e.g., Octadecanoic Acid) Hydroxy_FA 2-Hydroxyoctadecanoic Acid Fatty_Acid->Hydroxy_FA FA2H Acyl_CoA 2-Hydroxyoctadecanoyl-CoA Hydroxy_FA->Acyl_CoA Acyl-CoA Synthetase Dihydroceramide 2-Hydroxy-dihydroceramide Acyl_CoA->Dihydroceramide CerS + Dihydrosphingosine Ceramide 2-Hydroxy-ceramide Dihydroceramide->Ceramide DES Complex_Sphingolipids Complex 2-Hydroxy Sphingolipids (e.g., Galactosylceramide) Ceramide->Complex_Sphingolipids Glycosyltransferases, etc. FA2H FA2H: Fatty Acid 2-Hydroxylase CerS CerS: Ceramide Synthase DES DES: Dihydroceramide Desaturase

Caption: Biosynthesis of 2-hydroxy-ceramide.

References

Application Notes and Protocols for the Transesterification of 2-Hydroxyoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoctadecanoic acid, a long-chain alpha-hydroxy fatty acid, is a molecule of significant interest in various fields, including cosmetics, pharmaceuticals, and as a precursor for the synthesis of bioactive lipids like ceramides. The conversion of 2-hydroxyoctadecanoic acid to its methyl ester, methyl 2-hydroxyoctadecanoate, is a crucial step for subsequent analysis by gas chromatography (GC) or for its use in further chemical synthesis. This document provides detailed protocols for the transesterification of 2-hydroxyoctadecanoic acid using acid-catalyzed, base-catalyzed, and enzymatic methods.

Chemical Reaction Pathway

The transesterification of 2-hydroxyoctadecanoic acid involves the reaction of the carboxylic acid with an alcohol, typically methanol (B129727), in the presence of a catalyst to form the corresponding fatty acid methyl ester (FAME) and water.

2-Hydroxyoctadecanoic_Acid 2-Hydroxyoctadecanoic Acid Catalyst Catalyst (Acid, Base, or Enzyme) 2-Hydroxyoctadecanoic_Acid->Catalyst Methanol Methanol Methanol->Catalyst Methyl_2_Hydroxyoctadecanoate This compound Catalyst->Methyl_2_Hydroxyoctadecanoate Water Water Catalyst->Water

Caption: General reaction scheme for the transesterification of 2-hydroxyoctadecanoic acid.

Experimental Protocols

Herein, we detail three common methods for the transesterification of 2-hydroxyoctadecanoic acid. The choice of method will depend on the desired purity, scale, and sensitivity of the starting material to harsh conditions.

Protocol 1: Acid-Catalyzed Transesterification

This method is robust and suitable for large-scale synthesis. Strong acids like sulfuric acid are effective catalysts.[1][2][3]

Materials:

  • 2-Hydroxyoctadecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Toluene (B28343) (optional, for poorly soluble acids)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 2-hydroxyoctadecanoic acid (1 equivalent).

  • Add methanol in a significant excess, typically a 1:3 to 1:6 molar ratio of fatty acid to methanol.[1]

  • Slowly add concentrated sulfuric acid as the catalyst, approximately 0.5 to 1.5 grams per mole of carboxylic acid.[1] For improved solubility of the fatty acid, toluene can be added.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction temperature can be increased to 100-150°C for faster conversion, but this may require a sealed reaction vessel.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the mixture and transfer it to a separatory funnel.

  • Extract the methyl ester with hexane (or diethyl ether).

  • Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Protocol 2: Base-Catalyzed Transesterification

Base-catalyzed transesterification is generally faster than the acid-catalyzed method but is sensitive to the presence of free fatty acids and water, which can lead to soap formation.[4][5]

Materials:

  • 2-Hydroxyoctadecanoic acid

  • Methanol (anhydrous)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a fresh solution of sodium methoxide (B1231860) by carefully dissolving sodium hydroxide (e.g., 1% w/w of the fatty acid) in anhydrous methanol in a round-bottom flask with stirring.

  • Add the 2-hydroxyoctadecanoic acid to the sodium methoxide solution.

  • Heat the mixture to reflux (around 60-65°C) with stirring for 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, neutralize the catalyst by adding a slight excess of a weak acid (e.g., acetic acid) or by washing with acidic water.

  • Add water and hexane to the mixture and transfer to a separatory funnel.

  • Separate the organic layer containing the methyl ester.

  • Wash the organic layer with deionized water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Enzymatic Transesterification

Enzymatic methods offer high specificity and operate under mild conditions, which is advantageous for sensitive substrates. Lipases are commonly used for this purpose.[6][7][8]

Materials:

  • 2-Hydroxyoctadecanoic acid

  • Methanol

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB)

  • Molecular sieves (to remove water)

  • Organic solvent (e.g., hexane or tert-butanol)

Equipment:

  • Shaking incubator or orbital shaker

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration setup

Procedure:

  • In a screw-capped flask, dissolve 2-hydroxyoctadecanoic acid in a suitable organic solvent.

  • Add methanol (e.g., 3 equivalents relative to the fatty acid). Stepwise addition of methanol is sometimes preferred to avoid enzyme deactivation.[7]

  • Add the immobilized lipase (e.g., 10% by weight of the fatty acid).

  • Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction, which drives the equilibrium towards product formation.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 30-50°C) for 24-72 hours.

  • Monitor the conversion to the methyl ester by GC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

  • Evaporate the solvent from the filtrate to obtain the product. Further purification can be performed if necessary.

Data Presentation: Comparison of Transesterification Methods

ParameterAcid-CatalyzedBase-CatalyzedEnzymatic
Catalyst H₂SO₄, HClNaOH, KOHLipase (e.g., CALB)
Reaction Temp. 65-150°C60-65°C30-50°C
Reaction Time 1-4 hours1-2 hours24-72 hours
Molar Ratio (Alcohol:Acid) 3:1 to 6:13:1 to 6:13:1
Yield HighHighModerate to High
Purity GoodGood (risk of soap)High
Advantages Robust, inexpensiveFast reaction ratesMild conditions, high specificity
Disadvantages Harsh conditions, corrosionSensitive to water and FFAsSlower, higher catalyst cost

Product Purification and Analysis

Purification: The crude this compound can be purified using column chromatography on silica gel. A gradient of hexane and ethyl acetate (B1210297) is typically used for elution.

Analysis: The purity and identity of the product can be confirmed by:

  • Gas Chromatography (GC): To determine the conversion rate and purity. The methyl ester will have a different retention time than the free fatty acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the methyl ester. The appearance of a singlet around 3.7 ppm in the ¹H NMR spectrum is characteristic of the methyl ester protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Mix 2-Hydroxyoctadecanoic Acid, Methanol, and Catalyst Heating Heat and Stir (or Incubate for Enzymatic) Reactants->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Quench Quench/Neutralize Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography (Optional) Concentration->Purification Analysis Characterize by GC, NMR, MS Concentration->Analysis Purification->Analysis

Caption: A generalized workflow for the transesterification of 2-hydroxyoctadecanoic acid.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids (2-HFAs) are a class of lipids integral to various biological processes and are key components of sphingolipids. The stereochemistry of the hydroxyl group is crucial for their biological function, making the development of stereoselective synthetic methods a significant area of research. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-hydroxy fatty acid methyl esters, valuable intermediates for the synthesis of complex lipids and bioactive molecules. Both biocatalytic and chemical approaches are presented to offer flexibility in synthetic strategy.

Data Presentation

The following table summarizes quantitative data for different asymmetric hydroxylation methods applicable to fatty acids and their derivatives. This allows for a comparative assessment of the various approaches.

MethodSubstrateCatalyst/EnzymeOxidantSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
Biocatalytic
Cytochrome P450Tetradecanoic acid (C14:0)CYP152B1 (wild type)H₂O₂Not specifiedNot specifiedNot specifiedNot specified94 (S)[1]
Cytochrome P450Palmitic acid (C16:0)P450BM-3O₂/NADPHBufferNot specifiedNot specifiedN/AN/A[2]
Chemical
Organocatalytic OxidationGeneric EsterChiral Oxaziridine (B8769555)(Davis Reagent)THF-781-2HighHigh[3][4]
Proline-catalyzed OxidationGeneric AldehydeL-ProlineNitrosobenzeneCHCl₃ or DMSORTNot specifiedHigh>99[5]

Note: Data for chemical methods are often reported for a range of carbonyl compounds; specific yields and ee% for long-chain fatty acid methyl esters may vary.

Experimental Protocols

Method 1: Biocatalytic α-Hydroxylation using Cytochrome P450 Monooxygenase followed by Esterification

This method utilizes a whole-cell biocatalyst expressing a cytochrome P450 monooxygenase for the regioselective and stereoselective hydroxylation of a fatty acid at the C-2 position. The resulting 2-hydroxy fatty acid is then esterified to its methyl ester.

Materials:

  • Fatty acid substrate (e.g., palmitic acid)

  • Whole-cell biocatalyst (e.g., E. coli expressing a suitable P450 monooxygenase, such as P450BM-3)

  • Growth medium (e.g., Terrific Broth)

  • Inducer (e.g., IPTG)

  • 5-aminolevulinic acid (ALA) and Iron(II) sulfate (B86663) for heme cofactor synthesis

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Glucose (for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated sulfuric acid

  • Hexane

  • Saturated sodium bicarbonate solution

Protocol:

  • Cultivation of Biocatalyst:

    • Inoculate a suitable volume of growth medium containing the appropriate antibiotics with the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 2.4).[6]

    • Induce protein expression by adding IPTG, ALA, and iron(II) sulfate.[6]

    • Continue incubation at a lower temperature (e.g., 30°C) for a set period (e.g., 10 hours) to allow for protein expression.[6]

    • Harvest the cells by centrifugation and wash them with potassium phosphate buffer.[6]

  • Whole-Cell Biotransformation:

    • Resuspend the harvested cells in potassium phosphate buffer.

    • Add the fatty acid substrate (dissolved in a minimal amount of a co-solvent if necessary) and glucose to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature with shaking for a specified time, monitoring the conversion of the substrate by TLC or GC-MS.

  • Extraction of 2-Hydroxy Fatty Acid:

    • Acidify the reaction mixture to a pH of ~2 using a suitable acid (e.g., 1 M HCl).

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification to Methyl Ester:

    • Dissolve the crude 2-hydroxy fatty acid in anhydrous methanol.

    • Carefully add acetyl chloride or a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with hexane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the 2-hydroxy fatty acid methyl ester by flash column chromatography.

Method 2: Asymmetric α-Hydroxylation of Fatty Acid Methyl Esters using a Chiral Oxaziridine (Davis Reagent)

This chemical method involves the deprotonation of a fatty acid methyl ester to form an enolate, which is then asymmetrically hydroxylated by a chiral N-sulfonyloxaziridine.

Materials:

  • Fatty acid methyl ester (e.g., methyl palmitate)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Chiral N-sulfonyloxaziridine (e.g., a camphor-derived oxaziridine)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the fatty acid methyl ester dissolved in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of the strong base (e.g., LDA or LHMDS) dropwise to the stirred solution.

    • Stir the mixture at -78°C for a sufficient time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Asymmetric Hydroxylation:

    • Dissolve the chiral N-sulfonyloxaziridine in anhydrous THF in a separate flame-dried flask under an inert atmosphere and cool to -78°C.

    • Slowly transfer the enolate solution to the oxaziridine solution via cannula, or add the oxaziridine solution to the enolate.

    • Stir the reaction mixture at -78°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78°C by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-hydroxy fatty acid methyl ester by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow_biocatalytic cluster_biocatalysis Biocatalytic α-Hydroxylation cluster_esterification Esterification Cultivation Cultivation Biotransformation Biotransformation Cultivation->Biotransformation Whole Cells Extraction Extraction Biotransformation->Extraction 2-HFA Esterification_step Esterification Extraction->Esterification_step Purified 2-HFA Purification_ester Purification Esterification_step->Purification_ester Crude Product Final_Product Final Product Purification_ester->Final_Product Pure 2-HFA Methyl Ester

Caption: Biocatalytic synthesis workflow.

experimental_workflow_chemical Start Fatty Acid Methyl Ester Enolate_Formation Enolate Formation (Base, -78°C) Start->Enolate_Formation Hydroxylation Asymmetric Hydroxylation (Chiral Oxaziridine) Enolate_Formation->Hydroxylation Workup Aqueous Work-up Hydroxylation->Workup Purification Purification (Chromatography) Workup->Purification Final_Product 2-Hydroxy Fatty Acid Methyl Ester Purification->Final_Product

Caption: Chemical synthesis workflow.

signaling_pathway_placeholder cluster_inputs Inputs cluster_reaction Reaction Core cluster_outputs Outputs Fatty_Acid_Ester Fatty Acid Methyl Ester Enolate Ester Enolate Fatty_Acid_Ester->Enolate Base Strong Base (e.g., LDA) Base->Enolate Transition_State Diastereomeric Transition States Enolate->Transition_State Oxaziridine Chiral Oxaziridine Oxaziridine->Transition_State Product (R)- or (S)-2-Hydroxy Fatty Acid Methyl Ester Transition_State->Product Byproduct Sulfinimine Transition_State->Byproduct

Caption: Key steps in Davis oxidation.

References

Application Notes and Protocols for the Use of Methyl 2-hydroxyoctadecanoate in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hydroxyoctadecanoate, also known as Methyl 2-hydroxystearate, is a 2-hydroxy fatty acid (2-HFA) methyl ester.[1] While direct studies on the biophysical effects of the methyl ester form on membranes are not extensively documented, the corresponding free fatty acid, 2-hydroxyoctadecanoic acid, and other 2-HFAs have been shown to significantly influence the properties of lipid membranes. These fatty acids are endogenous components of complex sphingolipids, such as ceramides (B1148491), which are critical players in membrane structure and function, particularly within specialized microdomains known as lipid rafts.[2][3]

The presence of a hydroxyl group on the second carbon of the acyl chain introduces a significant change in the polarity near the headgroup region of the lipid, impacting intermolecular interactions, membrane fluidity, and phase behavior.[2][4] This makes this compound a valuable tool for researchers studying membrane biophysics, ceramide metabolism, and the role of lipid rafts in cellular signaling. It can serve as a precursor for the synthesis of 2-hydroxyoctadecanoic acid or be used in analytical studies for its detection and quantification.

This document provides an overview of the applications of 2-hydroxy fatty acids in membrane studies, protocols for their incorporation into model membranes, and methods for analyzing their effects.

Key Applications in Membrane Studies
  • Modulation of Membrane Phase Behavior: 2-Hydroxy fatty acids have been shown to alter the gel-to-liquid crystalline phase transition of model membranes. Long-chain 2-HFAs, such as 2-hydroxyoctadecanoic acid, tend to stabilize the more ordered gel phase.[2][4]

  • Investigation of Lipid Raft Dynamics: As key components of sphingolipids, 2-HFAs are integral to the structure of lipid rafts.[2][3] Studying their effects can provide insights into raft formation, stability, and function in cellular processes like signal transduction and protein trafficking.[5][6]

  • Ceramide Metabolism and Signaling: 2-hydroxy fatty acids are incorporated into ceramides by ceramide synthases.[7][8] The resulting 2'-hydroxy ceramides have unique signaling properties, distinct from their non-hydroxylated counterparts, and are involved in processes like apoptosis and cellular differentiation.[9]

  • Precursor for Synthesis: this compound can be readily hydrolyzed to 2-hydroxyoctadecanoic acid for use in biophysical assays or as a substrate for enzymatic reactions.

Data Presentation: Effects of 2-Hydroxy Fatty Acids on Membrane Properties

The following table summarizes the observed effects of incorporating (R)-2-hydroxyoctadecanoic acid into dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes, as determined by Differential Scanning Calorimetry (DSC).[2][4]

ParameterDMPC ControlDMPC with (R)-2-hydroxyoctadecanoic acidEffect of 2-HFA
Main Phase Transition Temp (Tm)~23-24 °CReduced TmStabilizes the gel phase
Phase Transition Enthalpy (ΔH)Specific values varyGenerally alteredIndicates a change in lipid packing and cooperativity
Membrane StateLiquid-crystalline above TmAlleviated the liquid-crystalline statePromotes a more ordered membrane state

Note: The exact quantitative values can vary based on the concentration of the fatty acid and the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing 2-hydroxyoctadecanoic Acid

This protocol describes the preparation of model membranes (LUVs) incorporating the free fatty acid form, which can be obtained by hydrolysis of this compound.

Materials:

  • Dimyristoylphosphatidylcholine (DMPC) or other desired phospholipid

  • This compound

  • Potassium hydroxide (B78521) (KOH) for hydrolysis

  • Chloroform

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen or Argon gas stream

Methodology:

  • Hydrolysis of Methyl Ester (Optional but Recommended):

    • Dissolve a known quantity of this compound in methanol.

    • Add a molar excess of KOH and stir at room temperature for 2-4 hours to hydrolyze the ester to the free fatty acid.

    • Neutralize the solution and extract the 2-hydroxyoctadecanoic acid into an organic solvent like chloroform.

    • Verify the completion of the reaction using Thin Layer Chromatography (TLC) or Mass Spectrometry.

  • Lipid Film Preparation:

    • In a round-bottom flask, mix the desired amount of DMPC and 2-hydroxyoctadecanoic acid (e.g., 95:5 molar ratio) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a gentle stream of nitrogen or argon for at least 1 hour (or under high vacuum overnight) to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the flask containing the dry lipid film.

    • Hydrate the film by vortexing vigorously for several minutes at a temperature above the Tm of the lipid mixture. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process generates LUVs with a defined size.

  • Characterization:

    • The size distribution of the LUVs can be confirmed using Dynamic Light Scattering (DLS).

    • The final lipid concentration can be determined using a phosphate (B84403) assay.

Protocol 2: Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to measure the effect of 2-hydroxyoctadecanoic acid on the phase transition of a lipid bilayer.

Materials:

  • LUV suspension (prepared as in Protocol 1)

  • Buffer used for LUV preparation (as a reference)

  • Differential Scanning Calorimeter

Methodology:

  • Sample Preparation:

    • Accurately pipette a known volume of the LUV suspension into a DSC sample pan.

    • Pipette the same volume of buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 10°C for DMPC).

    • Scan the temperature upwards at a controlled rate (e.g., 1°C/min) to a temperature well above the Tm (e.g., 40°C for DMPC).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature. This generates a thermogram.

    • Perform a cooling scan and at least one subsequent heating scan to ensure reproducibility.

  • Data Analysis:

    • Analyze the thermogram to determine the onset temperature, the peak temperature (Tm), and the completion temperature of the phase transition.

    • Calculate the calorimetric enthalpy (ΔH) of the transition by integrating the area under the peak.

    • Compare the Tm and ΔH of the lipid mixture containing 2-hydroxyoctadecanoic acid to that of the pure phospholipid control to determine its effect on membrane stability and cooperativity.

Visualizations: Pathways and Workflows

Experimental Workflow for Membrane Analysis

The following diagram illustrates a typical workflow for preparing and analyzing model membranes containing this compound or its derivatives.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Outputs start Methyl 2-hydroxyoctadecanoate hydrolysis Hydrolysis (optional) to Free Fatty Acid start->hydrolysis KOH lipid_mix Mix with Phospholipid in Chloroform start->lipid_mix Direct Use hydrolysis->lipid_mix film Create Lipid Film (Rotary Evaporation) lipid_mix->film hydrate Hydrate Film (Buffer) film->hydrate extrude Extrude to form LUVs hydrate->extrude dsc Differential Scanning Calorimetry (DSC) extrude->dsc fluorescence Fluorescence Spectroscopy (e.g., Laurdan GP) extrude->fluorescence afm Atomic Force Microscopy (AFM on supported bilayers) extrude->afm Via Vesicle Fusion or LB/LS phase Phase Transition (Tm, ΔH) dsc->phase fluidity Membrane Fluidity & Polarity fluorescence->fluidity morphology Bilayer Morphology & Defects afm->morphology

Workflow for preparing and analyzing model membranes.
Signaling Pathway: Role of 2-Hydroxy Fatty Acids in Ceramide Metabolism and Raft Function

This diagram illustrates the synthesis of 2-hydroxy ceramides and their subsequent impact on membrane properties and cellular signaling.

G cluster_synthesis Synthesis Pathway cluster_membrane Membrane Impact cluster_signaling Cellular Consequences ffa Fatty Acid (e.g., Octadecanoic Acid) fa2h FA2H Enzyme ffa->fa2h hfa 2-Hydroxy Fatty Acid (e.g., 2-Hydroxyoctadecanoic Acid) cers Ceramide Synthase (CerS) hfa->cers fa2h->hfa Hydroxylation sphingosine Sphingosine sphingosine->cers h_cer 2'-Hydroxy Ceramide cers->h_cer cer Ceramide raft Lipid Raft Incorporation h_cer->raft fluidity Altered Raft Fluidity & Stability raft->fluidity protein_func Modulation of Membrane Protein Function (e.g., GLUT4, Receptors) fluidity->protein_func signaling Altered Cell Signaling (e.g., Insulin Signaling, Apoptosis) protein_func->signaling

Synthesis and function of 2-hydroxy ceramides.

References

Application Notes and Protocols: Incorporation of Methyl 2-hydroxyoctadecanoate into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-hydroxyoctadecanoate is a modified fatty acid ester, a derivative of stearic acid featuring a hydroxyl group at the alpha-position and a methyl ester group. Its amphipathic nature suggests a potential for incorporation into lipid bilayers, the fundamental structure of cell membranes. Understanding the interactions of such modified lipids with model membranes is crucial for various fields, including drug delivery, dermatology, and cell biology. The presence of the hydroxyl and methyl ester groups near the lipid headgroup region is expected to alter the physicochemical properties of the membrane, such as fluidity, phase transition temperature, and permeability.

These application notes provide a summary of the effects of related 2-hydroxy fatty acids on lipid bilayers, detailed protocols for preparing and characterizing liposomes containing this compound, and methods to assess the functional consequences of its incorporation.

Physicochemical Effects on Lipid Bilayers

The incorporation of fatty acids with hydroxyl groups near the carboxyl end can influence the packing of phospholipids (B1166683) in a bilayer. Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermotropic phase behavior of lipid membranes, particularly the main gel-to-liquid crystalline phase transition temperature (Tₘ).[1][2]

Studies on the closely related compound, 2-hydroxyoctadecanoic acid (2-hydroxystearic acid), have shown an impact on the Tₘ of model membranes like dimyristoylphosphatidylcholine (B1235183) (DMPC). However, the available data presents some conflicting observations, which may depend on factors like concentration, stereochemistry, or the specific lipid matrix. One study reported that long-chain 2-hydroxy fatty acids stabilize the gel phase.[1][3] Another report indicated that (R)-2-hydroxy octadecanoic acid alleviates the liquid-crystalline state of DMPC bilayers.[1][3] This suggests that the introduction of such molecules can significantly perturb the lipid packing and phase behavior.

Note: The following data is for the free acid form (2-hydroxyoctadecanoic acid) and may differ from the effects of its methyl ester, this compound. The methyl ester group will alter the polarity and hydrogen bonding capacity of the headgroup compared to the carboxylic acid.

Table 1: Summary of Quantitative Data on the Effect of 2-Hydroxy Fatty Acids on DMPC Bilayer Phase Transition

CompoundModel MembraneTechniqueObserved Effect on Phase Transition Temperature (Tₘ)Reference
(R)-2-hydroxyoctadecanoic acidDMPCDSCAlleviated the liquid-crystalline state[1][3]
Long-chain 2-HFAsDMPCDSCStabilized the gel phase[1][3]
2-hydroxystearic acidDMPCDSCIncreased the Tₘ value, similar to stearic acid[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for studying the incorporation of a novel lipid into a bilayer and the logical cascade of effects that can be anticipated.

G cluster_prep Preparation cluster_char Biophysical Characterization cluster_func Functional Assessment prep_lipids 1. Prepare Lipid Mixture (e.g., POPC + this compound) thin_film 2. Create Thin Lipid Film (Solvent Evaporation) prep_lipids->thin_film hydration 3. Hydrate Film (Forms Multilamellar Vesicles - MLVs) thin_film->hydration extrusion 4. Extrude for Uniform Size (Creates Large Unilamellar Vesicles - LUVs) hydration->extrusion dsc DSC (Phase Transition) extrusion->dsc xrd X-Ray Diffraction (Bilayer Thickness) extrusion->xrd nmr NMR Spectroscopy (Localization & Dynamics) extrusion->nmr fluorescence Fluorescence Spectroscopy (Membrane Fluidity) extrusion->fluorescence pampa Permeability Assay (PAMPA) extrusion->pampa protein_interaction Membrane Protein Studies extrusion->protein_interaction

Caption: Experimental workflow for preparing and analyzing lipid bilayers containing this compound.

G cluster_props Altered Biophysical Properties cluster_func Modified Membrane Function mol This compound inc Incorporation into Lipid Bilayer mol->inc prop1 Membrane Fluidity inc->prop1 prop2 Phase Transition (Tₘ) inc->prop2 prop3 Bilayer Thickness inc->prop3 prop4 Lipid Packing inc->prop4 func1 Barrier Permeability prop1->func1 func3 Vesicle Stability prop2->func3 func2 Membrane Protein Activity prop3->func2 prop4->func1 prop4->func2

Caption: Logical relationships between lipid incorporation, biophysical properties, and membrane function.

Experimental Protocols

Here we provide detailed protocols for key experiments.

Protocol 1: Preparation of Liposomes via Thin-Film Hydration and Extrusion

This protocol is adapted from standard methods and is one of the most common ways to prepare liposomes in a laboratory setting.[4][5][6]

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • This compound (Product No. 24-1802, CAS No. 2420-35-1)[7]

  • Organic solvent: Chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of POPC and this compound to achieve the target molar ratio (e.g., 95:5 POPC:Test Lipid). b. Dissolve the lipid mixture in 2-4 mL of the chloroform/methanol solvent in a round-bottom flask.[4] c. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tₘ of the lipid mixture (e.g., 35-45°C).[4] d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 4 hours or overnight.[4]

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the lipid mixture's Tₘ. b. Add the appropriate volume of the warm buffer to the flask to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).[4] c. Agitate the flask by hand or on a vortex mixer. The lipid film will swell and detach from the glass to form a milky suspension of Multilamellar Vesicles (MLVs). This process should take 30-60 minutes.[6]

  • Size Extrusion: a. Assemble the extrusion device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the gas-tight syringes. d. Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).[6] This process disrupts the MLVs and forces them to re-form as Large Unilamellar Vesicles (LUVs) with a more uniform size distribution. e. The resulting translucent solution contains the final liposome preparation. Store at 4°C.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the lipid bilayer, providing information on how the incorporated molecule affects membrane stability and organization.[1][2][3]

Materials:

  • Liposome suspension (from Protocol 1)

  • Reference buffer (the same buffer used for hydration)

  • Differential Scanning Calorimeter

  • DSC sample pans (e.g., aluminum)

Procedure:

  • Sample Preparation: a. Accurately transfer a known volume (e.g., 10-20 µL) of the liposome suspension into a DSC sample pan. b. In a separate reference pan, add the same volume of the reference buffer. c. Hermetically seal both pans.

  • Instrument Setup and Measurement: a. Place the sample and reference pans into the calorimeter cell. b. Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 10°C). c. Program the instrument to scan up to a temperature well above the Tₘ (e.g., 50°C) at a controlled rate (e.g., 1-2°C/min). d. Record the differential heat flow as a function of temperature. Multiple heating and cooling scans can be performed to check for reversibility.

  • Data Analysis: a. Plot the heat flow (or excess heat capacity) versus temperature to obtain a thermogram. b. The peak of the main endothermic transition corresponds to the phase transition temperature (Tₘ). c. The width of the peak provides information about the cooperativity of the transition. A broader peak suggests the incorporated molecule has disrupted the cooperative packing of the lipids. d. The area under the peak corresponds to the enthalpy of the transition (ΔH), which relates to the energy required to melt the acyl chains.

Protocol 3: Assessment of Membrane Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate the passive diffusion of compounds across an artificial lipid membrane, providing insight into how this compound affects the bilayer's barrier function.[8][9]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the donor plate and a matching acceptor plate)

  • Lipid solution for membrane coating (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Aqueous buffer solutions (e.g., PBS at pH 7.4 for the acceptor plate and a different pH for the donor plate if desired)

  • Test compound (a marker molecule with known permeability characteristics)

  • Plate reader (e.g., UV-Vis spectrophotometer)

Procedure:

  • Membrane Preparation: a. Carefully apply a small volume (e.g., 5 µL) of the lipid solution (containing the desired molar ratio of primary lipid and this compound) to the porous filter of each well in the donor plate. Allow the solvent to impregnate the filter completely.

  • Assay Setup: a. Add the aqueous buffer to each well of the acceptor plate (e.g., 200 µL). b. Prepare a solution of the marker compound in the appropriate donor buffer. Add this solution to each well of the lipid-coated donor plate (e.g., 200 µL). c. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. This forms a "sandwich".[9]

  • Incubation: a. Cover the plate assembly to prevent evaporation. b. Incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Analysis: a. After incubation, separate the plates. b. Measure the concentration of the marker compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy. c. Calculate the effective permeability coefficient (Pe) using the appropriate equations, which account for the concentrations, volumes, incubation time, and membrane area. d. Compare the Pe value obtained with the modified membrane to that of a control membrane (without this compound) to determine its effect on permeability.

Further Characterization Techniques

  • X-Ray Diffraction (XRD): This technique can be used on oriented lipid multilayers to determine key structural parameters of the bilayer, such as the lamellar d-spacing (total thickness of the bilayer plus the water layer).[10][11] Changes in d-spacing upon incorporation of this compound can indicate whether it thickens or thins the membrane.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR can provide high-resolution structural information.[13] Specific isotope labeling (e.g., with ¹³C or ²H) can help determine the precise location, orientation, and dynamics of this compound within the lipid bilayer.[14][15]

  • Fluorescence Spectroscopy: Using membrane-sensitive fluorescent probes like LAURDAN, one can measure changes in membrane polarity and fluidity.[16] A shift in the emission spectrum of LAURDAN can indicate whether the incorporation of this compound leads to a more ordered (gel-like) or disordered (fluid-like) membrane environment.[16]

References

Application Notes: Synthesis of 5'-Lipid-Nucleotide Conjugates using Methyl 2-hydroxyoctadecanoate for Enhanced Cellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-oligonucleotide conjugates (LONs) are emerging as powerful tools in therapeutics and diagnostics, addressing a major challenge in the clinical application of nucleic acid-based drugs: their efficient delivery into target cells.[1][2] Unmodified oligonucleotides are polyanionic and hydrophilic, limiting their ability to cross the lipophilic cell membrane.[3] Conjugation with lipid moieties enhances the hydrophobic character of the oligonucleotide, facilitating cellular uptake and improving pharmacokinetic and pharmacodynamic properties.[1][2] This document outlines a detailed protocol for the synthesis of a novel lipid-nucleotide conjugate utilizing Methyl 2-hydroxyoctadecanoate, a readily available fatty acid derivative.

The proposed strategy employs a presynthetic approach, where a custom lipid-phosphoramidite is synthesized from this compound and subsequently incorporated at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.[4][5] The secondary hydroxyl group of this compound provides a convenient site for phosphitylation, creating a phosphoramidite (B1245037) building block compatible with standard DNA/RNA synthesis chemistry.[6][][8] This method offers a straightforward and efficient way to introduce a defined lipid moiety at a specific position in the oligonucleotide chain.

The resulting 5'-lipid-oligonucleotide conjugate is designed to self-assemble into micellar structures in aqueous environments, which can interact with the cell membrane and be internalized through endocytosis.[9] The lipid tail is hypothesized to facilitate escape from the endosome, allowing the oligonucleotide to reach its cytosolic or nuclear target.[10]

Experimental Protocols

Protocol 1: Synthesis of (2-Octadecanoyl)methyl-N,N-diisopropyl-2-cyanoethylphosphoramidite

This protocol describes the conversion of the hydroxyl group of this compound into a phosphoramidite moiety suitable for oligonucleotide synthesis.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an argon atmosphere.

  • Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired lipid-phosphoramidite.

Protocol 2: Automated Solid-Phase Synthesis of 5'-Lipid-Oligonucleotide Conjugate

This protocol outlines the incorporation of the synthesized lipid-phosphoramidite at the 5'-terminus of a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and synthesis reagents (activator, capping, oxidation, deblocking solutions)

  • Synthesized (2-Octadecanoyl)methyl-N,N-diisopropyl-2-cyanoethylphosphoramidite

  • Anhydrous acetonitrile

Procedure:

  • Prepare a solution of the lipid-phosphoramidite in anhydrous acetonitrile at the standard concentration used for nucleoside phosphoramidites.

  • Install the lipid-phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer.

  • Initiate the standard synthesis cycles for the oligonucleotide sequence.

  • For the final coupling step, program the synthesizer to use the lipid-phosphoramidite.

  • The synthesis cycle for the lipid-phosphoramidite addition follows the standard steps: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the terminal nucleoside. b. Coupling: Activation of the lipid-phosphoramidite with an activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.[11] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Upon completion of the synthesis, the CPG support with the fully protected 5'-lipid-oligonucleotide conjugate is collected.

Protocol 3: Deprotection and Purification of the Lipid-Oligonucleotide Conjugate

This protocol describes the cleavage of the conjugate from the solid support and the removal of protecting groups.

Materials:

  • Concentrated ammonium (B1175870) hydroxide (B78521)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Appropriate RP-HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Triethylammonium acetate (TEAA) buffer

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Heat the vial at 55 °C for 12-16 hours to cleave the conjugate from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Cool the mixture to room temperature and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the crude lipid-oligonucleotide conjugate to a new tube.

  • Lyophilize the solution to dryness.

  • Redissolve the crude product in the HPLC mobile phase.

  • Purify the lipid-oligonucleotide conjugate by RP-HPLC. The increased hydrophobicity of the lipid-conjugated oligonucleotide will result in a longer retention time compared to the unconjugated oligonucleotide.

  • Collect the fractions corresponding to the product peak.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 4: Characterization of the Lipid-Oligonucleotide Conjugate

This protocol outlines the methods for confirming the identity and purity of the synthesized conjugate.

Materials and Instruments:

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis Spectrophotometer

  • Analytical RP-HPLC or UPLC system

Procedure:

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified conjugate.

    • Analyze by ESI-MS or MALDI-TOF to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the lipid-oligonucleotide conjugate.

  • Purity Analysis:

    • Analyze the purified product by analytical RP-HPLC or UPLC.

    • Purity is determined by the percentage of the area of the main product peak relative to the total peak area.

  • Quantification:

    • Measure the absorbance of a solution of the conjugate at 260 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law and the calculated molar extinction coefficient of the oligonucleotide sequence.

Data Presentation

Table 1: Reaction Conditions and Expected Yields for Phosphoramidite Synthesis

ParameterConditionExpected Yield (%)
SolventAnhydrous Dichloromethane-
BaseN,N-Diisopropylethylamine-
Phosphitylating Reagent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite-
Reaction Temperature0 °C to Room Temperature-
Reaction Time4-6 hours70-85
PurificationSilica Gel Chromatography-

Table 2: Characterization Data of a Model 5'-Lipid-Oligonucleotide Conjugate (e.g., a 20-mer)

Analysis MethodParameterExpected Result
MALDI-TOF MSCalculated Mass[Provide a calculated mass for a specific sequence]
Observed MassWithin ± 0.1% of calculated mass
Analytical RP-HPLCPurity> 95%
Retention TimeSignificantly increased compared to unmodified oligo
UV-Vis SpectroscopyA260/A280 Ratio~1.8-2.0

Table 3: Illustrative Cellular Uptake Efficiency in vitro

OligonucleotideCell LineIncubation Time (h)Uptake Efficiency (%)
Unmodified OligonucleotideHeLa45-10
5'-Lipid Conjugate HeLa440-60
Unmodified OligonucleotideA54948-15
5'-Lipid Conjugate A549450-70

(Note: The data in these tables are illustrative and based on typical results for similar lipid-oligonucleotide conjugates. Actual results may vary.)

Visualizations

G cluster_synthesis Synthesis Workflow MHO This compound Phosphitylation Phosphitylation Reaction MHO->Phosphitylation Lipid_Phosphoramidite Lipid-Phosphoramidite Phosphitylation->Lipid_Phosphoramidite SPS Automated Solid-Phase Oligonucleotide Synthesis Lipid_Phosphoramidite->SPS Protected_LON Protected 5'-Lipid-Oligo on Solid Support SPS->Protected_LON Deprotection Deprotection & Cleavage Protected_LON->Deprotection Crude_LON Crude Lipid-Oligo Conjugate Deprotection->Crude_LON Purification RP-HPLC Purification Crude_LON->Purification Pure_LON Purified 5'-Lipid-Oligonucleotide Conjugate Purification->Pure_LON

Caption: Overall workflow for the synthesis of the 5'-lipid-oligonucleotide conjugate.

G cluster_pathway Cellular Uptake and Endosomal Escape LON_Micelle Lipid-Oligonucleotide Conjugate Micelle Cell_Membrane Cell Membrane LON_Micelle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Target_Engagement Target mRNA Engagement Cytosol->Target_Engagement

Caption: Proposed pathway for cellular uptake and endosomal escape of the lipid-nucleotide conjugate.

References

Application Notes and Protocols for the Analysis of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxylated fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in a myriad of physiological and pathological processes. As signaling molecules, they are involved in inflammation, immune responses, and metabolic regulation.[1][2] The accurate and sensitive quantification of these analytes is paramount for understanding their biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analytical determination of HFAs using modern chromatographic and mass spectrometric techniques.

Analytical Approaches

The analysis of HFAs is challenging due to their low abundance in biological matrices and the presence of numerous structural isomers.[2] The two primary analytical techniques employed for the quantification of HFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for HFA analysis due to its high sensitivity and selectivity.[2] Reversed-phase chromatography is commonly employed for the separation of these lipids.[3] LC-MS does not typically require derivatization, which simplifies sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but requires derivatization of the fatty acids to increase their volatility.[4][5] This is often achieved by converting the carboxylic acid and hydroxyl groups to their methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives, respectively.[5][6]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for selected hydroxylated fatty acids using LC-MS/MS. This data is instrumental for assessing the suitability of the method for specific research applications.

AnalyteLimit of Detection (LOD) (pg on column)Limit of Quantitation (LOQ) (ng/mL)Citation
11-HETE<2.6<0.09[7]

HETE: Hydroxyeicosatetraenoic acid

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted for the analysis of 3-hydroxy fatty acids in serum or plasma.[4]

1. Sample Preparation and Hydrolysis: a. To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture. b. For the determination of total 3-hydroxy fatty acids, prepare a duplicate sample and add 500 µL of 10 M NaOH. Incubate for 30 minutes to hydrolyze the esters. c. Acidify the samples with 6 M HCl (125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples).

2. Extraction: a. Extract the samples twice with 3 mL of ethyl acetate (B1210297). b. Dry the combined organic extracts under a stream of nitrogen at 37 °C.

3. Derivatization: a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Heat the mixture at 80 °C for 60 minutes.[4][6]

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Column: HP-5MS capillary column. c. Oven Program: Initial temperature of 80 °C for 5 minutes, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.[4] d. MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for each native fatty acid and its corresponding stable isotope-labeled internal standard.

Protocol 2: Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by LC-MS

This protocol is designed for the extraction and analysis of FAHFAs from tissues.[3][8]

1. Lipid Extraction (Modified Bligh-Dyer): a. Homogenize the tissue sample. b. Add a 1:1:2 mixture of aqueous buffer:methanol (B129727):chloroform to the homogenate. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment: a. Condition a silica (B1680970) SPE cartridge with hexane. b. Load the lipid extract onto the cartridge. c. Wash the cartridge with 95:5 hexane:ethyl acetate to remove neutral lipids. d. Elute the FAHFAs with ethyl acetate. e. Dry the eluate and reconstitute in methanol for LC-MS analysis.[9]

3. LC-MS/MS Analysis: a. LC Column: A suitable reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., formic acid or ammonium (B1175870) acetate). c. MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Precursor and product ions for specific FAHFAs should be optimized.[3][10]

Visualization of Workflows and Pathways

Experimental Workflow for HFA Analysis

G Experimental Workflow for Hydroxylated Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard Homogenization->InternalStandard Hydrolysis Hydrolysis (optional) for total HFAs InternalStandard->Hydrolysis LiquidLiquid Liquid-Liquid Extraction (e.g., Bligh-Dyer) InternalStandard->LiquidLiquid Hydrolysis->LiquidLiquid SPE Solid-Phase Extraction (for enrichment) LiquidLiquid->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis LCMS->DataAnalysis

Caption: General experimental workflow for HFA analysis.

Biosynthesis of Oxylipins

General Biosynthesis Pathway of Oxylipins cluster_enzymes Oxygenases PUFA Polyunsaturated Fatty Acids (PUFAs) (in membrane phospholipids) PLA2 Phospholipase A2 PUFA->PLA2 FreePUFA Free PUFAs PLA2->FreePUFA LOX Lipoxygenases (LOX) FreePUFA->LOX COX Cyclooxygenases (COX) FreePUFA->COX CYP450 Cytochrome P450 (CYP) FreePUFA->CYP450 HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs Prostaglandins Prostaglandins COX->Prostaglandins Epoxides Epoxides CYP450->Epoxides HETEs Hydroxyeicosatetraenoic acids (HETEs) HPETEs->HETEs

Caption: Simplified biosynthesis pathway of oxylipins.

GPR120 Signaling Pathway

GPR120 Signaling Pathway cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Ligand Long-Chain Fatty Acids (e.g., 9-HSA, ω-3 FAs) GPR120 GPR120 (FFAR4) Ligand->GPR120 Gq Gαq GPR120->Gq Arrestin β-Arrestin 2 GPR120->Arrestin PI3K PI3K/Akt Pathway GPR120->PI3K PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC Response Anti-inflammatory Effects Insulin Sensitization Ca->Response PKC->Response ERK ERK1/2 Activation Arrestin->ERK ERK->Response PI3K->Response

Caption: GPR120 signaling cascade activation by fatty acids.

References

Application Note: Quantification of Methyl 2-hydroxyoctadecanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate is the methyl ester of 2-hydroxyoctadecanoic acid, a naturally occurring alpha-hydroxy long-chain fatty acid. 2-hydroxy fatty acids are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. The presence and concentration of these molecules can have significant implications for cell signaling, membrane structure, and various pathological conditions.[1][2] For instance, alterations in the levels of 2-hydroxy fatty acids and their derivatives have been associated with metabolic diseases and cancer, making their accurate quantification in biological matrices a critical aspect of biomedical research and drug development.[3][4] This application note provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with relevant biological context and data.

Biological Significance and Pathways

Alpha-Oxidation of 2-Hydroxy Fatty Acids

2-hydroxy fatty acids are primarily metabolized through a peroxisomal process known as alpha-oxidation.[2][5] This pathway is distinct from the beta-oxidation of typical fatty acids. In the case of 2-hydroxyoctadecanoic acid, it is first activated to its CoA ester. Subsequently, the enzyme 2-hydroxyacyl-CoA lyase cleaves the molecule, resulting in the formation of formyl-CoA and heptadecanal (B146464). The heptadecanal can then be further oxidized to heptadecanoic acid, an odd-chain fatty acid, which can enter beta-oxidation.[5] This metabolic route is crucial for the degradation of branched-chain fatty acids and straight-chain 2-hydroxy fatty acids.[5]

Alpha_Oxidation Alpha-Oxidation of 2-Hydroxyoctadecanoic Acid MHO 2-Hydroxyoctadecanoic Acid MHO_CoA 2-Hydroxyoctadecanoyl-CoA MHO->MHO_CoA Acyl-CoA Synthetase HACL 2-Hydroxyacyl-CoA Lyase (HACL1) MHO_CoA->HACL Formyl_CoA Formyl-CoA HACL->Formyl_CoA Heptadecanal Heptadecanal HACL->Heptadecanal Heptadecanoic_Acid Heptadecanoic Acid Heptadecanal->Heptadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Heptadecanoic_Acid->Beta_Oxidation

Alpha-Oxidation Pathway of 2-Hydroxyoctadecanoic Acid.

Role in Cellular Signaling: Link to mTOR Pathway

Recent studies have indicated that 2-hydroxy fatty acids can influence cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.[3] While direct regulation by this compound is still under investigation, fatty acids are known to impact mTORC1 activity.[1][3] In some cancers, the enzyme that produces 2-hydroxy fatty acids, Fatty Acid 2-Hydroxylase (FA2H), has been shown to modulate chemosensitivity through the mTOR/S6K1/Gli1 signaling axis.[3] This suggests that the levels of 2-hydroxy fatty acids could be important in therapeutic contexts.

mTOR_Signaling Potential Influence of 2-Hydroxy Fatty Acids on mTOR Signaling FA2H Fatty Acid 2-Hydroxylase (FA2H) HFA (R)-2-Hydroxy Fatty Acids FA2H->HFA mTORC1 mTORC1 HFA->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Gli1 Gli1 S6K1->Gli1 Activation Cell_Proliferation Cell Proliferation & Chemosensitivity Gli1->Cell_Proliferation

Influence of 2-OHFAs on the mTOR/S6K1/Gli1 Pathway.

Quantitative Data in Biological Samples

The concentration of 2-hydroxyoctadecanoic acid can vary depending on the biological matrix and the physiological state of the individual. Below is a summary of reported concentrations in human plasma.

Biological MatrixAnalyteConcentration (nmol/mL)ConditionReference
Human Plasma2-Hydroxyoctadecanoic Acid0.02 - 0.04Healthy Controls[4]
Human Plasma2-Hydroxyoctadecanoic Acid~0.03Type 1 Diabetes[4]
Human Plasma2-Hydroxyoctadecanoic Acid~0.04Type 2 Diabetes[4]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Both GC-MS and LC-MS are powerful techniques for this purpose. The following sections provide detailed protocols for each.

Experimental Workflow Overview

Experimental_Workflow General Workflow for Quantification Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct (LC-MS) Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Quantification Workflow.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the extraction of lipids, followed by derivatization to convert 2-hydroxyoctadecanoic acid to its volatile trimethylsilyl (B98337) (TMS) ether derivative of the methyl ester for GC-MS analysis.

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue)

  • Internal Standard (e.g., d27-Myristic acid or a suitable stable isotope-labeled 2-hydroxy fatty acid)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas for evaporation

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane

2. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

  • Homogenize tissue samples in a chloroform/methanol mixture (1:2, v/v). For plasma samples, add the chloroform/methanol mixture directly.

  • Add the internal standard to the sample at the beginning of the extraction.

  • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform/methanol/water of 2:2:1.8.

  • Vortex the mixture vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 120°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of this compound after lipid extraction, without the need for derivatization.

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue)

  • Internal Standard (e.g., a suitable stable isotope-labeled analog)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation and Lipid Extraction

  • Homogenize tissue samples in 300 µL of methanol. For plasma, add 300 µL of methanol.

  • Add the internal standard.

  • Add 1 mL of MTBE and vortex for 10 minutes.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the upper organic layer.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and the internal standard.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired throughput. Accurate measurement of this and other 2-hydroxy fatty acids will contribute to a better understanding of their roles in health and disease, and may aid in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Experimental Use of Methyl 2-hydroxystearate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxystearate (B1257940) is an ester of methyl alcohol and 2-hydroxystearic acid, recognized for its utility in cosmetic and personal care formulations as a skin-conditioning agent and emollient. Its chemical structure contributes to its lubricating properties, offering a smooth and soft feel to the skin. These application notes provide a comprehensive overview of the experimental use of Methyl 2-hydroxystearate, including its physicochemical properties, formulation guidelines, and detailed protocols for evaluating its performance and safety in cosmetic products.

Physicochemical Properties of Methyl 2-hydroxystearate

A thorough understanding of the physical and chemical characteristics of Methyl 2-hydroxystearate is fundamental for its effective incorporation into cosmetic formulations.

PropertyValueReference
Chemical Formula C₁₉H₃₈O₃[1]
Molecular Weight 314.5 g/mol [1]
Appearance White waxy solid[1]
Solubility Insoluble in water; Soluble in oils[1]
Cosmetic Function Skin Conditioning Agent, Emollient[1]

Application in Cosmetic Formulations

Methyl 2-hydroxystearate can be incorporated into various cosmetic formulations to enhance their sensory properties and provide skin-conditioning benefits. It is particularly suitable for oil-in-water (O/W) and water-in-oil (W/O) emulsions such as creams and lotions.

Recommended Use Levels

The concentration of Methyl 2-hydroxystearate in a formulation will depend on the desired sensory effect and product type. Typical use levels range from 1% to 10% .

Formulation Workflow

The following diagram illustrates a typical workflow for incorporating Methyl 2-hydroxystearate into an oil-in-water emulsion.

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation Heat Oil Phase Heat oil phase ingredients (including Methyl 2-hydroxystearate) to 75-80°C Combine Phases Slowly add water phase to oil phase with continuous homogenization Heat Oil Phase->Combine Phases Heat Water Phase Heat water phase ingredients to 75-80°C Heat Water Phase->Combine Phases Cool Down Cool emulsion to 40°C with gentle stirring Combine Phases->Cool Down Add Additives Add heat-sensitive ingredients (preservatives, fragrances) Cool Down->Add Additives Final Mix Mix until uniform Add Additives->Final Mix QC Quality Control Tests (pH, viscosity, appearance) Final Mix->QC

Figure 1. Workflow for formulating an O/W emulsion with Methyl 2-hydroxystearate.

Experimental Protocols

The following protocols are designed to evaluate the performance and safety of cosmetic formulations containing Methyl 2-hydroxystearate.

Stability Testing

Stability testing is crucial to ensure that a cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, when stored under appropriate conditions.[2]

Objective: To assess the physical and chemical stability of a cosmetic formulation containing Methyl 2-hydroxystearate under accelerated and real-time conditions.

Methodology:

  • Sample Preparation: Prepare the final formulation and package it in the intended commercial containers.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C and 45°C ± 2°C) for a period of 3 months.[3]

    • Real-Time Stability: Store samples under normal conditions (room temperature, ~25°C) for the intended shelf life of the product (e.g., 24 months).

    • Cycle Testing: Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for a minimum of three cycles.[3]

  • Evaluation Parameters: At specified time points (e.g., 1, 2, 3 months for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the following parameters:

    • Organoleptic Properties: Appearance, color, and odor.

    • Physicochemical Properties: pH, viscosity, and density.

    • Phase Separation: Creaming, coalescence, or sedimentation.

Data Presentation:

Time PointStorage ConditionAppearanceColorOdorpHViscosity (cP)Phase Separation
Initial-HomogeneousWhiteCharacteristic6.515000None
1 Month40°CHomogeneousWhiteNo change6.414800None
3 Months40°CHomogeneousWhiteNo change6.314500None
12 Months25°CHomogeneousWhiteNo change6.414900None
In Vitro Skin Irritation

This test evaluates the potential of a cosmetic formulation to cause skin irritation using a reconstructed human epidermis (RhE) model.[4]

Objective: To determine the skin irritation potential of a formulation containing Methyl 2-hydroxystearate.

Methodology:

  • Test System: Utilize a commercially available RhE tissue model (e.g., EpiDerm™, epiCS®).[4][5]

  • Test Procedure (adapted from OECD TG 439):

    • Apply a defined amount of the test formulation topically to the surface of the RhE tissue.

    • Incubate for a specified contact time (e.g., 60 minutes).

    • Rinse the tissue to remove the test substance.

    • Incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Determine tissue viability using the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[2][6]

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[4]

Data Presentation:

FormulationConcentration of Methyl 2-hydroxystearateMean Tissue Viability (%)Classification
Vehicle (Control)0%100Non-irritant
Formulation A5%95Non-irritant
Formulation B10%92Non-irritant
Positive Control (e.g., 5% SDS)-< 50Irritant
Skin Hydration Efficacy (In Vivo)

This protocol assesses the moisturizing efficacy of a formulation by measuring its effect on skin hydration and transepidermal water loss (TEWL).

Objective: To quantify the improvement in skin hydration and barrier function after topical application of a formulation containing Methyl 2-hydroxystearate.

Methodology:

  • Study Population: Recruit healthy volunteers with dry skin.

  • Test Design: A randomized, double-blind, vehicle-controlled clinical trial is recommended.[7]

  • Procedure:

    • Define test areas on the volar forearm of each subject.

    • Apply a standardized amount of the test formulation and the vehicle (control) to the respective areas.

    • Measure skin hydration (using a Corneometer®) and TEWL (using a Tewameter®) at baseline and at specified time points after application (e.g., 2, 4, 8, and 24 hours).[7]

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline between the test and control areas.

Data Presentation:

Time PointChange in Skin Hydration (Corneometer Units) - Test FormulationChange in Skin Hydration (Corneometer Units) - VehicleChange in TEWL (g/m²/h) - Test FormulationChange in TEWL (g/m²/h) - Vehicle
2 hours+25%+10%-15%-5%
8 hours+18%+5%-10%-2%
24 hours+12%+2%-8%-1%
Sensory Analysis

Sensory analysis provides quantitative data on the feel and performance of a cosmetic product as perceived by trained panelists.[8]

Objective: To characterize the sensory profile of a formulation containing Methyl 2-hydroxystearate.

Methodology:

  • Panel: Utilize a trained sensory panel of at least 10 individuals.

  • Procedure:

    • Provide panelists with coded samples of the test formulation and a control.

    • Instruct panelists to evaluate predefined sensory attributes during and after application (e.g., spreadability, absorbency, slipperiness, greasiness, softness, residue).[8]

    • Panelists will rate the intensity of each attribute on a standardized scale (e.g., a 10-point scale).

  • Data Analysis: Analyze the data statistically to identify significant differences in sensory attributes between the test and control formulations.

Data Presentation:

Sensory AttributeMean Score - Test Formulation (5% Methyl 2-hydroxystearate)Mean Score - Vehicle
Spreadability8.57.0
Absorbency7.88.2
Slipperiness8.26.5
Greasiness2.53.5
Softness (After-feel)9.07.5
Residue1.82.5

Potential Mechanism of Action

While specific signaling pathway studies for Methyl 2-hydroxystearate are not extensively available, its primary function as an emollient suggests a mechanism centered on improving skin barrier function. Emollients work by forming a thin, occlusive layer on the skin's surface, which helps to reduce transepidermal water loss and maintain skin hydration. This improved hydration can, in turn, support the proper function of enzymes involved in keratinocyte differentiation and desquamation, leading to smoother and healthier-looking skin.

The logical relationship for the proposed mechanism of action is depicted below.

G cluster_action Mechanism of Emolliency cluster_effect Skin Barrier Enhancement M2HS Topical Application of Methyl 2-hydroxystearate OcclusiveLayer Formation of an Occlusive Film M2HS->OcclusiveLayer ReduceTEWL Reduction of Transepidermal Water Loss (TEWL) OcclusiveLayer->ReduceTEWL IncreaseHydration Increased Stratum Corneum Hydration ReduceTEWL->IncreaseHydration EnzymeFunction Improved Enzymatic Function (Desquamation) IncreaseHydration->EnzymeFunction ImproveBarrier Enhanced Skin Barrier Function EnzymeFunction->ImproveBarrier

Figure 2. Proposed mechanism of action for Methyl 2-hydroxystearate as a skin emollient.

Safety and Regulatory Information

Methyl 2-hydroxystearate is listed in the EU inventory of cosmetic ingredients (CosIng) with the function of skin conditioning and emollient.[1] In vitro skin irritation tests, as described in section 3.2, are recommended to confirm the non-irritating nature of final formulations.

Conclusion

Methyl 2-hydroxystearate is a valuable ingredient in cosmetic formulations, offering significant emollient and skin-conditioning properties. The experimental protocols detailed in these application notes provide a robust framework for formulators and researchers to evaluate its stability, safety, and efficacy. Further research into its specific effects on skin barrier-related gene expression and signaling pathways could provide deeper insights into its mechanism of action and support the development of advanced skincare products.

References

Enzymatic Synthesis of Chiral 2-Hydroxy Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 2-hydroxy fatty acids, valuable building blocks in the pharmaceutical and chemical industries. The following sections outline key enzymatic methodologies, present comparative data, and offer step-by-step experimental procedures to guide researchers in this field.

Introduction to Enzymatic Approaches

The synthesis of enantiomerically pure 2-hydroxy fatty acids is of significant interest due to their role as chiral synthons. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The primary enzymatic strategies for obtaining chiral 2-hydroxy fatty acids include:

  • Kinetic Resolution of Racemic 2-Hydroxy Fatty Acids: This classic approach utilizes the enantioselectivity of enzymes, most notably lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers.

  • Asymmetric Hydroxylation of Fatty Acids: Cytochrome P450 monooxygenases can be employed to directly introduce a hydroxyl group at the C-2 position of a fatty acid in a stereoselective manner.

  • Whole-Cell Biocatalysis: Recombinant microorganisms, such as Escherichia coli or Pseudomonas putida, can be engineered to express the necessary enzymes for the conversion of simple starting materials into chiral 2-hydroxy fatty acids.

Comparative Data of Enzymatic Methods

The selection of an appropriate enzymatic method depends on factors such as the desired enantiomer, substrate specificity, and scalability. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Lipase-Catalyzed Kinetic Resolution of 2-Hydroxy Acid Derivatives

Lipase (B570770) SourceSubstrateAcyl Donor/SolventConversion (%)Enantiomeric Excess (ee, %) of ProductEnantiomeric Excess (ee, %) of SubstrateReference
Candida antarctica Lipase B (CALB)Racemic 2-hydroxyoctanoic acid methyl esterVinyl acetate (B1210297) in MTBE~50>99 (R-acetate)>99 (S-acid)Adapted from[1]
Pseudomonas cepacia Lipase (PSL)Racemic 2-hydroxy-4-phenylbutanoic acid ethyl esterWater in diisopropyl ether50>99 (S-acid)>99 (R-ester)[2]
Candida rugosa Lipase (CRL)Racemic Naproxen methyl esterWater in isopropanol/hexane42>99 (S-acid)73 (R-ester)[2]

Table 2: P450 Monooxygenase-Catalyzed Hydroxylation of Fatty Acids

P450 EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
P450 BM3 variant (engineered)Palmitic acid2-Hydroxypalmitic acid-High (enantiopreference depends on mutation)[3][4]
P450foxy from Fusarium oxysporumDecanoic acidω-1, ω-2, ω-3 hydroxy decanoic acids47 (total)Not reported for 2-hydroxy isomer[5]

Table 3: Whole-Cell Biocatalysis for Hydroxy Fatty Acid Production

Recombinant HostEnzyme(s) ExpressedSubstrateProductTiter (mg/L)Reference
E. coliFatty acid hydroxylase (CYP102A1), Acetyl-CoA carboxylase, ThioesteraseGlucoseHydroxy fatty acids>40[3]
Pseudomonas putidaStyrene monooxygenaseStyrene(S)-Styrene oxide-[6]
E. coliOleate hydratase from S. maltophilia, Alcohol dehydrogenase, Baeyer-Villiger monooxygenaseOleic acid9-(Nonanoyloxy)nonanoic acid~25 mM[7][8]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxyoctanoic Acid

This protocol describes the kinetic resolution of a racemic mixture of 2-hydroxyoctanoic acid methyl ester using Candida antarctica lipase B (CALB). The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid after hydrolysis.

Materials:

  • Racemic 2-hydroxyoctanoic acid methyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium bicarbonate (5% w/v, aqueous solution)

  • Sodium sulfate, anhydrous

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic 2-hydroxyoctanoic acid methyl ester (1.0 eq) in anhydrous MTBE.

  • Add immobilized CALB (typically 10-50% w/w of the substrate).

  • Add vinyl acetate (1.5 eq).

  • Seal the flask and shake the mixture at a constant temperature (e.g., 30-40 °C) in an orbital incubator.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to obtain high ee for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation:

    • Dissolve the residue in dichloromethane.

    • Extract with a 5% sodium bicarbonate solution to separate the unreacted (S)-2-hydroxyoctanoic acid (as the sodium salt) from the acylated (R)-enantiomer.

    • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the (S)-2-hydroxyoctanoic acid with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Wash the organic layer containing the (R)-2-acetoxyoctanoic acid methyl ester with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify both the (S)-acid and the (R)-acetate by silica gel column chromatography if necessary.

  • Characterization: Determine the enantiomeric excess of the purified products by chiral HPLC or GC. The absolute configuration can be confirmed by comparison with authentic standards or by optical rotation measurements.[1][9]

Protocol 2: P450 Monooxygenase-Catalyzed α-Hydroxylation of Palmitic Acid

This protocol outlines the hydroxylation of palmitic acid at the α-position using an engineered variant of cytochrome P450 BM3 from Bacillus megaterium. The reaction requires a cofactor regeneration system to provide the necessary NADPH.

Materials:

  • Palmitic acid

  • Engineered P450 BM3 variant (expressed and purified or as a cell-free extract)

  • NADP+

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Derivatizing agent for GC analysis (e.g., BSTFA)

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract of E. coli expressing the P450 BM3 variant or use the purified enzyme.

  • Substrate Preparation: Dissolve palmitic acid in DMSO to make a stock solution.

  • Reaction Mixture: In a reaction vessel, combine:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADP+ (e.g., 1 mM)

    • Glucose (e.g., 20 mM)

    • Glucose dehydrogenase (e.g., 1-2 U/mL)

    • P450 BM3 variant (add to a final concentration of e.g., 1-5 µM)

  • Initiate Reaction: Add the palmitic acid stock solution to the reaction mixture to a final concentration of e.g., 0.5-1 mM.

  • Incubate the reaction at a suitable temperature (e.g., 25-30 °C) with shaking for a defined period (e.g., 1-24 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Acidify the mixture to pH 2 with HCl to protonate the fatty acids.

    • Extract the products with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Derivatize the dried extract to make the hydroxy fatty acids volatile for GC analysis (e.g., silylation with BSTFA).

    • Analyze the products by GC-MS to identify and quantify the 2-hydroxypalmitic acid.

    • Determine the enantiomeric excess using a chiral GC column.[5][10]

Protocol 3: Whole-Cell Biocatalysis for Chiral 2-Hydroxy Fatty Acid Synthesis

This protocol provides a general framework for the synthesis of a chiral 2-hydroxy fatty acid using a recombinant Pseudomonas putida strain. This whole-cell approach can be advantageous as it avoids the need for enzyme purification and cofactor addition.

Materials:

  • Recombinant Pseudomonas putida strain expressing a fatty acid hydroxylase (e.g., an engineered P450) and potentially other pathway enzymes.

  • Growth medium (e.g., LB or a defined mineral medium).

  • Inducer for gene expression (e.g., IPTG, dicyclopropylketone).

  • Fatty acid substrate (e.g., oleic acid).

  • Buffer for biotransformation (e.g., phosphate buffer).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable growth medium with the recombinant P. putida strain.

    • Grow the cells at an appropriate temperature (e.g., 30 °C) with shaking until they reach a certain optical density (e.g., mid-log phase).

    • Induce the expression of the target enzyme(s) by adding the appropriate inducer and continue the cultivation for a few more hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Resuspend the cells in the same buffer to a desired cell density (e.g., measured as g of cell dry weight per liter).

  • Whole-Cell Biotransformation:

    • Add the fatty acid substrate to the cell suspension. The substrate may be added directly or dissolved in a co-solvent to improve solubility.

    • Incubate the reaction mixture at a controlled temperature with shaking. The reaction can be performed in a simple flask or a bioreactor for better control of parameters like pH and dissolved oxygen.

  • Monitoring and Work-up:

    • Monitor the conversion of the substrate and the formation of the product over time by taking samples and analyzing them (e.g., by GC or HPLC after extraction and derivatization).

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the 2-hydroxy fatty acid product from the supernatant (and potentially from the cells) using an organic solvent after acidification of the medium.

  • Purification and Analysis:

    • Purify the product from the crude extract using techniques like column chromatography.

    • Characterize the final product and determine its enantiomeric purity using appropriate analytical methods.[6][11]

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and enzymatic mechanisms.

Lipase_Kinetic_Resolution cluster_workflow Lipase-Catalyzed Kinetic Resolution Workflow Racemic Racemic 2-Hydroxy Fatty Acid Ester Reaction Enzymatic Acylation Racemic->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Separation Separation (Extraction) Reaction->Separation Product (R)-2-Acetoxy Fatty Acid Ester Separation->Product Organic Phase Substrate (S)-2-Hydroxy Fatty Acid Separation->Substrate Aqueous Phase (after acidification)

Caption: Workflow for the kinetic resolution of a racemic 2-hydroxy fatty acid ester using a lipase.

P450_Catalytic_Cycle cluster_cycle Simplified P450 Catalytic Cycle for Hydroxylation P450_Fe3_S P450-Fe(III) + Substrate (RH) P450_Fe2_S P450-Fe(II) - Substrate P450_Fe3_S->P450_Fe2_S e- (from NADPH) P450_Fe2_O2_S P450-Fe(II)-O2 - Substrate P450_Fe2_S->P450_Fe2_O2_S O2 P450_Fe3_OOH_S P450-Fe(III)-OOH - Substrate P450_Fe2_O2_S->P450_Fe3_OOH_S e- (from NADPH) + H+ P450_FeO_S [P450-Fe(IV)=O]+ - Substrate P450_Fe3_OOH_S->P450_FeO_S -H2O P450_Fe3_ROH P450-Fe(III) + Product (ROH) P450_FeO_S->P450_Fe3_ROH RH -> ROH P450_Fe3_ROH->P450_Fe3_S -ROH +RH

Caption: Simplified catalytic cycle of a cytochrome P450 monooxygenase for substrate hydroxylation.

Whole_Cell_Biocatalysis cluster_workflow Whole-Cell Biocatalysis Workflow Culture 1. Cell Culture & Induction of Recombinant E. coli Harvest 2. Harvest & Wash Cells Culture->Harvest Biotransformation 3. Whole-Cell Biotransformation with Substrate Harvest->Biotransformation Extraction 4. Product Extraction from Supernatant Biotransformation->Extraction Purification 5. Purification Extraction->Purification Product Chiral 2-Hydroxy Fatty Acid Purification->Product

Caption: General workflow for the production of a chiral 2-hydroxy fatty acid using whole-cell biocatalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a three-step process starting from stearic acid:

  • α-Halogenation: Introduction of a halogen (typically bromine) at the alpha-position of stearic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.

  • Hydrolysis: Conversion of the resulting 2-halo-octadecanoic acid to 2-hydroxyoctadecanoic acid, typically by treatment with an aqueous base.

  • Esterification: Conversion of 2-hydroxyoctadecanoic acid to its methyl ester, this compound, commonly via Fischer esterification.

Q2: I am getting a low yield in the final esterification step. What are the common causes?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Other factors include incomplete conversion of the starting acid, suboptimal reaction temperature, and insufficient reaction time.

Q3: What are the main side products I should be aware of during this synthesis?

During the α-halogenation (HVZ reaction), potential side products include poly-halogenated species if an excess of halogen is used. At high temperatures, elimination of hydrogen halide can lead to the formation of α,β-unsaturated carboxylic acids. In the esterification step, incomplete reaction will leave unreacted 2-hydroxyoctadecanoic acid.

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through column chromatography on silica (B1680970) gel. It is also important to ensure the removal of any unreacted starting materials or acidic byproducts from the preceding steps. Washing the crude product with a mild base solution can help remove acidic impurities before the final purification.

Troubleshooting Guides

Issue 1: Low Yield in α-Halogenation (Hell-Volhard-Zelinsky Reaction)

Symptoms:

  • Low conversion of stearic acid.

  • Formation of multiple products observed by TLC or GC analysis.

Potential Cause Suggested Solution
Insufficient catalyst (PBr₃ or red phosphorus)Ensure the catalytic amount of phosphorus tribromide or red phosphorus is accurately measured and added.
Impure reagentsUse freshly distilled bromine and dry stearic acid.
Suboptimal temperatureThe reaction requires high temperatures; ensure the reaction is maintained at the recommended temperature (typically >100°C).
Insufficient reaction timeMonitor the reaction progress by TLC or GC and ensure it is allowed to proceed to completion.
Issue 2: Incomplete Hydrolysis of 2-Bromo-octadecanoic Acid

Symptoms:

  • Presence of the starting bromo-acid in the product mixture after hydrolysis.

  • Low yield of 2-hydroxyoctadecanoic acid.

Potential Cause Suggested Solution
Insufficient baseUse a sufficient molar excess of the base (e.g., KOH or NaOH) to ensure complete reaction.
Short reaction time or low temperatureThe hydrolysis may require prolonged heating (reflux) to go to completion.[1]
Poor solubility of the bromo-acidConsider the use of a co-solvent to improve the solubility of the starting material in the aqueous base.
Issue 3: Low Yield in the Final Esterification Step

Symptoms:

  • Low conversion of 2-hydroxyoctadecanoic acid to the methyl ester.

  • Presence of a significant amount of starting acid in the final product.

Potential Cause Suggested Solution
Presence of waterUse anhydrous methanol (B129727) and a strong acid catalyst (e.g., concentrated H₂SO₄). Consider using a Dean-Stark apparatus to remove water as it forms.
Reversible nature of the reactionUse a large excess of methanol to drive the equilibrium towards the product side.
Insufficient catalystEnsure an adequate amount of acid catalyst is used.
Suboptimal temperature or reaction timeReflux the reaction mixture for a sufficient amount of time, monitoring the progress by TLC.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyoctadecanoic Acid via α-Chlorination

This protocol is adapted from a method for the α-hydroxylation of long-chain fatty acids.[1]

  • α-Chlorination: In a suitable reaction vessel, stearic acid is reacted with trichloroisocyanuric acid (TCCA) under solvent-free conditions. The reaction is typically heated to ensure the fatty acid is molten.

  • Hydrolysis: The crude 2-chloro-octadecanoic acid is then hydrolyzed without prior purification. The crude product is added to an aqueous solution of potassium hydroxide (B78521) (KOH, 4 equivalents) and refluxed for 24 hours.[1]

  • Work-up: After cooling, the reaction mixture is acidified to pH 1 with HCl (1 M), which precipitates the crude 2-hydroxyoctadecanoic acid as a white solid.

  • Purification: The solid is collected by filtration and can be further purified by trituration with acetonitrile.

Yield Data for Hydroxylation Step:

Fatty AcidCrude Yield of α-hydroxy acidPurity (by GC)
Stearic Acid>90%78-88%
Protocol 2: Esterification of 2-Hydroxyoctadecanoic Acid (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyoctadecanoic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound A Stearic Acid B α-Halogenation (HVZ Reaction) A->B Br₂, PBr₃ C 2-Halo-octadecanoic Acid B->C D Hydrolysis C->D aq. Base E 2-Hydroxyoctadecanoic Acid D->E F Esterification (Fischer) E->F CH₃OH, H⁺ G This compound F->G

Caption: Synthesis workflow from stearic acid.

Troubleshooting_Esterification Troubleshooting Low Yield in Esterification A Low Yield of This compound B Presence of Water? A->B C Incomplete Reaction? A->C D Suboptimal Conditions? A->D E Use Anhydrous Reagents & Dean-Stark Trap B->E Solution F Increase Reaction Time &/or Excess Methanol C->F Solution G Optimize Temperature & Catalyst Amount D->G Solution

Caption: Logic diagram for troubleshooting esterification.

References

Technical Support Center: Purification of Hydroxy Fatty Acid Methyl Esters (Hydroxy FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of hydroxy fatty acid methyl esters (hydroxy FAMEs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the preparation, purification, and analysis of hydroxy FAMEs.

Q1: Why is the yield of my hydroxy FAMEs consistently low after derivatization?

A: Low yield is a common issue that can stem from several factors related to the derivatization process. Incomplete reactions are the primary cause.

  • Presence of Water: Esterification reactions are hindered by water. Ensure all glassware is thoroughly dried and use high-quality reagents with low moisture content. The presence of water can promote the hydrolysis of the FAMEs that have been formed.[1]

  • Reagent Quality and Storage: Derivatization reagents can degrade over time. Use high-quality reagents and adhere strictly to the recommended storage conditions. It's also good practice to prepare a reagent blank to identify any potential contamination or degradation issues.

  • Incomplete Reaction Time or Temperature: The derivatization reaction may not have gone to completion. To determine the optimal reaction time, you can analyze aliquots at different time points. The minimum effective time is when no further increase in the FAME peak area is observed. If the reaction remains incomplete, consider increasing the amount of reagent or re-evaluating the reaction temperature. For example, a typical procedure using BCl3-methanol involves heating at 60°C for 5-10 minutes.

  • Inefficient Extraction: After the reaction, it is critical to efficiently extract the newly formed, non-polar FAMEs into a non-polar solvent like hexane (B92381) or heptane.[2] Ensure thorough mixing or shaking to facilitate the transfer of the esters from the reaction medium to the organic layer.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Hydroxy FAME Yield start Low or No Hydroxy FAME Peak check_water Check for Water Contamination start->check_water check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions (Time/Temp) start->check_conditions check_extraction Evaluate Extraction Step start->check_extraction dry_glassware Use Dry Glassware & Anhydrous Reagents check_water->dry_glassware Action new_reagents Use Fresh Reagents & Run a Blank check_reagents->new_reagents Action optimize_time Perform Time Course Experiment check_conditions->optimize_time Action shake_vessel Ensure Vigorous Shaking During Extraction check_extraction->shake_vessel Action success Yield Improved dry_glassware->success new_reagents->success optimize_time->success shake_vessel->success Purification_Workflow General Workflow for Hydroxy FAME Analysis cluster_prep Sample Preparation cluster_purify Purification (Crucial for Hydroxy FAMEs) cluster_analysis Analysis sample Complex Lipid Sample (e.g., Tissue, Cells) extract Lipid Extraction sample->extract derivatize Derivatization Step 1: Carboxyl Group to FAME (e.g., BCl3-Methanol) extract->derivatize purify_choice Purification Method? derivatize->purify_choice tlc Thin-Layer Chromatography (TLC) purify_choice->tlc Simple Mixtures column_chrom Column Chromatography (Silica/Florisil) purify_choice->column_chrom Complex Mixtures collect Collect Hydroxy FAME Fraction tlc->collect column_chrom->collect derivatize2 Derivatization Step 2: Hydroxyl Group to TMS-Ether (e.g., MSTFA) collect->derivatize2 gcms GC-MS Analysis derivatize2->gcms data Data Interpretation gcms->data

References

Technical Support Center: Analysis of Methyl 2-hydroxyoctadecanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Methyl 2-hydroxyoctadecanoate. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing 2-hydroxyoctadecanoic acid by GC-MS?

A1: Gas chromatography is best suited for analytes that are volatile and thermally stable. 2-hydroxyoctadecanoic acid, with its long carbon chain, a carboxylic acid group, and a hydroxyl group, has low volatility and is prone to thermal degradation at the high temperatures used in GC. Derivatization addresses this in two steps:

  • Esterification: The carboxylic acid group is converted to a methyl ester (this compound). This process, typically using BF₃-methanol or methanolic HCl, increases volatility.[1]

  • Silylation: The polar hydroxyl group can cause poor peak shape (tailing) due to interactions with active sites in the GC system.[2][3] Capping this group with a trimethylsilyl (B98337) (TMS) ether, using reagents like BSTFA or MSTFA, further increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks.[2][4]

Q2: What type of GC column is recommended for analyzing the derivatized this compound?

A2: A polar or mid-polar capillary column is recommended. The presence of the ester and the silylated hydroxyl group gives the molecule polarity.

  • High-Polarity Columns: Columns with a stationary phase of polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or highly polar cyanopropyl silicones (e.g., HP-88, CP-Sil 88) are excellent choices for separating fatty acid methyl esters (FAMEs), often based on chain length and degree of unsaturation.

  • Mid-Polarity Columns: A column with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is also a robust and common choice, especially given its lower bleed at higher temperatures, which is beneficial for MS detection.[2]

Q3: What are the expected characteristic ions in the mass spectrum for TMS-derivatized this compound?

Q4: Should I use a split or splitless injection?

A4: The choice depends on the concentration of your analyte.

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low. The entire vaporized sample is transferred to the column, maximizing sensitivity.[5][6]

  • Split Injection: If your sample is relatively concentrated, a split injection is preferred. It prevents column overload by venting a portion of the sample, which leads to sharper peaks.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of TMS-derivatized this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for the Analyte Incomplete Derivatization: The silylation reaction may be incomplete due to the presence of moisture, insufficient reagent, or non-optimal reaction time/temperature.[2][4]- Ensure all glassware, solvents, and the sample are anhydrous (e.g., dry sample under a stream of nitrogen).[2] - Use a molar excess of the silylating reagent (e.g., BSTFA + 1% TMCS).[2] - Optimize reaction conditions; typically heating at 60-70°C for 30-60 minutes is effective.[2]
Analyte Degradation: The TMS-ether derivative can be unstable and may degrade in the hot GC inlet or if exposed to moisture before analysis.[8][9]- Analyze samples as soon as possible after derivatization.[2][8] If storage is necessary, keep vials tightly capped at low temperatures (-20°C). - Lower the inlet temperature in increments of 25°C to find the lowest possible temperature that allows for efficient vaporization without causing degradation.[9]
Peak Tailing Active Sites in the System: The silylated hydroxyl group can still interact with active sites (exposed silanols) in the inlet liner or on the column, especially if the derivatization is incomplete.[3]- Use a new, deactivated inlet liner.[3] - Trim the first 10-20 cm of the GC column to remove accumulated non-volatile residues.[3] - Confirm complete derivatization of the hydroxyl group.
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes, leading to peak tailing for all compounds.[3]- Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector as per the instrument manual.[3]
Broad or Split Peaks Sample Overload: Injecting too much sample can saturate the column.- Dilute the sample or increase the split ratio.
Inlet Temperature Too Low: Incomplete or slow vaporization of the high-boiling point analyte can cause peak broadening.- Increase the inlet temperature, but be mindful of potential thermal degradation.
Solvent Mismatch (Splitless Injection): The polarity of the injection solvent should be compatible with the stationary phase for proper peak focusing.- For a polar column, use a relatively polar solvent.
Presence of Multiple Peaks for the Analyte Incomplete Silylation: Both the derivatized and underivatized forms of the analyte are present.[2][8]- Re-optimize the silylation reaction to ensure it goes to completion (see "No Peak" solutions).[2]
Isomerization: The analyte may have isomers that are being separated by the column.- Confirm the purity of the standard.
Unstable Baseline (High Bleed) Column Degradation: Operating the column above its maximum temperature limit or oxygen contamination in the carrier gas can cause the stationary phase to degrade.- Ensure the oven temperature program does not exceed the column's maximum temperature limit. - Check for leaks and ensure high-purity carrier gas with an oxygen trap is used.

Experimental Protocols

Protocol 1: Two-Step Derivatization of 2-Hydroxyoctadecanoic Acid

This protocol describes the conversion of 2-hydroxyoctadecanoic acid to its trimethylsilyl-ether, methyl ester derivative for GC-MS analysis.

Materials:

  • 2-Hydroxyoctadecanoic acid sample (dried)

  • 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Heating block or oven

  • GC vials with caps

Procedure:

Step 1: Methyl Esterification

  • Place the dried 2-hydroxyoctadecanoic acid sample (e.g., 1 mg) into a reaction vial.

  • Add 1 mL of 14% BF₃-Methanol solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex thoroughly.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the this compound.

Step 2: Trimethylsilylation

  • To the dried this compound from Step 1, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.[4]

  • Add 100 µL of BSTFA + 1% TMCS.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30-60 minutes.[2]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization will be required for your specific instrument and column.

Parameter Recommended Setting
GC System Agilent 7890 GC with 5977 MS or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C (can be optimized between 220-280°C)[10]
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Program - Initial Temperature: 100°C, hold for 2 min - Ramp 1: 10°C/min to 200°C - Ramp 2: 5°C/min to 280°C, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with 2-Hydroxyoctadecanoic Acid Sample esterification Step 1: Methyl Esterification (BF3-Methanol, 60°C) start->esterification silylation Step 2: Silylation (BSTFA + 1% TMCS, 60°C) esterification->silylation injection GC Injection (Split/Splitless) silylation->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry (EI, Scan Mode) separation->detection processing Data Analysis (Peak Integration, Library Search) detection->processing result Final Report (Quantitation & Identification) processing->result

Caption: Workflow for the derivatization and GC-MS analysis of 2-hydroxyoctadecanoic acid.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered (e.g., Poor Peak Shape, No Peak) check_deriv Is derivatization complete? start->check_deriv check_gc Is the peak tailing or broad? start->check_gc check_method Are method parameters optimal? start->check_method deriv_solution Re-optimize silylation: - Ensure anhydrous conditions - Check reagent amount/age - Optimize time/temperature check_deriv->deriv_solution No chem_issue Chemical Issue? (Only polar analytes tail) check_gc->chem_issue phys_issue Physical Issue? (All peaks tail) chem_issue->phys_issue No chem_solution Address Active Sites: - Replace inlet liner - Trim GC column chem_issue->chem_solution Yes phys_solution Check Flow Path: - Re-cut/re-install column - Check for leaks phys_issue->phys_solution Yes method_solution Optimize GC Method: - Adjust inlet temperature - Change injection mode/volume - Check oven temperature ramp check_method->method_solution No

Caption: Decision tree for troubleshooting common GC-MS analysis issues.

References

Troubleshooting Peak Tailing in HPLC of Polar Lipids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polar lipids, achieving optimal separation in High-Performance Liquid Chromatography (HPLC) is paramount for accurate quantification and analysis. Peak tailing is a common chromatographic issue that can compromise resolution and lead to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve peak tailing in your polar lipid analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][2]

Q2: Why is peak tailing a problem for polar lipid analysis?

A2: Peak tailing can significantly impact the quality of your analytical results by:

  • Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual lipid species.[1]

  • Decreasing Accuracy: Asymmetrical peaks can lead to errors in peak integration, affecting the accuracy of quantification.[1]

  • Lowering Sensitivity: Broader, tailing peaks are less sharp, which can make it harder to detect low-abundance lipids.

Q3: What are the primary causes of peak tailing when analyzing polar lipids?

A3: The primary causes of peak tailing for polar lipids often stem from unwanted secondary interactions within the HPLC system. These can include:

  • Secondary Interactions with the Stationary Phase: Polar lipids, especially those with phosphate (B84403) or amine groups, can interact with residual silanol (B1196071) groups on silica-based columns.[2][3] These interactions create an additional retention mechanism that leads to peak tailing.[2]

  • Mobile Phase pH Issues: The pH of the mobile phase can affect the ionization state of both the polar lipid analytes and the stationary phase.[4][5] If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, resulting in broadened and tailing peaks.[6]

  • Interactions with Metal Components: The terminal phosphate groups found in many polar lipids can interact with stainless steel components of the HPLC system, such as tubing and frits, causing peak tailing.[6]

  • Inappropriate Column Choice: Using a standard C18 column for highly polar lipids may not provide optimal peak shape.[1]

  • Sample-Related Issues: Overloading the column with too much sample, or using an injection solvent that is much stronger than the mobile phase, can lead to peak distortion.[1][7]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[4][8]

Troubleshooting Guides

To systematically address peak tailing in your polar lipid separations, follow these troubleshooting steps.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing. The following diagram illustrates a logical workflow for this process.

Troubleshooting_Workflow Troubleshooting Peak Tailing in Polar Lipid HPLC start Peak Tailing Observed q1 Does tailing affect all peaks or specific peaks? start->q1 all_peaks Tailing affects all peaks q1->all_peaks All specific_peaks Tailing affects specific (polar) peaks q1->specific_peaks Specific q2 Is the tailing consistent or intermittent? all_peaks->q2 chemical_issue Potential Chemical Interaction Issue (e.g., secondary interactions, pH) specific_peaks->chemical_issue consistent Consistent Tailing q2->consistent Consistent intermittent Intermittent Tailing q2->intermittent Intermittent system_issue Potential System-Wide Issue (e.g., extra-column volume, column void) consistent->system_issue instability_issue Potential System Instability (e.g., buffer precipitation, leaks) intermittent->instability_issue

Caption: A decision tree to diagnose the root cause of peak tailing.

Step 2: Addressing Chemical Interactions

If you suspect that secondary interactions are the cause of peak tailing, consider the following solutions.

Issue: Secondary Interactions with Residual Silanols

  • Solution 1: Modify the Mobile Phase pH. For basic polar lipids, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the analyte.[1][3] Conversely, for acidic lipids, maintaining a pH below their pKa can improve peak shape.[1]

  • Solution 2: Use Mobile Phase Additives. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[3] Ion-pairing reagents can also be used to improve the retention and peak shape of ionic polar lipids.

  • Solution 3: Choose an Appropriate Column.

    • End-capped Columns: These columns have fewer residual silanol groups, minimizing secondary interactions.[1][4]

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better peak shape for polar compounds.[4][9]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can improve peak shape for cationic analytes through ionic repulsion.[10]

    • HILIC Columns: For very polar lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[6][11]

Issue: Interaction with Metal Surfaces

  • Solution 1: Use a Biocompatible HPLC System. PEEK tubing and fittings can be used in place of stainless steel to minimize interactions between phosphate groups and metal surfaces.[6]

  • Solution 2: Add a Chelating Agent. In some cases, adding a weak chelating agent like phosphoric acid to the sample can help to reduce interactions with metal components in the flow path.[6]

Step 3: Optimizing Chromatographic Conditions

If chemical interactions are not the primary cause, or if peak tailing persists, optimizing your chromatographic conditions is the next step.

ParameterRecommended ActionRationale
Mobile Phase Composition Increase the strength of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10%.[1]A weak mobile phase can cause the analyte to spend more time interacting with the stationary phase, leading to tailing.[1]
Buffer Concentration Ensure the buffer concentration is sufficient (typically 10-50 mM).[1]A low buffer concentration may not adequately control the mobile phase pH, leading to inconsistent ionization and peak tailing.[1]
Sample Injection Reduce the injection volume or dilute the sample.[1][7]Column overloading can saturate the stationary phase, causing peak distortion.[1]
Match the injection solvent to the initial mobile phase composition as closely as possible.[1]A strong injection solvent can cause band broadening and peak fronting or tailing.[1]
Column Health Flush the column with a strong solvent.[1]Contaminants from previous injections can accumulate on the column and cause peak tailing.
Replace the column if performance does not improve after flushing.[1]A degraded or old column can lose its efficiency and lead to poor peak shape.[1]
Step 4: Checking the HPLC System

Finally, if the issue is still not resolved, a thorough check of the HPLC system is warranted.

System_Check_Workflow HPLC System Check for Peak Tailing start Persistent Peak Tailing check_connections Check all fittings and connections for leaks or gaps. start->check_connections check_tubing Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12-0.17 mm ID). start->check_tubing check_frit Check for a blocked column inlet frit. start->check_frit check_void Inspect for a void at the head of the column. start->check_void solution_connections Tighten or replace fittings. check_connections->solution_connections solution_tubing Replace tubing with appropriate dimensions. check_tubing->solution_tubing solution_frit Backflush the column or replace the frit if possible. If not, replace the column. check_frit->solution_frit solution_void Replace the column. check_void->solution_void

Caption: A workflow for checking the HPLC system for sources of peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare a series of mobile phases with varying pH values. For example, if your current mobile phase is at pH 4.5, prepare additional mobile phases at pH 3.5, 3.0, and 2.5. Ensure the buffer system is appropriate for the desired pH range.

  • Equilibrate the column with the first mobile phase for at least 10-15 column volumes.

  • Inject a standard solution of your polar lipid of interest.

  • Record the chromatogram and calculate the tailing factor.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the chromatograms to determine the optimal pH for symmetrical peak shape.

Protocol 2: Column Flushing to Remove Contaminants

  • Disconnect the column from the detector.

  • Refer to the column manufacturer's instructions for recommended flushing solvents. A typical flushing sequence for a reversed-phase column might be:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your column and system)

    • Isopropanol

    • Methanol

    • Mobile phase without buffer

  • Flush the column with each solvent for at least 20 column volumes at a low flow rate.

  • Re-equilibrate the column with your mobile phase.

  • Reconnect the detector and inject a standard to assess peak shape.

By systematically working through these troubleshooting guides and understanding the underlying causes of peak tailing, you can significantly improve the quality and reliability of your HPLC analyses of polar lipids.

References

Technical Support Center: Artifact Formation in Hydroxy Fatty Acid Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding artifact formation during the methylation of hydroxy fatty acids for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is artifact formation in the context of fatty acid analysis?

A1: Artifacts are chemical compounds that are not naturally present in the original sample but are formed during sample preparation, such as extraction, storage, or derivatization.[1][2] In the analysis of hydroxy fatty acids, this often occurs during the methylation step required to make the molecules volatile for GC analysis, leading to multiple or unexpected peaks in the chromatogram.[1][2]

Q2: Why is methylation necessary for analyzing hydroxy fatty acids with GC?

A2: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can cause issues with adsorption to the GC column and poor peak shape.[3] Converting the polar carboxyl group to a less polar methyl ester (a Fatty Acid Methyl Ester, or FAME) increases the compound's volatility and stability, making it suitable for GC analysis.[3]

Q3: What are the most common reagents used for methylating hydroxy fatty acids?

A3: Common methylation reagents include acid catalysts like Boron trifluoride-methanol (BF3-methanol) or methanolic HCl, and alkylating agents like diazomethane (B1218177) and its safer alternative, (trimethylsilyl)diazomethane (TMS-DM).[4][5][6]

Q4: Can the hydroxyl group on a fatty acid interfere with the methylation of the carboxylic acid group?

A4: Generally, the hydroxyl group does not sterically hinder the methylation of the distant carboxyl group.[7] However, the hydroxyl group itself can undergo side reactions, especially under harsh conditions (e.g., high heat, strong acids), leading to artifact formation such as dehydration.[8] For GC analysis, the hydroxyl group also requires derivatization (commonly silylation) to improve volatility and prevent peak tailing.[7]

Q5: What is silylation and why is it often performed after methylation for hydroxy fatty acids?

A5: Silylation is a derivatization technique that replaces the active hydrogen in a hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] This is done after methylation to decrease the polarity of the hydroxyl group, thereby increasing the volatility of the hydroxy FAME for better GC-MS analysis.[7][9] Common silylation reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

Troubleshooting Guide

This section addresses specific issues researchers may encounter during the methylation of hydroxy fatty acids.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for hydroxy FAMEs on the GC chromatogram. 1. Incomplete Derivatization: The methylation or subsequent silylation reaction did not go to completion.[1][2] 2. Analyte Loss: The derivatized analyte may have been lost during sample workup (e.g., extraction). 3. GC Conditions: The GC oven temperature may not be high enough to elute the less volatile derivatized hydroxy fatty acids.[7]1. Optimize Reaction: Increase reaction time or temperature, or use a stronger catalyst/reagent. Ensure reagents are not expired and have been stored correctly to prevent moisture contamination. 2. Check Workup: Ensure proper phase separation during extraction and minimize transfer steps. 3. Adjust GC Method: Increase the final oven temperature and extend the run time. Consider using a less polar GC column, which can decrease the elution temperature for polar compounds.[7]
Multiple unexpected peaks appear for a single hydroxy fatty acid standard. 1. Artifact Formation: Side reactions have occurred. With acid catalysts (BF3, HCl), this could be dehydration of the hydroxyl group.[4] 2. Incomplete Silylation: If a silylation step is used, both the derivatized and underivatized forms may be present.[1] 3. Isomerization: Acid-catalyzed methods can sometimes cause changes in the double bond configuration of unsaturated fatty acids.[5]1. Use Milder Conditions: Reduce the reaction temperature or concentration of the acid catalyst.[4] Alternatively, use a non-acidic methylating agent like (trimethylsilyl)diazomethane (TMS-DM), which is safer than diazomethane and does not produce these artifacts.[5][11] 2. Optimize Silylation: Ensure a sufficient excess of the silylation reagent is used and that the reaction goes to completion. 3. Switch Reagent: For sensitive compounds like conjugated fatty acids, a two-step method involving base-catalyzed methanolysis followed by a milder acid-catalyzed methylation or methylation with TMS-DM is recommended.[4][5]
Significant peak tailing is observed for hydroxy FAMEs. 1. Underivatized Hydroxyl Group: The free hydroxyl group is interacting with active sites in the GC inlet or on the column, causing adsorption.[7] 2. Active GC System: The GC liner, column, or other parts of the flow path may have active sites.1. Perform Silylation: Ensure the hydroxyl group is derivatized (e.g., to a TMS ether) after the methylation step to reduce its polarity.[7][9] 2. System Maintenance: Use a deactivated inlet liner and perform regular column conditioning.
Results are not reproducible between samples. 1. Moisture Contamination: Water in the sample or reagents can hinder the esterification reaction.[5] 2. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes can lead to different derivatization efficiencies.1. Ensure Anhydrous Conditions: Dry samples thoroughly before derivatization. Use high-quality, low-moisture reagents and consider adding a water scavenger. 2. Standardize Protocol: Use precise measurements for all reagents and samples. Employ a heat block or water bath for consistent temperature control.

Quantitative Data Summary

The choice of methylation method can significantly impact the yield and potential for artifact formation.

Methylation Method Conditions Yield of FAMEs Notes on Artifacts
HCl in Methanol 1.2% HCl, 45°C, 14 h>96%Can produce artifacts from cholesterol if present. High temperatures (100°C) can create major artifacts.[4]
Acid-Catalyzed (General) High concentrations or high temperaturesVariableCan lead to the destruction of oxygenated fatty acid derivatives and changes in double bond configuration.[4][5][12]
Base- and Acid-Catalyzed Base-catalyzed methanolysis followed by 0.5% HCl at 45°C for 20 minNot specifiedNo artifacts were detected for conjugated linoleic acids with this combined method.[4]
(Trimethylsilyl)diazomethane (TMS-DM) Methanolic benzene (B151609) or diethyl ether/methanol solutionExcellent yieldsReported to be a convenient alternative to diazomethane that does not produce artifacts and is safer to handle.[5][13][14]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for hydroxy fatty acids.

Protocol 1: Methylation using Boron Trifluoride-Methanol (BF3-Methanol)

This method is widely used for the esterification of fatty acids.[8][15]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap reaction vial.

  • Reaction: Add 2 mL of 12-14% BF3-Methanol reagent to the vial.[15]

  • Incubation: Tightly cap the vial and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may vary depending on the specific fatty acid.[15][16]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of water and 1-2 mL of hexane (B92381) to the vial. Shake vigorously for 30 seconds to extract the FAMEs into the hexane layer.[15]

  • Phase Separation: Allow the layers to separate. Centrifugation can be used to aid separation.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane layer to remove any residual water.[15] The sample is now ready for GC-MS analysis or further derivatization of the hydroxyl group.

Protocol 2: Methylation using (Trimethylsilyl)diazomethane (TMS-DM)

This method is a safer alternative to diazomethane and is highly efficient.[11]

  • Sample Preparation: Dissolve the carboxylic acid sample (e.g., 2 mmol) in a solvent mixture such as diethyl ether/methanol (7:2, 18 mL).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a hexane solution of TMS-DM (e.g., 0.6 M solution, 2.4 mmol) dropwise over several minutes. Evolution of nitrogen gas should be observed.

  • Incubation: Stir the reaction mixture at 0°C for 2-5 hours, monitoring by TLC or a pilot run until the reaction is complete.

  • Workup: Allow the reaction mixture to warm to room temperature and then remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue contains the fatty acid methyl ester.

Protocol 3: Silylation of Hydroxyl Group using BSTFA

This protocol is performed after methylation to derivatize the free hydroxyl group.

  • Sample Preparation: The dried FAME residue from Protocol 1 or 2 is used as the starting material.

  • Reaction: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst. A solvent like pyridine (B92270) can be added to aid dissolution if needed.[10][17]

  • Incubation: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[10]

  • Cooling: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Visualizations

G General Workflow for Hydroxy Fatty Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Methylation Methylation (Carboxyl Group) [e.g., BF3-Methanol] Extraction->Methylation Silylation Silylation (Hydroxyl Group) [e.g., BSTFA] Methylation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for preparing hydroxy fatty acids for GC-MS analysis.

G Artifact Formation via Dehydration Start Hydroxy Fatty Acid Reagent + Acid Catalyst (e.g., BF3) + Heat Start->Reagent Desired Desired Product: Hydroxy FAME Reagent->Desired Intended Reaction Artifact Artifact: Unsaturated FAME (Dehydration) Reagent->Artifact Side Reaction

Caption: Potential side reaction during acid-catalyzed methylation of hydroxy fatty acids.

G Troubleshooting Logic for GC-MS Analysis cluster_problems cluster_solutions Start Unexpected GC-MS Result NoPeak No / Low Peaks Start->NoPeak ExtraPeak Extra / Unexpected Peaks Start->ExtraPeak TailingPeak Peak Tailing Start->TailingPeak Sol_NoPeak Optimize Derivatization Conditions (Temp, Time) Increase GC Oven Temp NoPeak->Sol_NoPeak Check For Sol_ExtraPeak Use Milder Reagents (e.g., TMS-DM) Reduce Reaction Temperature Check for Contamination ExtraPeak->Sol_ExtraPeak Check For Sol_TailingPeak Perform Silylation Step Check System Inertness (e.g., change liner) TailingPeak->Sol_TailingPeak Check For

Caption: A decision-making flowchart for troubleshooting common GC-MS issues.

References

Resolving co-eluting peaks in FAME analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in FAME analysis?

Peak co-elution in FAME analysis by gas chromatography (GC) occurs when two or more different FAMEs are not adequately separated and elute from the GC column at the same or very similar retention times.[1] This can lead to inaccurate peak identification and quantification. The primary causes include:

  • Insufficient Column Resolution: The GC column's stationary phase may not have the appropriate selectivity to separate structurally similar FAMEs, such as cis and trans isomers or positional isomers.[2][3]

  • Suboptimal GC Method Parameters: The temperature program (ramp rate, initial and final temperatures), carrier gas flow rate, and injection parameters may not be optimized for the specific sample matrix.[4][5]

  • Complex Sample Matrix: Samples containing a wide variety of fatty acids with different chain lengths, degrees of unsaturation, and branching can lead to overlapping peaks.[2][4]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that are more likely to overlap.[5]

Q2: How can I identify if I have co-eluting peaks in my chromatogram?

Identifying co-eluting peaks can be challenging, especially if the peaks completely overlap. Here are some common indicators:

  • Asymmetric Peak Shape: Look for peaks that are not symmetrical. A shoulder on the leading or tailing edge of a peak is a strong indication of a hidden overlapping peak.[1]

  • Broader Than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram with similar retention times, it may be composed of multiple unresolved components.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the width of a single chromatographic peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[4] Deconvolution software can also be used to separate the mass spectra of co-eluting compounds.[6][7]

Q3: Can changing the GC column help resolve co-eluting FAMEs?

Yes, changing the GC column is often a very effective strategy. The choice of the stationary phase is critical for achieving the desired separation.[4]

  • Polarity is Key: For FAME analysis, highly polar stationary phases are generally recommended. Cyanopropyl siloxane columns (e.g., HP-88, CP-Sil 88, SP-2560) are excellent for separating cis and trans isomers.[2][3] Polyethylene glycol (PEG) columns (e.g., DB-FATWAX, SUPELCOWAX) are good for separating FAMEs based on carbon number and degree of unsaturation.[2][8]

  • Column Dimensions: Longer columns and smaller internal diameters generally provide higher resolution, but at the cost of longer analysis times.[5][9]

Q4: What GC oven temperature program parameters can I adjust to improve separation?

Optimizing the temperature program can significantly improve the resolution of co-eluting peaks.[4]

  • Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting, more volatile FAMEs.[4]

  • Reduce the Temperature Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can improve resolution, particularly for complex mixtures.[4] However, this will increase the total run time.

  • Introduce Isothermal Holds: An isothermal hold at a specific temperature can help to separate closely eluting compounds.[4]

Q5: Can derivatization methods affect peak co-elution?

While the primary purpose of derivatization is to make the fatty acids volatile for GC analysis, the choice of reagent and method can sometimes influence the final separation.[3][10] Different derivatization methods, such as acid-catalyzed (e.g., BF3/methanol) or base-catalyzed (e.g., sodium methoxide), can be used.[11][12] In some cases, trying an alternative derivatization method might alter the sample profile slightly and potentially resolve a co-elution issue, although this is less common than chromatographic optimization.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting peaks in your FAME analysis.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed confirm_coelution Step 1: Confirm Co-elution - Examine peak shape (shoulders, tailing) - Use GC-MS to check for mixed spectra start->confirm_coelution optimize_gc Step 2: Optimize GC Method - Lower initial oven temperature - Reduce temperature ramp rate - Optimize carrier gas flow rate confirm_coelution->optimize_gc resolution_achieved1 Resolution Achieved? optimize_gc->resolution_achieved1 change_column Step 3: Change GC Column - Select a column with a different polarity - Consider a longer column or smaller ID resolution_achieved1->change_column No end End: Peaks Resolved resolution_achieved1->end Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 advanced_techniques Step 4: Consider Advanced Techniques - 2D-GC for complex samples - MS deconvolution software resolution_achieved2->advanced_techniques No resolution_achieved2->end Yes advanced_techniques->end end_unresolved End: Consult Specialist advanced_techniques->end_unresolved

Caption: A workflow for troubleshooting co-eluting peaks in FAME analysis.

Guide 2: Leveraging GC-MS for Co-elution Problems

If you have a GC-MS system, it is a powerful tool for dealing with co-eluting peaks.

  • Confirmation of Co-elution:

    • Acquire data in full scan mode.

    • For a suspected co-eluting peak, examine the mass spectra at different points across the peak (start, apex, and end).

    • If the mass spectra are different, it confirms the presence of multiple components.[4]

  • Identification of Co-eluting Compounds:

    • Use the mass spectra to identify the individual components by searching against a mass spectral library (e.g., NIST).

  • Quantification using Extracted Ion Chromatograms (EICs):

    • If the co-eluting compounds have unique ions in their mass spectra, you can create an EIC for each unique ion.

    • This will generate separate chromatograms for each compound, allowing for individual peak integration and quantification, even if they are not chromatographically separated.[4]

  • Spectral Deconvolution:

    • Utilize deconvolution software (e.g., AMDIS) to mathematically separate the mass spectra of co-eluting compounds.[6] This can help in identifying compounds even with significant peak overlap.

Data Presentation

Table 1: Comparison of Common GC Columns for FAME Analysis
Column TypeStationary PhasePrimary ApplicationAdvantagesDisadvantages
Highly Polar High Cyanopropyl Siloxane (e.g., SP-2560, HP-88)Separation of cis/trans FAME isomers.[2][3]Excellent selectivity for geometric isomers.May have some overlap of FAMEs with different carbon numbers.[2]
Polar Polyethylene Glycol (PEG) (e.g., DB-FATWAX, SUPELCOWAX)General purpose FAME analysis, separation by carbon number and degree of unsaturation.[2][8]Good for separating saturated, monounsaturated, and polyunsaturated FAMEs.Limited ability to separate cis and trans isomers.
Mid-Polar Mid-Content CyanopropylFast FAME analysis with some cis/trans separation.[2]Shorter analysis times.[2]May not provide baseline resolution for complex mixtures of isomers.
Non-Polar Polysiloxane (e.g., DB-1, DB-5)Separation primarily by boiling point.Not generally recommended for complex FAME mixtures due to poor selectivity for isomers.Significant co-elution of FAMEs with similar boiling points.

Experimental Protocols

Protocol 1: General GC Method Optimization for FAME Analysis

This protocol provides a starting point for optimizing your GC method to improve the separation of FAMEs.

  • Column: Use a highly polar column, such as a 100 m x 0.25 mm, 0.20 µm film thickness SP-2560 or equivalent.[13]

  • Carrier Gas: Use hydrogen or helium at an optimal linear velocity. For a 0.25 mm ID column, a starting point for helium is a constant flow of around 1 mL/min.[4]

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: Start with a split ratio of 100:1 to avoid column overload.[13]

  • Oven Temperature Program:

    • Initial Temperature: Hold at 140 °C for 5 minutes.

    • Ramp: Increase the temperature at a rate of 4 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 15-20 minutes.

    • Troubleshooting: If early peaks are co-eluting, try a lower starting temperature (e.g., 100 °C). If later eluting peaks are not resolved, try a slower ramp rate (e.g., 2 °C/min).[4]

  • Detector (FID):

    • Temperature: 260 °C.

    • Hydrogen Flow: ~30-40 mL/min.

    • Air Flow: ~300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): ~25-30 mL/min.

Protocol 2: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for preparing FAMEs from lipid samples using boron trifluoride (BF3) in methanol.[3][10]

  • Sample Preparation: Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.

  • Saponification (Optional but recommended for triglycerides): Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100 °C for 5-10 minutes.

  • Esterification:

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3 in methanol.[12]

    • Cap the tube tightly and heat at 100 °C for 5-10 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex the tube for 1 minute.

    • Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Derivatization_Workflow start Start: Lipid Sample saponification Saponification (Optional) Add Methanolic NaOH Heat at 100°C start->saponification esterification Esterification Add BF3-Methanol Heat at 100°C saponification->esterification extraction Extraction Add Hexane and Saturated NaCl Vortex and Centrifuge esterification->extraction collection Collect Hexane Layer (Contains FAMEs) extraction->collection end Ready for GC Analysis collection->end

Caption: A workflow for the acid-catalyzed derivatization of fatty acids.

References

Technical Support Center: Minimizing Sample Loss During Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss and degradation during lipid extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lipid sample loss and degradation during extraction?

A1: The most common causes of lipid sample loss and degradation include:

  • Incomplete Extraction: The chosen solvent system may not efficiently extract all lipid classes, particularly with single-phase extractions which can result in poor recovery of nonpolar lipids like triglycerides and cholesteryl esters.[1]

  • Adsorption to Surfaces: Lipids can adhere to the surfaces of plastic tubes, pipette tips, and glassware, leading to significant loss.[2][3][4] It is recommended to use glass containers with Teflon-lined caps (B75204) for storing organic solutions of lipids.[2][3][5]

  • Phase Separation Issues: In liquid-liquid extractions, incomplete separation of the organic and aqueous phases can lead to the loss of lipids in the aqueous phase or contamination of the lipid extract with non-lipid components.[6] The formation of an emulsion at the interface is a common problem.[6]

  • Oxidation: Lipids, especially those with unsaturated fatty acids, are highly susceptible to oxidation when exposed to air and light.[7][8]

  • Enzymatic Degradation: Endogenous enzymes in the sample can remain active and degrade lipids if not properly quenched.[7][8]

  • Physical Loss During Transfers: Multiple transfer steps between tubes or vials increase the risk of sample loss.[9]

  • Evaporation of Volatile Lipids: Some volatile lipid species can be lost during solvent evaporation steps.[4]

  • Improper Storage: Storing samples at inappropriate temperatures or for extended periods can lead to degradation.[7][8] Short-term storage at room temperature or 4°C should be avoided.[7][8] For long-term storage, lipid extracts should be kept at -20°C or lower under an inert atmosphere.[2][3][7][8]

Q2: How can I prevent the degradation of my lipid samples?

A2: To prevent lipid degradation, consider the following best practices:

  • Work Quickly and at Low Temperatures: Perform extractions on ice or at 4°C to minimize enzymatic activity.[6]

  • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidation of unsaturated lipids.[6]

  • Inert Atmosphere: Store and handle samples under an inert gas like nitrogen or argon to prevent oxidation.[2][3][7]

  • Protect from Light: Use amber glass vials or cover tubes with aluminum foil to protect light-sensitive lipids.[7][8]

  • Proper Storage: Immediately after collection, samples should ideally be flash-frozen in liquid nitrogen and stored at -20°C or lower.[7][8] Lipid extracts should be stored in organic solvents in airtight glass containers with Teflon-lined caps at -20°C or below.[3][7][8] Avoid long-term storage of lipids in aqueous suspensions, as this can lead to hydrolysis.[2]

  • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade certain lipid classes.[7][8] It is advisable to aliquot samples for multiple analyses.[7]

Q3: Which extraction method is best for my sample type?

A3: The optimal extraction method depends on the lipid classes of interest and the sample matrix.

  • Folch and Bligh-Dyer Methods: These are robust, widely used methods for general lipid extractions, employing a chloroform (B151607)/methanol (B129727) solvent system.[6][10] The Folch method is generally preferred for samples with high lipid content (>2%), as the Bligh-Dyer method can underestimate lipid content in such samples.[6][11]

  • Methyl-tert-butyl ether (MTBE) Method: This method offers good recovery for a broad range of lipid classes and has the advantage that the lipid-containing organic phase is the upper layer, which simplifies collection and minimizes dripping losses.[9][12] However, it may show lower recoveries for some polar lipid classes like lysophosphatidylcholines.[13]

  • One-Phase Extractions: Methods using solvents like isopropanol (B130326) or butanol/methanol are simpler and can be more reproducible.[14] However, they may not be suitable for all lipid classes, particularly nonpolar lipids which can precipitate out of solution.[1]

It's crucial to use the correct solvent-to-sample ratios for each method to ensure efficient extraction.[6][11]

Troubleshooting Guides

Issue 1: Low Lipid Yield

Symptoms:

  • The final amount of extracted lipid is significantly lower than expected.

  • Poor signal intensity in downstream analysis (e.g., mass spectrometry).

Possible Cause Troubleshooting Steps & Solutions
Incomplete Homogenization Ensure thorough disruption of the sample tissue to allow for complete solvent penetration. For tough tissues, consider cryogenic grinding or bead beating.[10]
Incorrect Solvent System or Ratios Verify that the solvent system and its ratios are appropriate for the target lipid classes and the chosen protocol (e.g., Folch, Bligh-Dyer).[6] The polarity of the solvent must be suitable for the lipids of interest.[6]
Insufficient Solvent Volume The volume of the extraction solvent should be adequate for the sample size. The Folch method, for instance, recommends a solvent volume 20 times the sample volume.[6]
Suboptimal Phase Separation Incomplete separation of the aqueous and organic phases can lead to a significant loss of lipids. Ensure proper centrifugation speed and duration. If an emulsion forms, it can sometimes be broken by adding a small amount of saturated NaCl solution.[6]
Precipitation of Lipids In one-phase extractions, nonpolar lipids may precipitate if the solvent is too polar.[1] Consider using a less polar solvent or a two-phase extraction method for samples rich in nonpolar lipids.
Issue 2: Contamination of Lipid Extract

Symptoms:

  • Presence of non-lipid material (e.g., proteins, salts) in the final extract.

  • Insoluble white precipitate after drying and attempting to redissolve the extract.[15]

  • Unexpected peaks or mass shifts in mass spectrometry data.[5]

Possible Cause Troubleshooting Steps & Solutions
Carryover of Aqueous Phase During the collection of the organic phase, carefully avoid aspirating any of the upper aqueous phase or the protein interface.[16] Leaving a small amount of the organic phase behind is preferable to contaminating the extract.
Leaching from Plasticware Organic solvents can leach plasticizers and other contaminants from plastic tubes and pipette tips.[2][3] Always use glass and Teflon materials when working with organic solvents.[2][3]
Solvent Impurities Use high-purity, LC-MS grade solvents to avoid contamination.[17] Be aware that stabilizers in solvents like chloroform can sometimes interfere with analysis.[5][17] Always use fresh solvents.[17]
Co-extraction of Non-lipid Material If you observe an insoluble precipitate after drying, it may be due to co-extracted proteins or salts.[15] Ensure the "washing" step with a salt solution (e.g., 0.9% NaCl) is performed correctly to remove these contaminants.[18] The precipitate can sometimes be removed by centrifugation after redissolving the lipids in an appropriate solvent.[15]

Data Presentation: Comparison of Lipid Extraction Methods

The following table summarizes the recovery rates of different lipid classes using various extraction methods. This data is adapted from studies on human plasma lipidomics and highlights the importance of method selection based on the lipids of interest.

Extraction Method Lipid Class Recovery Rate Notes
Folch (Biphasic) Phospholipids>95%Considered a "gold-standard" method.[9]
Triglycerides, Diglycerides<80%
Bligh & Dyer (Biphasic) General LipidsSimilar to Folch for low-lipid samples.Can underestimate lipids by up to 50% in high-lipid samples compared to Folch.[6]
MTBE (Biphasic) General Lipids73% (Overall)Good for a broad range of lipids, but may have lower recovery for certain polar species.[13]
One-Phase (e.g., Methanol) LysophospholipidsSufficient
Triglycerides, Cholesteryl Esters<5%Prone to precipitation of nonpolar lipids.[1]

Data adapted from studies on human plasma lipidomics.[6][9]

Experimental Protocols

Modified Folch Method

This protocol is a standard procedure for the total lipid extraction from tissues.[18][19]

  • Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.

  • Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge to pellet the solid debris and recover the liquid phase.

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtered extract.

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

  • Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the purified lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator. Do not allow the sample to evaporate to complete dryness to avoid oxidation.[19]

Bligh-Dyer Method

This method is suitable for samples with lower lipid content and uses a smaller solvent-to-sample ratio.[16][20]

  • Initial Extraction: For each 1 mL of aqueous sample (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly. This creates a single-phase system.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again.

  • Centrifugation: Centrifuge the mixture at approximately 1000 x g for 5 minutes at room temperature to achieve clear phase separation. The bottom layer is the organic phase containing the lipids.

  • Collection: Carefully aspirate the bottom organic layer using a glass Pasteur pipette, passing through the upper aqueous layer with gentle positive pressure to avoid contamination.[16]

  • Drying: Dry the collected organic phase under a stream of nitrogen.

MTBE Method

This protocol is advantageous for high-throughput applications due to the simplified collection of the upper organic phase.[9][21][22]

  • Initial Extraction: To your sample (e.g., 100 µL), add cold methanol (e.g., 750 µL) and vortex.

  • MTBE Addition: Add cold MTBE (e.g., 2.5 mL) and mix thoroughly by vortexing or sonication.

  • Incubation: Incubate the mixture for 1 hour at room temperature with shaking.

  • Phase Separation Induction: Add water (e.g., 625 µL) to induce phase separation and mix.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes.

  • Collection: Collect the upper organic (MTBE) phase.

  • Drying: Dry the collected phase in a vacuum centrifuge (SpeedVac).

Visualizations

LipidExtractionWorkflow start Start: Sample Collection homogenization 1. Homogenization (in Solvent) start->homogenization end_node End: Purified Lipid Extract agitation 2. Agitation / Incubation homogenization->agitation loss1 Potential Loss: Incomplete Disruption homogenization->loss1 phase_separation 3. Phase Separation (Induction & Centrifugation) agitation->phase_separation loss2 Potential Loss: Degradation (Enzymatic/Oxidative) agitation->loss2 collection 4. Organic Phase Collection phase_separation->collection loss3 Potential Loss: Poor Phase Separation, Emulsion Formation phase_separation->loss3 drying 5. Solvent Evaporation collection->drying loss4 Potential Loss: Aqueous Phase Contamination, Adsorption to Pipette collection->loss4 drying->end_node loss5 Potential Loss: Loss of Volatile Lipids, Oxidation of Dried Sample drying->loss5

Caption: General workflow for lipid extraction highlighting key steps and points of potential sample loss.

References

Stability issues of Methyl 2-hydroxyoctadecanoate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common stability issues of Methyl 2-hydroxyoctadecanoate during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower.[1] It is best kept in a tightly sealed container, protected from light and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: Like other fatty acid methyl esters (FAMEs), this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, yielding 2-hydroxyoctadecanoic acid and methanol. This process can be accelerated by the presence of acids or bases.

  • Oxidation: Although this compound is a saturated fatty acid ester and thus less prone to oxidation than unsaturated esters, the hydroxyl group can be a site for oxidative reactions, especially in the presence of metal contaminants, light, and oxygen.[2]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by several observations:

  • Change in physical appearance: The appearance of off-white flakes or lumps may change, or the material may become discolored.

  • Changes in solubility: The compound's solubility characteristics may alter.

  • Changes in analytical profiles: Chromatographic analysis (e.g., GC or HPLC) may show the appearance of new peaks corresponding to degradation products or a decrease in the main peak's area. An increase in the acid value of the sample is a strong indicator of hydrolysis.

Q4: What is the expected shelf-life of this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC/HPLC analysis Sample degradation (hydrolysis or oxidation)- Confirm the identity of new peaks using mass spectrometry (MS). - Review storage conditions to ensure they are optimal. - Perform a stability study under controlled conditions.
Decreased peak area of the main compound Sample degradation- Quantify the loss of the main compound against a fresh standard. - Investigate potential exposure to heat, light, or moisture.
Change in sample color or consistency Oxidation or polymerization- Discard the sample if significant changes are observed. - Ensure the storage container is inert and properly sealed.
Poor solubility in expected solvents Formation of insoluble degradation products or polymerization- Attempt to dissolve a small amount in a stronger solvent to assess the nature of the insolubility. - It is advisable to use a fresh, properly stored sample.

Experimental Protocols

Protocol for Stability Assessment using Gas Chromatography (GC)

This protocol outlines a general procedure for monitoring the stability of this compound.

1. Objective: To quantify the amount of this compound and detect the presence of degradation products over time under specific storage conditions.

2. Materials:

  • This compound sample

  • High-purity solvents (e.g., hexane, methanol)

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column like those used for FAME analysis)

3. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., hexane).

  • Add a known amount of the internal standard to the stock solution.

  • Divide the stock solution into aliquots in airtight, light-protected vials.

  • Store the vials under the desired stability testing conditions (e.g., freezer, refrigerator, room temperature, elevated temperature).

4. GC Analysis:

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

  • Allow the vial to come to room temperature before opening.

  • Inject an appropriate volume of the sample into the GC-FID system.[3]

  • Run the GC analysis using a suitable temperature program to separate this compound from potential degradation products and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Compare the peak area ratios over time to determine the percentage of degradation.

  • Monitor the chromatograms for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

Degradation Pathways

Degradation Pathways of this compound MHO This compound Hydrolysis_Products 2-Hydroxyoctadecanoic Acid + Methanol MHO->Hydrolysis_Products Hydrolysis Oxidation_Products Aldehydes, Ketones, etc. MHO->Oxidation_Products Oxidation H2O Water Oxygen Oxygen / Light / Metal Ions

Caption: Primary degradation routes for this compound.

Troubleshooting Workflow

Troubleshooting Workflow for Stability Issues Start Suspected Degradation Visual_Inspection Visual Inspection (Color, Consistency) Start->Visual_Inspection Analytical_Check Analytical Check (GC/HPLC) Visual_Inspection->Analytical_Check Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Degradation_Confirmed->Check_Storage Yes End Proceed with Experiment Degradation_Confirmed->End No Check_Handling Review Handling Procedures Check_Storage->Check_Handling Quarantine Quarantine Affected Batch Check_Handling->Quarantine New_Sample Use Fresh Sample Quarantine->New_Sample New_Sample->End

Caption: A logical workflow for addressing stability concerns.

References

Technical Support Center: Overcoming Poor Ionization in Mass Spectrometry of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor ionization of lipids during their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter that lead to poor lipid ionization.

Issue 1: Low or No Signal for My Lipid of Interest

Question: I am not seeing a signal, or the signal intensity for my lipid of interest is much lower than expected. What are the possible causes and how can I fix this?

Answer:

Low or no signal is a common issue in lipid mass spectrometry and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

  • Inappropriate Ionization Polarity: Different lipid classes ionize preferentially in either positive or negative ion mode.

    • Solution: Ensure you are using the correct polarity for your target lipid class. If you are unsure, run the sample in both positive and negative modes.

      • Positive Ion Mode is generally better for: Phosphatidylcholines (PC), Sphingomyelins (SM), Triacylglycerols (TAG), and Diacylglycerols (DAG).[1]

      • Negative Ion Mode is generally better for: Phosphatidic Acids (PA), Phosphatidylserines (PS), Phosphatidylinositols (PI), Phosphatidylethanolamines (PE), and free fatty acids.[1]

  • Poor Adduct Formation (for neutral lipids): Neutral lipids, such as TAGs and cholesteryl esters, require the formation of adducts to be ionized and detected, most commonly in positive ion mode.[2]

    • Solution: Introduce a source of cations into your mobile phase or infusion solvent. The choice of cation can influence fragmentation patterns.[2][3]

      • Ammonium (B1175870) adducts ([M+NH₄]⁺) are common and can be promoted by adding ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.[2][4]

      • Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also frequently observed and can be enhanced by adding low concentrations of sodium or potassium salts.[1][4] However, sodiated adducts can be very stable and difficult to fragment for MS/MS analysis.[2]

      • Lithium adducts ([M+Li]⁺) can be particularly useful for TAG analysis as they produce characteristic fragmentation patterns.[3]

  • Ion Suppression due to Matrix Effects: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, suppressing its signal.[3][5] Phospholipids (B1166683) are a major contributor to matrix effects in electrospray ionization (ESI).[5]

    • Solution:

      • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the ionization of your analyte.[5]

      • Optimize Chromatography: Improve the separation of your lipid of interest from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different type of chromatography column.[5][6]

      • Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components before analysis.[5]

  • In-Source Fragmentation (ISF): The lipid ion may be fragmenting in the ion source before it reaches the mass analyzer. This will decrease the intensity of the precursor ion and can lead to misidentification of fragments as other endogenous lipids.[7][8]

    • Solution: Optimize the ESI source parameters. Reduce the voltages that accelerate the ions into the mass spectrometer (e.g., fragmentor voltage, skimmer voltage) to create "softer" ionization conditions that minimize fragmentation.[3][7]

Below is a troubleshooting workflow for low signal intensity:

low_signal_workflow start Start: Low/No Signal check_polarity Check Ionization Polarity (Positive/Negative Mode) start->check_polarity check_adducts Is it a Neutral Lipid? (e.g., TAG, CE) check_polarity->check_adducts Polarity is Correct end_bad Issue Persists: Consult Instrument Specialist check_polarity->end_bad Incorrect Polarity add_modifier Add Mobile Phase Modifier (e.g., Ammonium Formate) check_adducts->add_modifier Yes check_matrix_effects Suspect Matrix Effects? check_adducts->check_matrix_effects No add_modifier->check_matrix_effects end_good Signal Improved add_modifier->end_good dilute_sample Dilute Sample check_matrix_effects->dilute_sample Yes check_isf Check for In-Source Fragmentation check_matrix_effects->check_isf No optimize_lc Optimize Chromatography dilute_sample->optimize_lc dilute_sample->end_good optimize_lc->check_isf optimize_lc->end_good optimize_source Optimize Source Parameters (Lower Voltages) check_isf->optimize_source Yes check_isf->end_good No optimize_source->end_good

Troubleshooting workflow for low signal intensity.
Issue 2: Inconsistent Signal Intensity Across Replicates

Question: My signal intensity is fluctuating significantly between replicate injections. Could this be a matrix effect, and what should I do?

Answer:

Yes, inconsistent signal intensity is a classic sign of ion suppression due to matrix effects.[5] Here are immediate steps you can take:

  • Assess Matrix Effects: You can quantitatively or qualitatively assess the presence of matrix effects.

    • Post-Extraction Spike Method (Quantitative): Compare the signal response of your analyte in a clean solvent to the response of the same analyte spiked into a blank matrix sample that has gone through your extraction procedure. The percentage difference indicates the extent of the matrix effect.[5]

    • Post-Column Infusion Method (Qualitative): Infuse a constant flow of your analyte into the mass spectrometer after the analytical column. Then, inject a blank, extracted sample. Dips in the baseline signal of your infused analyte indicate retention times where ion suppression is occurring.[5]

  • Immediate Troubleshooting Steps:

    • Dilute the Sample: This is a quick and often effective first step to reduce the concentration of interfering matrix components.[5]

    • Improve Chromatographic Separation: Modify your LC method to better separate your lipid analytes from the regions where you observe ion suppression. This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column.[5]

    • Use an Internal Standard: A proper internal standard is crucial for quantitative accuracy. An ideal internal standard is chemically similar to the analyte and is affected by matrix effects in the same way.[5] Adding a known amount of the internal standard to each sample before preparation can help correct for variations in ionization efficiency.[5]

The following diagram illustrates the concept of the post-column infusion method for identifying matrix effects.

post_column_infusion cluster_workflow Post-Column Infusion Setup cluster_output Expected Chromatogram lc LC System tee T-junction lc->tee ms Mass Spectrometer tee->ms infusion_pump Infusion Pump (Analyte Standard) infusion_pump->tee a b a->b c b->c d c->d e d->e f e->f g f->g

Workflow for post-column infusion experiment.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in lipid mass spectrometry?

A1: The matrix effect refers to the alteration of a lipid's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[5] This can either suppress or enhance the lipid's signal, which compromises the accuracy, precision, and sensitivity of the analysis.[5] In lipidomics, phospholipids are a major cause of matrix effects, especially in ESI.[5]

Q2: How can I improve the ionization of neutral lipids like triacylglycerols (TAGs)?

A2: Neutral lipids are challenging to analyze because they lack a readily ionizable functional group.[2] The most common strategy is to promote the formation of cation adducts. This is typically achieved by adding a modifier to the liquid chromatography mobile phase or the infusion solvent.[2][3]

ModifierCommon AdductNotes
Ammonium Formate/Acetate[M+NH₄]⁺Commonly used, provides good sensitivity.[2][4]
Sodium Chloride (low conc.)[M+Na]⁺Often forms readily, but adducts can be too stable for MS/MS.[2]
Lithium Chloride[M+Li]⁺Particularly useful for TAG analysis, yields informative fragments.[3]

Q3: My data shows multiple adducts for the same lipid ([M+NH₄]⁺, [M+Na]⁺). Is this a problem?

A3: The formation of multiple adducts for a single lipid species is very common.[4] While not necessarily a problem for identification, it can significantly complicate quantification if not handled correctly. Variations in the ratios of these adducts can lead to inaccuracies.[4] For accurate quantification, it is crucial to sum the intensities of all significant adducts for a given lipid.[4] For many diacylglycerols, combining the [M+NH₄]⁺ and [M+Na]⁺ adducts can provide quantification with high accuracy.[4]

Q4: Can the choice of organic solvent in my mobile phase affect ionization?

A4: Yes, the quality and type of organic solvent can have an impact. For instance, using acetonitrile (B52724) in the mobile phase can sometimes lead to the formation of unusual ethylamine (B1201723) adducts ([M+C₂H₈N]⁺) for certain lipid classes, which can be misidentified as ammonium adducts of a different lipid.[9][10] Switching to methanol-based mobile phases can eliminate these specific adducts and simplify the mass spectra.[9]

Q5: What is chemical derivatization and can it help with poor ionization?

A5: Chemical derivatization is a technique where a lipid is modified, either covalently or non-covalently, to improve its ionization efficiency or to control its fragmentation.[11] This can be done before the sample is introduced to the mass spectrometer or even within the instrument itself (gas-phase chemistry).[11] For example, fatty acids can be derivatized with a permanently charged group, which can lead to a significant increase in sensitivity in positive ion ESI-MS.[11]

Experimental Protocols

Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a lipid analyte in a given sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of your lipid analyte in a clean solvent (e.g., methanol/chloroform) at a known concentration.

    • Set B (Blank Matrix Extract): Take a sample of your biological matrix that does not contain the analyte (a blank matrix) and process it through your entire sample preparation workflow (e.g., extraction, cleanup).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[5]

  • Analysis:

    • Analyze all three sets of samples by LC-MS under the same conditions.

    • Integrate the peak area for the analyte in all three runs.

  • Calculation:

    • Calculate the matrix effect percentage using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

The logical relationship of this protocol is shown below.

matrix_effect_protocol prep_A Set A: Analyte in Solvent analysis Analyze all sets by LC-MS prep_A->analysis prep_B Set B: Blank Matrix Extract prep_C Set C: Spike Analyte into Set B prep_B->prep_C prep_C->analysis calc Calculate Matrix Effect: (Area_C / Area_A) * 100 analysis->calc result Result Interpretation calc->result suppression < 100% Ion Suppression result->suppression Value < 100 enhancement > 100% Ion Enhancement result->enhancement Value > 100 none = 100% No Effect result->none Value = 100

Protocol for assessing matrix effects.

References

Technical Support Center: Troubleshooting Contamination in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my GC-MS chromatogram, particularly corresponding to palmitic acid (C16:0) and stearic acid (C18:0), even in my blanks. What are the likely sources?

A1: Palmitic and stearic acids are two of the most common environmental and laboratory contaminants in fatty acid analysis. Their presence in blanks often points to contamination from labware, solvents, or handling procedures. Common sources include:

  • Plasticware: Disposable plastic labware, such as pipette tips, centrifuge tubes, and syringe filters, can leach fatty acids and other interfering compounds (e.g., slip agents like oleamide).[1][2][3][4][5]

  • Glassware: Improperly cleaned glassware can retain fatty acid residues from previous experiments or cleaning agents.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of fatty acids or other contaminants that become concentrated during sample preparation.

  • Septa: Vial and inlet septa can bleed contaminants, especially at high temperatures.

Q2: My baseline is noisy and rising, especially at higher temperatures. How can I differentiate between column bleed and other sources of contamination?

A2: A rising baseline at elevated temperatures is often indicative of either column bleed or contamination from the GC system itself.

  • Column Bleed: This is characterized by a steady rise in the baseline as the oven temperature increases and is a result of the column's stationary phase degrading.

  • Septum Bleed: This typically appears as sharp, discrete peaks, especially in the high-temperature regions of the chromatogram.

  • Troubleshooting Tip: To distinguish between the two, perform a run without an injection. If the baseline rise persists, the issue is likely with the inlet septum or the column itself. If the extraneous peaks disappear, the vial cap septum is a more likely source.

Q3: Why is derivatization to fatty acid methyl esters (FAMEs) necessary, and can this step introduce contamination?

A3: Free fatty acids are polar and have low volatility, which makes them difficult to analyze directly by GC. This can lead to poor peak shape (tailing) and adsorption to the column. Derivatization to FAMEs increases their volatility and reduces polarity, resulting in sharper peaks and better separation. However, the derivatization reagents themselves can be a source of contamination. It is crucial to use fresh, high-purity reagents and to run reagent blanks to check for contaminants.

Q4: What is the best way to store my samples to prevent contamination and degradation?

A4: Proper sample storage is critical to maintain the integrity of your fatty acid profile.

  • Store lipid extracts at low temperatures, such as -20°C or -80°C, in glass vials with PTFE-lined caps.

  • Avoid using plastic containers for long-term storage to prevent the leaching of plasticizers.

  • If possible, flush the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation of unsaturated fatty acids.

Troubleshooting Guides

Issue 1: High Levels of Phthalates Detected in Samples

Phthalates are ubiquitous plasticizers that can significantly interfere with fatty acid analysis.

  • Possible Cause: Leaching from plastic labware (e.g., centrifuge tubes, pipette tips, plastic containers).

  • Solution:

    • Whenever possible, replace plastic labware with properly cleaned glassware, especially for steps involving organic solvents.

    • If plasticware is unavoidable, opt for items made of polypropylene (B1209903) or polyethylene, which may leach less than PVC.

    • Rinse all plasticware with a high-purity solvent (e.g., hexane (B92381) or methanol) before use.

    • Do not store samples or standards in plastic containers for extended periods.

Issue 2: Appearance of "Ghost Peaks" in Chromatograms

Ghost peaks are peaks that appear in blank runs or subsequent sample runs and are not part of the sample itself.

  • Possible Cause 1: Carryover from a previous injection.

    • Solution: Run several solvent blanks after analyzing a concentrated sample. Extend the GC run time or increase the final oven temperature to ensure all compounds from the previous injection have eluted.

  • Possible Cause 2: Contaminated syringe.

    • Solution: Thoroughly clean the injection syringe with appropriate high-purity solvents or replace it if necessary.

  • Possible Cause 3: Backflash in the GC inlet.

    • Solution: Ensure the injection volume and solvent are compatible with the inlet temperature and liner volume to prevent the sample from expanding beyond the liner and contaminating the inlet.

Data on Contamination Sources

The following tables summarize quantitative data on common contaminants.

Table 1: Leaching of Phthalates from Plastic Materials

Plastic TypeContaminantLeaching ConditionsConcentration Leached
PVCDEHPn-hexane, 6-30 days5.19–28.76 wt% of PVC article
PEDBPSimulated seawater, 4-16 days0.558 – 0.711 mg/L
PVCDBPSimulated seawater, 4-16 days0.518 – 0.760 mg/L
PETDBPSimulated seawater, 4-16 days0.540 – 0.791 mg/L

Data compiled from studies on phthalate (B1215562) leaching from various plastic materials.[6][7]

Table 2: Contamination from Laboratory Consumables

ConsumableContaminantNotes
Polypropylene SyringesOleamide (B13806), Stearamide, ErucamideSlip agents that can leach into solvents and interfere with bioassays.
Plastic Pasteur PipettesOleamide and other compoundsLeached contaminants detected at m/z 282, 338, and 360.
Various Plastic LabwareOleamideIdentified as a major analytical interference in multiple unrelated experiments.

Data from studies investigating leachables from common laboratory plastics.[2][3][4][5]

Experimental Protocols

Protocol 1: Best-Practice Glassware Cleaning for Trace Analysis
  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water multiple times to remove all detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or hexane to remove any remaining organic residues.

  • Drying: Dry in an oven at a temperature appropriate for the glassware type. Avoid drying on pegboards where airborne contaminants can settle. For ultra-trace analysis, glassware can be baked in a muffle furnace at high temperatures (e.g., 450-550°C) to pyrolyze any remaining organic contaminants.

  • Storage: Cover openings with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol 2: Lipid Extraction (Modified Folch Method) with Contamination Control
  • Homogenization: Homogenize the sample in a 2:1 (v/v) mixture of high-purity chloroform (B151607):methanol using a glass homogenizer. The total solvent volume should be approximately 20 times the sample volume.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution in water. Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this layer using a glass Pasteur pipette, avoiding the upper aqueous layer and the interface. Transfer to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. Do not allow the sample to go to complete dryness for an extended period to prevent oxidation.

  • Storage: Resuspend the lipid extract in a small volume of chloroform or hexane and store in a glass vial with a PTFE-lined cap at -20°C or below.

Protocol 3: Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol
  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol.

  • Reaction: Cap the tube, vortex briefly, and heat at 60°C for 5-10 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. Centrifugation can be used to aid separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization to FAMEs Drying->Derivatization Final_Sample FAMEs in Solvent Derivatization->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data C1 Plasticware C1->Homogenization C2 Solvents/ Reagents C2->Extraction C2->Derivatization C3 Dirty Glassware C3->Extraction C4 GC Inlet/ Syringe C4->Injection C5 Septum Bleed C5->Separation

Caption: Experimental workflow for fatty acid analysis highlighting key points of potential contamination.

Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram? CheckBlank Are peaks present in the solvent/method blank? Start->CheckBlank Yes CheckSample Peaks only in sample? Start->CheckSample No SourceBlank Identify Source in Blank CheckBlank->SourceBlank SourceSample Identify Source in Sample CheckSample->SourceSample TestSolvents Run individual solvent and reagent blanks SourceBlank->TestSolvents TestGlassware Analyze extract from clean, baked glassware SourceBlank->TestGlassware TestPlastics Leach test plasticware with solvent SourceBlank->TestPlastics TestGC Run GC without injection SourceBlank->TestGC Carryover Is it carryover from a previous concentrated sample? SourceSample->Carryover ResultSolvent Solvent/Reagent Contamination TestSolvents->ResultSolvent ResultGlassware Improper Glassware Cleaning TestGlassware->ResultGlassware ResultPlastics Plasticware Leaching TestPlastics->ResultPlastics ResultGC Septum/Column Bleed TestGC->ResultGC RunBlanks Run multiple solvent blanks Carryover->RunBlanks Yes SampleMatrix Consider sample matrix interference Carryover->SampleMatrix No CarryoverYes Yes RunBlanks->CarryoverYes

Caption: A troubleshooting decision tree for identifying the source of contamination in fatty acid analysis.

Contaminant_Interference cluster_source Contamination Source cluster_leaching Leaching Process cluster_analysis Analytical Interference Plastic Plastic Labware (e.g., PP tube) Solvent Organic Solvent (e.g., Hexane) Plastic->Solvent Contact during extraction Leachate Leached Contaminants (Phthalates, Oleamide) Coelution Co-elution with Target Fatty Acids Leachate->Coelution Interferes with GC Separation Suppression Ion Suppression in MS Source Leachate->Suppression Affects MS Detection Misidentification Misidentification/Inaccurate Quantification Coelution->Misidentification Suppression->Misidentification

Caption: Logical relationship showing how contaminants from plasticware can interfere with fatty acid analysis.

References

Technical Support Center: Method Development for Trace Level Detection of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for the trace level detection of hydroxy fatty acids (HFAs).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for trace HFA analysis: GC-MS or LC-MS?

A1: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific goals of your analysis.

  • GC-MS is a powerful technique for HFA analysis, offering excellent chromatographic resolution and sensitivity, particularly for isomeric separation.[1] However, it requires derivatization to make the polar HFAs volatile.[2] Common derivatization methods include methylation of the carboxyl group and silylation of the hydroxyl group (e.g., using BSTFA).[1][3]

  • LC-MS , especially when coupled with high-resolution mass spectrometry (HRMS), allows for the direct determination of free HFAs without the need for derivatization.[4][5] This simplifies sample preparation and avoids potential artifacts from derivatization reactions. LC-MS is often preferred for its high throughput and sensitivity for a wide range of HFAs.[6][7]

Q2: What is derivatization and why is it necessary for GC-MS analysis of HFAs?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, HFAs are derivatized to increase their volatility and thermal stability.[2] In their free form, the polar carboxyl and hydroxyl groups of HFAs can lead to poor peak shape and adsorption issues within the GC system.[2] The most common derivatization involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[1][3]

Q3: What are the most common challenges in quantifying trace levels of HFAs?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of the target HFA in the mass spectrometer, leading to signal suppression or enhancement.[8][9][10] This is a significant concern in LC-MS analysis.[9][10]

  • Low Endogenous Concentrations: HFAs are often present at very low (nanomolar) concentrations in biological samples, requiring highly sensitive instrumentation and optimized extraction procedures.[11]

  • Isomer Separation: Distinguishing between positional isomers (e.g., 9-HODE vs. 13-HODE) can be difficult and requires high-resolution chromatography.[1]

  • Sample Preparation: Inefficient extraction, autoxidation of unsaturated fatty acids during sample handling, and analyte loss during cleanup steps can all lead to inaccurate quantification.[12][13]

Q4: How can I minimize the autoxidation of polyunsaturated HFAs during sample preparation?

A4: To prevent autoxidation, it is crucial to add antioxidants to your samples and solvents. A common practice is to include an antioxidant solution, such as one containing butylated hydroxytoluene (BHT), during the initial lipid extraction step.[14] Additionally, samples should be processed quickly, kept on ice whenever possible, and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guides

LC-MS/MS Analysis
Problem/Symptom Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the ionization of the analyte.[8][9] 2. Inefficient Extraction: The HFA is not being efficiently extracted from the sample matrix. 3. Poor Ionization: The mobile phase composition is not optimal for generating ions of your analyte.1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds.[6] 2. Modify Chromatography: Adjust the gradient to separate the analyte from the suppression region.[10] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and extraction variability.[8] 4. Optimize Extraction: Evaluate different extraction solvents (e.g., Folch or Bligh & Dyer methods).[15]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.[16] 3. Secondary Interactions: The analyte is interacting with active sites (e.g., residual silanols) on the column.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Solvent Matching: Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase.[16] 3. Modify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of acidic analytes like HFAs.[7]
High Background Noise 1. Contaminated Solvents/System: Impurities in the mobile phase or a contaminated LC system. 2. Matrix Interferences: The sample matrix contains many compounds that generate a high baseline.1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. Clean the System: Flush the LC system and mass spectrometer ion source. 3. Enhance Sample Cleanup: Implement a more rigorous SPE cleanup protocol.
Inconsistent Retention Times 1. Column Degradation: The stationary phase is breaking down. 2. Inadequate Equilibration: The column is not properly equilibrated between injections. 3. Mobile Phase Issues: Inconsistent mobile phase composition or pump malfunction.1. Use a Guard Column: This protects the analytical column from contaminants.[16] 2. Increase Equilibration Time: Ensure the column has sufficient time to return to initial conditions before the next injection. 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and ensure proper pump performance.
GC-MS Analysis
Problem/Symptom Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Incomplete Derivatization: The HFA was not fully converted to its volatile derivative.[17] 2. Analyte Degradation: The analyte is degrading in the hot GC inlet. 3. Adsorption: Active sites in the GC inlet liner or column are adsorbing the analyte.[2]1. Optimize Derivatization: Increase reaction time or temperature. Ensure reagents are fresh and anhydrous.[2] 2. Use a Cooler Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization. 3. Use a Deactivated Inlet Liner: Ensure the liner is clean and properly deactivated. Perform regular maintenance.
Poor Peak Shape (Tailing) 1. Active Sites: Polar analytes are interacting with active sites in the liner or column.[2] 2. Incomplete Derivatization: The presence of underivatized, polar HFAs.1. System Maintenance: Replace the inlet liner and septum. Trim the front end of the GC column. 2. Verify Derivatization: Analyze a derivatized standard to confirm the reaction went to completion.
Ghost Peaks / Carryover 1. Contaminated Syringe or Inlet: Residue from a previous, more concentrated sample. 2. Septum Bleed: The inlet septum is degrading and releasing contaminants.1. Thorough Wash Steps: Implement rigorous syringe wash steps with multiple solvents between injections. 2. Bake Out the System: Heat the column to its maximum temperature limit to remove contaminants. 3. Replace Septum: Use high-quality, low-bleed septa and replace them regularly.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction or derivatization steps. 2. Injector Variability: Inconsistent injection volume or discrimination in the inlet.1. Use an Internal Standard: Add an internal standard early in the sample preparation process to account for variability.[3] 2. Automate Processes: Use an autosampler for injections and automated liquid handlers for sample preparation where possible.[18]

Experimental Protocols & Data

Protocol 1: HFA Extraction from Human Plasma

This protocol is a general guideline for extracting total HFAs from plasma samples.

  • Sample Preparation: To 500 µL of plasma in a glass tube, add 10 µL of a suitable stable isotope-labeled internal standard mix.[3]

  • Hydrolysis (for total HFAs): Add 500 µL of 10 M NaOH and heat at 60°C for 30 minutes to release esterified HFAs.[3][14] For free HFAs, this step is omitted.

  • Acidification: Cool the sample and acidify to a pH < 3 using 6 M HCl.[3]

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction once more.[3]

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]

  • Reconstitution: The dried extract is now ready for derivatization (GC-MS) or can be reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol uses a reversed-phase SPE cartridge to clean up the lipid extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water. Do not let the cartridge dry out.[19]

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a weak solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.[19]

  • Elution: Elute the HFAs with a stronger organic solvent, such as methanol or acetonitrile.[20]

  • Drying: Evaporate the eluate to dryness under nitrogen before the next step.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol converts the extracted HFAs into their trimethylsilyl (TMS) ether derivatives.

  • Reagent Preparation: To the dried HFA extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[3]

  • Analysis: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

Table 1: Typical Assay Precision for HFA Analysis by GC-MS

Analyte Chain LengthConcentrationCoefficient of Variation (CV%)
C6 to C1830 µmol/L1.0 – 10.5%
C6 to C180.3 µmol/L3.3 – 13.3%
(Data adapted from a study on 3-hydroxy fatty acids)[3]

Table 2: Recovery and Precision for FAHFA Analysis by LC-MS/MS

ParameterValue Range
Recovery Factor in Serum73.8 – 100%
Within-Day Variability (CV%)7.1 – 13.8%
Between-Day Variability (CV%)9.3 – 21.6%
(Data adapted from a study on fatty acid esters of hydroxy fatty acids)[11]

Visualizations

G General Workflow for HFA Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., LLE) IS_Addition->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization Required? Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Yes LCMS LC-MS/MS Analysis Derivatization->LCMS No Processing Data Acquisition & Processing GCMS->Processing LCMS->Processing Quantification Quantification Processing->Quantification

Caption: General workflow for hydroxy fatty acid (HFA) analysis.

G Troubleshooting: Low Analyte Recovery cluster_extraction Extraction Troubleshooting cluster_spe SPE Troubleshooting cluster_evap Evaporation Troubleshooting Start Low Recovery Observed CheckExtraction Evaluate Extraction Step? Start->CheckExtraction CheckSPE Evaluate SPE Step? CheckExtraction->CheckSPE No Solvent Test different solvent systems CheckExtraction->Solvent Yes CheckEvaporation Evaluate Evaporation Step? CheckSPE->CheckEvaporation No Breakthrough Analyze flow-through for analyte loss CheckSPE->Breakthrough Yes Adsorption Check for adsorption to tube walls CheckEvaporation->Adsorption Yes End Recovery Improved CheckEvaporation->End No pH Optimize pH of aqueous phase Solvent->pH Emulsion Check for emulsions causing analyte loss pH->Emulsion Emulsion->End Wash Analyze wash solvent for analyte loss Breakthrough->Wash Elution Use stronger elution solvent Wash->Elution Elution->End Volatility Reduce temperature to prevent loss of more volatile HFAs Adsorption->Volatility Volatility->End

Caption: Logical workflow for troubleshooting low analyte recovery.

G Decision Tree: GC-MS vs. LC-MS Start Start Deriv Is derivatization acceptable? Start->Deriv Isomers Need to resolve positional isomers? Deriv->Isomers Yes LCMS Choose LC-MS Deriv->LCMS No (Direct Analysis) Throughput Is high throughput a priority? Isomers->Throughput No GCMS Choose GC-MS Isomers->GCMS Yes (High Resolution) Throughput->GCMS No Throughput->LCMS Yes

Caption: Decision tree for selecting an analytical technique.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS of Biological Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological lipids.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common questions and issues encountered during lipid analysis by LC-MS/MS, helping you to identify, quantify, and mitigate matrix effects in your experiments.

Q1: What is the "matrix effect" and why is it a significant problem in lipid analysis?

A1: The matrix effect in LC-MS/MS refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1] This can lead to either a suppression or, less commonly, an enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis. In the analysis of biological lipids, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[2]

Q2: My lipid of interest is showing a weak or inconsistent signal. Could this be due to matrix effects?

A2: Yes, a weak or inconsistent signal, especially ion suppression, is a classic sign of matrix effects. This often occurs when your lipid of interest co-elutes with highly abundant matrix components, such as glycerophosphocholines. These co-eluting molecules compete for ionization in the MS source, leading to a reduced signal for your target analyte.

Q3: How can I determine if my lipid analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of your lipid standard is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate regions of ion suppression, while peaks indicate ion enhancement. This helps to identify at which retention times the matrix effects are most pronounced.

  • Post-Extraction Spiking: This is a quantitative method. You compare the signal response of your lipid analyte spiked into a blank matrix extract (that has undergone your full sample preparation procedure) with the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[3]

Q4: What are the most common sources of matrix effects in biological lipid analysis?

A4: The most significant sources of matrix effects in biological lipid analysis are:

  • Phospholipids: Due to their high abundance in biological matrices like plasma and serum, and their tendency to ionize well, phospholipids are the primary cause of ion suppression.[2]

  • Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can suppress the ionization of lipids.

  • Other Endogenous Molecules: Other abundant small molecules in the sample can also co-elute and interfere with the ionization of target lipids.

Q5: What are the main strategies to reduce or eliminate matrix effects?

A5: There are three main strategies that can be used independently or in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Specialized techniques like phospholipid removal plates (e.g., HybridSPE) are also very effective.[4]

  • Improve Chromatographic Separation: Modifying your LC method to separate your target lipids from the co-eluting matrix components can significantly reduce matrix effects. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of column (e.g., HILIC).[5]

  • Use of Appropriate Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to your analyte of interest is the gold standard for compensating for matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the extent of matrix effects. Below is a summary of the general performance of common techniques for lipid analysis.

Sample Preparation MethodTypical Phospholipid RemovalAnalyte RecoveryThroughputSelectivityRelative Ion Suppression
Protein Precipitation (PPT) LowHighHighLowHigh
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate to HighHighLow
Specialized Phospholipid Removal (e.g., HybridSPE®) Very High (>99%)HighModerateVery HighVery Low

Quantitative Impact of Sample Preparation on Matrix Effects for Different Lipid Classes (Illustrative)

The following table provides an illustrative comparison of the percentage of ion suppression for various lipid classes with different sample preparation methods. Actual values can vary depending on the specific matrix, lipid species, and LC-MS/MS conditions.

Lipid ClassProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Phosphatidylcholines (PC) 40-70%20-40%<10%
Triglycerides (TG) 30-60%15-35%<15%
Cholesteryl Esters (CE) 25-50%10-30%<10%
Ceramides (Cer) 20-45%10-25%<5%
Free Fatty Acids (FFA) 15-35%5-20%<5%

Experimental Protocols

Here are detailed methodologies for key experiments related to addressing matrix effects in lipid analysis.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a specific lipid analyte in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.

  • Stock solution of the lipid analyte of interest.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, isopropanol).

  • Your chosen sample preparation materials (e.g., protein precipitation plates, LLE solvents, SPE cartridges).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of your lipid analyte in a solvent that mimics the final composition of your extracted sample (e.g., mobile phase A). The concentration should be in the mid-range of your expected calibration curve.

    • Set B (Blank Matrix Extract): Process the blank biological matrix using your complete sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the lipid analyte stock solution to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area of the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area of the analyte in Set C (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Peak AreaMatrix / Peak AreaNeat) - 1) * 100

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

      • A value close to zero indicates minimal matrix effect.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Objective: To remove phospholipids from a biological sample to reduce matrix effects. This is a general protocol and should be optimized for your specific lipids of interest and SPE cartridge.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate).

  • SPE cartridge with a suitable sorbent (e.g., C18, mixed-mode).

  • LC-MS grade solvents for conditioning, equilibration, washing, and elution (e.g., methanol, acetonitrile, water, isopropanol, with or without modifiers like formic acid or ammonium (B1175870) hydroxide).

  • Vacuum manifold or positive pressure processor.

  • Collection tubes or plate.

Procedure:

  • Sample Pre-treatment: Precipitate proteins from your sample by adding a suitable solvent (e.g., 3 volumes of cold acetonitrile). Vortex and centrifuge. Collect the supernatant.

  • SPE Cartridge Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • SPE Cartridge Equilibration: Pass an equilibration solvent (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds, including some phospholipids. The composition of the wash solvent is critical and should be optimized to remove interferences without eluting the analytes of interest.

  • Elution: Pass an elution solvent through the cartridge to collect your target lipids. The elution solvent should be strong enough to desorb your analytes but, if possible, leave highly retained phospholipids on the cartridge.

  • Dry-down and Reconstitution: Evaporate the eluted fraction to dryness under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your LC-MS/MS system.

Visualizations

Workflow for Troubleshooting Matrix Effects

A Inconsistent/Low Signal Suspected Matrix Effect B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect Proceed with Method C->I No E Improve Chromatographic Separation D->E G Re-evaluate Matrix Effect D->G E->D E->G F Implement Stable Isotope-Labeled Internal Standard F->G G->C H Proceed with Validated Method G->H Matrix Effect Mitigated

Caption: A logical workflow for identifying, confirming, and addressing matrix effects in LC-MS/MS analysis.

Mechanism of Ion Suppression by Phospholipids

cluster_0 LC Eluent Droplet cluster_1 Gas Phase Ions A Analyte E Ionization Process (ESI) A->E B Phospholipid B->E C Analyte Ion (Signal) F Reduced Analyte Signal C->F D Phospholipid Ion D->C Competes for charge & surface access E->C E->D cluster_0 cluster_1 PPT Protein Precipitation (PPT) Low Low PPT->Low LLE Liquid-Liquid Extraction (LLE) Medium Medium LLE->Medium SPE Solid-Phase Extraction (SPE) High High SPE->High

References

Validation & Comparative

Comparison of Methyl 2-hydroxyoctadecanoate and Methyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two positional isomers of hydroxy fatty acid methyl esters: Methyl 2-hydroxyoctadecanoate and Methyl 12-hydroxyoctadecanoate (B1258542). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct physicochemical properties, biological roles, and potential applications, supported by available data and experimental insights.

Introduction

This compound and Methyl 12-hydroxyoctadecanoate are both derivatives of stearic acid, an 18-carbon saturated fatty acid. They share the same molecular formula (C₁₉H₃₈O₃) and molecular weight (314.5 g/mol ). However, the position of the hydroxyl (-OH) group on the octadecanoyl chain—at the alpha (C2) position versus the C12 position—confers distinct chemical and biological properties upon them. This guide delves into these differences, providing a comparative analysis based on current scientific knowledge.

Physicochemical Properties

The location of the hydroxyl group significantly influences the physical and chemical characteristics of these molecules. While comprehensive comparative experimental data is limited, the following table summarizes their known and predicted properties.

PropertyThis compoundMethyl 12-hydroxyoctadecanoateReferences
Synonyms Methyl 2-hydroxystearate, α-hydroxystearic acid methyl esterMethyl 12-hydroxystearate, Methyl DL-12-hydroxyoctadecanoate[1][2]
CAS Number 2420-35-1141-23-1[1][2]
Molecular Formula C₁₉H₃₈O₃C₁₉H₃₈O₃[1][2]
Molecular Weight 314.5 g/mol 314.5 g/mol [1][2]
Appearance SolidWhite, waxy solid[1][3]
Melting Point Not specified~48-53.5°C[2][3]
Boiling Point Not specifiedNot specified
Solubility Soluble in chloroform (B151607), ethyl ether, methanol (B129727)Slightly soluble in chloroform and methanol; Insoluble in water[1][4]
Polarity The proximity of the -OH group to the ester functionality increases polarity compared to the parent ester.The mid-chain -OH group imparts polarity to the molecule.[4]

Synthesis and Manufacturing

This compound: The synthesis of α-hydroxy fatty acids can be achieved through the α-oxidation of fatty acids. This process involves the enzymatic or chemical hydroxylation at the C2 position. The resulting 2-hydroxyoctadecanoic acid can then be esterified with methanol in the presence of an acid catalyst to yield this compound.

Methyl 12-hydroxyoctadecanoate: A common industrial route for the synthesis of Methyl 12-hydroxyoctadecanoate involves the hydrogenation of methyl ricinoleate (B1264116), which is the primary component of castor oil.[5] Ricinoleic acid is 12-hydroxy-9-cis-octadecenoic acid. Hydrogenation saturates the double bond, yielding 12-hydroxyoctadecanoic acid, which is then esterified to its methyl ester.[6]

Biological Activity and Applications

The distinct positioning of the hydroxyl group leads to different biological roles and applications for these two isomers.

This compound: A Key Player in Sphingolipid Metabolism and Cell Signaling

This compound is the methyl ester of 2-hydroxyoctadecanoic acid, a crucial component of 2-hydroxylated sphingolipids. These lipids are abundant in the nervous system and skin.[7][8]

  • Role in Myelin Sheath and Skin Barrier: 2-hydroxylated sphingolipids, such as 2'-hydroxy galactosylceramide, are essential for the long-term stability of the myelin sheath that insulates nerve fibers.[9] In the skin, 2-hydroxy ceramides (B1148491) are vital for the formation of the epidermal permeability barrier.[10]

  • Cell Signaling and Apoptosis: 2-hydroxy ceramides have been shown to modulate cell differentiation and can induce apoptosis in cancer cells more rapidly and at lower concentrations than their non-hydroxylated counterparts, suggesting a distinct pro-apoptotic signaling pathway.[9]

  • Potential Therapeutic Applications: The anti-proliferative activity of 2-hydroxy fatty acids has led to investigations into their potential as chemosensitizing agents in cancer therapy.[4] For instance, (R)-2-hydroxypalmitic acid has been shown to enhance the efficacy of cisplatin (B142131) in gastric cancer models.[4]

Methyl 12-hydroxyoctadecanoate: A Versatile Industrial Chemical with Potential Biological Activity

Methyl 12-hydroxyoctadecanoate and its parent acid, 12-hydroxyoctadecanoic acid, have widespread industrial applications and are also being explored for their biological effects.

  • Industrial Applications: It is extensively used in the manufacturing of lubricants, greases, cosmetics, and coatings due to its unique properties as a gelling agent and for improving thermal stability.[3]

  • Potential Anti-inflammatory Properties: Some studies suggest that long-chain hydroxy fatty acids, including derivatives of 12-hydroxyoctadecanoic acid, may possess anti-inflammatory properties.[4]

  • Component of Natural Lipids: 12-hydroxyoctadecanoic acid can be found in some plant and animal fats, indicating its presence in biological systems.[4]

Experimental Protocols

General Synthesis Protocol: Esterification of Hydroxy Fatty Acids
  • Reaction Setup: Dissolve the hydroxy fatty acid (2-hydroxyoctadecanoic acid or 12-hydroxyoctadecanoic acid) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the methyl ester with a nonpolar solvent like hexane (B92381) or diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of fatty acid methyl esters.

  • Derivatization (if starting from free fatty acids): Convert the hydroxy fatty acids to their methyl esters using a suitable methylation agent (e.g., BF₃-methanol or methanolic HCl).

  • GC Separation: Use a capillary column with a polar stationary phase (e.g., a wax-type column) for good separation of the isomers. The temperature program should be optimized to achieve baseline separation.

  • MS Detection: In the mass spectrometer, electron ionization (EI) will produce characteristic fragmentation patterns. The fragmentation patterns of positional isomers of hydroxy fatty acid methyl esters can be used for their identification.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

  • ¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group will be different for the two isomers. For this compound, this proton (at C2) will be adjacent to the carbonyl group of the ester, leading to a downfield shift. For Methyl 12-hydroxyoctadecanoate, this proton (at C12) will be in a more aliphatic environment. The methyl ester protons will appear as a singlet around 3.7 ppm.[2][12]

  • ¹³C NMR: The chemical shift of the carbon atom attached to the hydroxyl group will be a key differentiator between the two isomers.

Signaling Pathways and Workflows

The biological activities of these compounds are mediated through their influence on cellular signaling pathways.

This compound and Sphingolipid Signaling:

2-hydroxy fatty acids are incorporated into sphingolipids, which are integral components of membrane microdomains (lipid rafts). These domains are crucial for the spatial organization of signaling proteins.

Sphingolipid_Signaling cluster_responses Cellular Responses Fatty Acid 2-Hydroxylase (FA2H) Fatty Acid 2-Hydroxylase (FA2H) 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid Fatty Acid 2-Hydroxylase (FA2H)->2-Hydroxyoctadecanoic Acid Product Stearic Acid Stearic Acid Stearic Acid->Fatty Acid 2-Hydroxylase (FA2H) Substrate This compound This compound 2-Hydroxyoctadecanoic Acid->this compound Esterification 2-Hydroxylated Ceramides 2-Hydroxylated Ceramides 2-Hydroxyoctadecanoic Acid->2-Hydroxylated Ceramides Incorporation Membrane Microdomains Membrane Microdomains 2-Hydroxylated Ceramides->Membrane Microdomains Modulation Cell Signaling Proteins Cell Signaling Proteins Membrane Microdomains->Cell Signaling Proteins Organization Cellular Responses Cellular Responses Cell Signaling Proteins->Cellular Responses Activation/Inhibition Apoptosis Apoptosis Cellular Responses->Apoptosis Differentiation Differentiation Cellular Responses->Differentiation

Fig. 1: Biosynthesis and signaling role of 2-hydroxy fatty acids.

Experimental Workflow for Comparative Analysis:

A logical workflow for a comparative study of these two isomers is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Activity Assessment Synthesis of this compound Synthesis of this compound Purification (Column Chromatography) Purification (Column Chromatography) Synthesis of this compound->Purification (Column Chromatography) Synthesis of Methyl 12-hydroxyoctadecanoate Synthesis of Methyl 12-hydroxyoctadecanoate Synthesis of Methyl 12-hydroxyoctadecanoate->Purification (Column Chromatography) NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purification (Column Chromatography)->NMR Spectroscopy (1H, 13C) GC-MS Analysis GC-MS Analysis Purification (Column Chromatography)->GC-MS Analysis Melting Point Determination Melting Point Determination Purification (Column Chromatography)->Melting Point Determination Cell Culture (e.g., Cancer cell lines, Keratinocytes) Cell Culture (e.g., Cancer cell lines, Keratinocytes) Purification (Column Chromatography)->Cell Culture (e.g., Cancer cell lines, Keratinocytes) Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) Cell Culture (e.g., Cancer cell lines, Keratinocytes)->Cell Viability Assays (e.g., MTT) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Cell Culture (e.g., Cancer cell lines, Keratinocytes)->Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Analysis of Signaling Pathways (e.g., Western Blot for apoptosis markers) Analysis of Signaling Pathways (e.g., Western Blot for apoptosis markers) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages)->Analysis of Signaling Pathways (e.g., Western Blot for apoptosis markers)

References

Distinguishing 2-Hydroxy and 3-Hydroxy Fatty Acid Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of fatty acid isomers is a critical task. Among these, distinguishing between 2-hydroxy and 3-hydroxy fatty acid isomers presents a significant analytical challenge due to their high structural similarity. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

The principal methods for differentiating these isomers are chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation.

Comparative Overview of Analytical Techniques

The choice of analytical technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis, such as whether enantiomeric separation is also necessary.

Technique Principle of Differentiation Advantages Disadvantages Typical Sensitivity
GC-MS Differences in mass spectral fragmentation patterns of derivatized analytes.[1][2]High chromatographic resolution, established libraries of mass spectra.Requires derivatization to increase volatility, potential for thermal degradation.[1]Picogram to femtogram range.[3]
LC-MS/MS Differences in chromatographic retention times and characteristic product ions in tandem mass spectrometry.[4][5]Applicable to non-volatile and thermally labile compounds, direct analysis of free fatty acids is possible.Can have lower chromatographic resolution for isomers compared to capillary GC, potential for matrix effects.Nanogram to picogram range.[6]
Chiral Chromatography (HPLC & GC) Differential interaction of enantiomers with a chiral stationary phase.[7][8][9]Enables separation of all four stereoisomers (R/S of 2-OH and R/S of 3-OH).Requires specialized and often expensive columns, method development can be complex.Nanogram range with UV detection.[7]
NMR Spectroscopy Distinct chemical shifts for protons and carbons adjacent to the hydroxyl group.Provides unambiguous structural information without the need for reference standards of all isomers.Lower sensitivity compared to MS-based methods, requires larger sample amounts.Microgram to milligram range.

Experimental Protocols and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of hydroxy fatty acids, largely due to the distinct and predictable fragmentation patterns of their derivatives.[1]

1. Sample Preparation and Derivatization:

A crucial step in GC-MS analysis is derivatization, which serves two primary purposes: to increase the volatility of the fatty acids and to direct mass spectral fragmentation in a way that is informative of the isomer structure.[1]

  • Esterification: The carboxylic acid group is typically converted to a methyl ester (FAME) by heating with a reagent like boron trifluoride in methanol (B129727) (BF3/methanol).[1][10]

  • Hydroxyl Group Derivatization: The hydroxyl group is then derivatized. A common method is silylation to form a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

Experimental Protocol: Derivatization for GC-MS Analysis

  • Esterification (FAMEs synthesis):

    • Dry an aliquot of the lipid extract (approx. 10 mg) under a stream of nitrogen in a screw-capped glass tube.

    • Add 1 ml of 14% Boron trifluoride in methanol (BF3/methanol).

    • Heat the tube at 100°C for 30 minutes.

    • After cooling, add 1 ml of water and 2 ml of hexane (B92381). Vortex to extract the FAMEs into the hexane layer.

    • Collect the hexane layer for the next step.

  • Silylation (TMS Ether Synthesis):

    • Evaporate the hexane from the FAMEs extract under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a solvent like acetonitrile.

    • Cap the vial and heat at 60°C for 60 minutes.[10]

    • The sample is now ready for GC-MS injection.

2. Isomer Differentiation by Mass Spectrometry:

The key to distinguishing 2-hydroxy and 3-hydroxy isomers lies in the electron ionization (EI) fragmentation patterns of their TMS derivatives.

  • 3-Hydroxy Fatty Acid Methyl Esters (as TMS ethers): These isomers produce a prominent characteristic ion at m/z 103, resulting from cleavage between the C3 and C4 carbons.[2] This fragment is diagnostically significant.

  • 2-Hydroxy Fatty Acid Methyl Esters (as TMS ethers): These isomers undergo a characteristic cleavage that results in a major fragment ion at m/z M-59, corresponding to the loss of the methoxycarbonyl group (•COOCH3).[2] Another significant ion is often observed at m/z 90.[2]

Table 1: Key Diagnostic Ions for GC-MS analysis of Hydroxy Fatty Acid Methyl Ester TMS Ethers

Isomer PositionCharacteristic Fragment Ion (m/z)Description of Fragmentation
2-Hydroxy M-59Loss of the methoxycarbonyl group.[2]
90Fragment containing the C1 and C2 with the TMS group.[2]
3-Hydroxy 103Cleavage between C3-C4, fragment contains C1-C3.[2]

The following diagram illustrates the GC-MS analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation LipidExtract Lipid Extract Esterification Esterification (BF3/Methanol) LipidExtract->Esterification Carboxyl Group Derivatization Silylation (BSTFA) Esterification->Derivatization Hydroxyl Group GC_Separation GC Separation Derivatization->GC_Separation MS_Detection EI-MS Detection GC_Separation->MS_Detection Frag_2OH M-59 & m/z 90 Ions MS_Detection->Frag_2OH Characteristic Fragmentation Frag_3OH m/z 103 Ion MS_Detection->Frag_3OH Characteristic Fragmentation Isomer_ID Isomer Identification Frag_2OH->Isomer_ID Frag_3OH->Isomer_ID

GC-MS workflow for hydroxy fatty acid isomer analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative, particularly for complex biological samples, and can often be performed without derivatization.[4] The separation is based on both the chromatographic retention and the unique fragmentation patterns in the tandem MS.

1. Chromatographic Separation:

Using reversed-phase liquid chromatography (UPLC/HPLC), 3-hydroxy fatty acids generally elute earlier than their corresponding 2-hydroxy isomers.[4] This retention time shift is a key parameter for initial identification.

2. Isomer Differentiation by Tandem MS (MS/MS):

After ionization (typically using electrospray ionization in negative mode, ESI-), the precursor ions are fragmented. The resulting product ion spectra show key differences.

  • Derivatization for Enhanced Fragmentation: While not always necessary, derivatization can be used to create specific, highly diagnostic fragment ions. For instance, derivatization with acetyl trimethylaminoethyl ester iodide can lead to remarkably different product ion spectra for 2- and 3-hydroxy isomers.[5] Another strategy involves derivatization with 2-dimethylaminoethylamine (DMED), which can produce diagnostic ions to distinguish the hydroxyl position.[11]

Experimental Protocol: UPLC-MS/MS for Plasma Samples

This protocol is adapted from a strategy for the global profiling of hydroxy fatty acids in plasma.[4]

  • Lipid Extraction:

    • To 100 µL of plasma, add 400 µL of a cold isopropanol/acetonitrile (1:1, v/v) mixture containing internal standards.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol/water (1:1, v/v) for analysis.

  • UPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (7:3, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from ~30% B to 100% B over approximately 15-20 minutes.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization, negative mode (ESI-).

    • Scan Mode: Scheduled Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Collision Energy: Optimized for each compound, typically in the range of 10-30 eV.

The logical relationship for isomer identification using LC-MS/MS is depicted below.

LCMS_Logic Analyte Unknown Hydroxy Fatty Acid LC Reversed-Phase LC Separation Analyte->LC MS1 Precursor Ion Selection (MS1) LC->MS1 RT_Data Retention Time Data LC->RT_Data CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Frag_Data Fragmentation Pattern MS2->Frag_Data Decision Isomer Identity RT_Data->Decision Frag_Data->Decision

References

Comparison of Analytical Methods for FAMEs Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Methods for Fatty Acid Methyl Esters (FAMEs)

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of fatty acid methyl esters (FAMEs) is paramount. This guide provides a comparative overview of common analytical methods for FAMEs analysis, focusing on critical validation parameters. Experimental data from various studies are presented to aid in the selection of the most suitable methodology for your specific research needs.

The two most prevalent techniques for the analysis of FAMEs are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Both methods offer high sensitivity and resolution for separating and quantifying complex mixtures of FAMEs.[3][4]

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for routine FAMEs analysis.[1] It is known for its excellent precision and a wide linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also structural confirmation of the analytes, which is particularly useful for identifying unknown fatty acids or in complex matrices where interferences may be present.[3] The use of single-ion monitoring (SIM) in GC-MS can significantly enhance sensitivity.[3][5]

More recently, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful tool for FAMEs analysis, offering high sensitivity and the ability to analyze FAMEs as ammonium (B1175870) adducts, which can be advantageous for certain applications.[6]

The following tables summarize key validation parameters for these methods based on published data.

Table 1: Comparison of Linearity and Range for FAMEs Analysis
MethodAnalyte/MatrixLinear RangeCorrelation Coefficient (R²)Reference
GC-FID37 FAMEs Mix0.2 - 50 µg/mL> 0.9998[7]
GC-FIDFAMEs in Olive Oil0.2 - 50 µg/mL> 0.99[8]
GC-MS6 FAMEs in Jet Fuel0 - 10 mg/kg> 0.99[5][9]
GC-MS6 FAMEs in Jet Fuel0 - 100 mg/kg> 0.99[9]
GC-FIDFAMEs in Corn Oil10 - 35 mg> 0.99
HPLC-MS/MS23 FAMEs in BloodNot SpecifiedNot Specified[6]
Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) for FAMEs Analysis
MethodAnalyte/MatrixLODLOQReference
GC-FID37 FAMEs Mix0.21 - 0.54 µg/mL0.63 - 1.63 µg/mL[7]
GC-FIDFAMEs in Olive Oil≤ 0.34 µg/mL≤ 1 µg/mL[8]
HPLC-MS/MSFAMEs in BloodNot Specified62.5 - 250 ng/mL[6]
GC-MSFAMEsCalculated as 3.3xSD/bCalculated as 10xSD/b[10]
Table 3: Comparison of Accuracy and Precision for FAMEs Analysis
MethodAnalyte/MatrixAccuracy (% Recovery)Precision (RSD %)Reference
GC-FIDFAMEs in Corn Oil99.8 - 101.3%< 5%
GC-MSFAMEs in SerumNot SpecifiedCV < 3%[3]
GC-FIDFAMEs in Bee ProductsNot SpecifiedRSD < 1.5% for peak areas[7]
GC-FIDFAMEs in Olive OilNot SpecifiedRSD ≤ 2%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for FAMEs analysis.

Protocol 1: FAMEs Preparation by Transesterification

Fatty acids in biological samples and oils are typically present as triglycerides or phospholipids (B1166683) and require derivatization to their more volatile methyl esters (FAMEs) prior to GC analysis.[4][11] This is commonly achieved through acid- or base-catalyzed transesterification.[4][12]

  • Acid-Catalyzed Methylation (e.g., using Boron Trifluoride-Methanol (BF₃-MeOH)) :

    • A known amount of the lipid extract or oil is placed in a reaction vial.[4]

    • BF₃-MeOH reagent is added.[4]

    • The vial is sealed and heated (e.g., at 70°C for 90 minutes) to facilitate the reaction.[7]

    • After cooling, water and an organic solvent (e.g., hexane (B92381) or heptane) are added to extract the FAMEs.[13]

    • The organic layer containing the FAMEs is collected for analysis.[13]

  • Base-Catalyzed Methylation (e.g., using Methanolic KOH) :

    • The oil sample is dissolved in a suitable solvent like hexane.[14]

    • A solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) is added.[14]

    • The mixture is vortexed for a short period (e.g., 30 seconds).[14]

    • After phase separation, the upper organic layer containing the FAMEs is collected.[13][14]

It's important to note that acid-catalyzed methods can sometimes lead to the degradation of certain unsaturated fatty acids, while base-catalyzed methods may not efficiently methylate free fatty acids.[12]

Protocol 2: GC-FID Analysis of FAMEs
  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar phase column like TRACE™ TR-FAME or Restek RT2560).[4][7]

  • Injection : A small volume (e.g., 1 µL) of the FAMEs extract is injected into the GC with a specific split ratio (e.g., 50:1 or 100:1).[13][15]

  • Carrier Gas : Helium or hydrogen is typically used as the carrier gas at a constant flow rate.[8]

  • Oven Temperature Program : A temperature gradient is applied to the oven to separate the FAMEs based on their boiling points and chain lengths.

  • Detection : The FID is maintained at a high temperature (e.g., 250-300°C).[7][13]

  • Quantification : FAMEs are identified by comparing their retention times with those of known standards.[15] Quantification is performed by comparing the peak areas to those of an internal standard or an external calibration curve.[16]

Protocol 3: GC-MS Analysis of FAMEs
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions : Similar to GC-FID, a suitable capillary column and temperature program are used for separation.

  • Ionization : Electron ionization (EI) is commonly used, though positive chemical ionization (PCI) can offer higher sensitivity for unsaturated fatty acids.[17]

  • Mass Analysis : The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[3][5]

  • Data Analysis : FAMEs are identified by their retention times and mass spectra, which are compared to libraries or authentic standards. Quantification is performed using calibration curves.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for FAMEs.

Validation_Workflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_validation Validation Parameter Assessment cluster_reporting Reporting & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method (e.g., GC-FID, GC-MS) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Sample_Prep Sample Preparation (Extraction & Derivatization) Define_Parameters->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness Validation_Report Prepare Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Robustness->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method for FAMEs analysis.

Signaling_Pathway_Comparison cluster_method Analytical Method cluster_output Primary Output cluster_application Typical Application GC_FID GC-FID Quantification Quantitative Data (Concentration) GC_FID->Quantification GC_MS GC-MS GC_MS->Quantification Identification Structural Information (Mass Spectrum) GC_MS->Identification HPLC_MSMS HPLC-MS/MS HPLC_MSMS->Quantification HPLC_MSMS->Identification Routine_QC Routine Quality Control Quantification->Routine_QC Research_Dev Research & Development Quantification->Research_Dev Identification->Research_Dev Complex_Matrices Analysis in Complex Matrices Identification->Complex_Matrices

Caption: Logical relationships between analytical methods and their applications for FAMEs.

References

A Comparative Guide to the Mass Spectral Fragmentation of Hydroxy FAME Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectral fragmentation patterns of hydroxy fatty acid methyl ester (hydroxy FAME) isomers, supported by experimental data. Understanding these fragmentation patterns is critical for the accurate structural elucidation of these important biological molecules in metabolomics, lipidomics, and drug development research. This document details the key diagnostic ions that differentiate positional isomers and provides comprehensive experimental protocols for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Hydroxy FAME Isomer Analysis

Hydroxy fatty acids are a diverse class of lipids involved in numerous physiological and pathological processes. The position of the hydroxyl group along the fatty acid chain dictates their biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, due to their low volatility, a derivatization step is necessary. This typically involves esterification of the carboxylic acid to a methyl ester (FAME) and conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. Electron ionization (EI) of these derivatives produces characteristic fragmentation patterns that allow for the precise determination of the hydroxyl group's original position.

Principles of Fragmentation in Hydroxy FAME-TMS Derivatives

The primary fragmentation mechanism for TMS-derivatized hydroxy FAMEs under electron ionization is the cleavage of the carbon-carbon bond alpha to the trimethylsilyloxy (-OTMS) group. This α-cleavage is highly favorable as it leads to the formation of stable, resonance-stabilized fragment ions containing the silicon atom. The mass-to-charge ratio (m/z) of these fragment ions is directly indicative of the position of the -OTMS group, and therefore the original hydroxyl group, along the fatty acid backbone.

The general fragmentation pathway involves two main cleavage points around the carbon bearing the -OTMS group:

  • Cleavage on the carboxyl side: This produces a fragment ion containing the methyl ester terminus.

  • Cleavage on the methyl side: This produces a fragment ion containing the terminal methyl group of the fatty acid chain.

By identifying the m/z values of these two primary fragments, the position of the hydroxyl group can be unequivocally determined.

Comparative Analysis of Hydroxystearate Methyl Ester Isomers

To illustrate the differences in fragmentation, this guide compares the mass spectra of various positional isomers of hydroxystearic acid methyl ester (C18), a common saturated hydroxy fatty acid. After derivatization to their TMS ethers, each isomer yields a unique set of diagnostic ions.

Data Presentation: Diagnostic Fragment Ions of Methyl Hydroxystearate-TMS Ether Isomers

The following table summarizes the key diagnostic fragment ions generated by α-cleavage for different positional isomers of methyl hydroxystearate-TMS ethers. The fragments are a result of cleavage on either side of the carbon bearing the -OTMS group.

Isomer PositionCleavage Fragment 1 (Contains methyl ester)m/zCleavage Fragment 2 (Contains alkyl terminus)m/z
2-hydroxy CH(OTMS)COOCH₃145(CH₂)₁₅CH₃225
3-hydroxy CH₂CH(OTMS)COOCH₃159(CH₂)₁₄CH₃211
5-hydroxy (CH₂)₃CH(OTMS)COOCH₃187(CH₂)₁₂CH₃183
9-hydroxy (CH₂)₇CH(OTMS)COOCH₃243(CH₂)₈CH₃127
12-hydroxy (CH₂)₁₀CH(OTMS)COOCH₃285(CH₂)₅CH₃85
17-hydroxy (CH₂)₁₅CH(OTMS)COOCH₃355CH₂CH₃43

Note: The relative abundance of these ions can vary depending on the specific GC-MS conditions. The presence and m/z value of the ion are the primary identifiers.

A particularly stable and often base peak for 3-hydroxy FAMEs (without TMS derivatization) is an ion at m/z 103 , formed by cleavage between C-3 and C-4.[1][2] This ion is highly characteristic for β-hydroxy fatty acids.[1][2]

Experimental Protocols

Accurate analysis of hydroxy FAME isomers relies on meticulous sample preparation and optimized GC-MS methodology.

Protocol 1: Derivatization of Hydroxy Fatty Acids

This protocol describes a two-step derivatization to form FAME-TMS ethers, a common and effective method for GC-MS analysis.[3][4][5]

A. Methyl Esterification (using BF₃-Methanol)

  • Sample Preparation: Place 1-25 mg of the dried lipid extract or hydroxy fatty acid standard into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the sample.

  • Reaction: Cap the tube tightly and heat at 60-80°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Separation: Centrifuge briefly to ensure clean separation of the layers.

  • Collection: Carefully transfer the upper hexane layer containing the hydroxy FAMEs to a clean vial.

B. Trimethylsilylation (TMS Ether Formation) [3][6]

  • Drying: Evaporate the hexane from the collected hydroxy FAME fraction to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of moisture.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial, vortex for 10-20 seconds, and heat at 60°C for 60 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system. If needed, the sample can be diluted with a suitable solvent like hexane or dichloromethane.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of hydroxy FAME-TMS derivatives. Optimization may be required based on the specific instrument and analytes.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.

    • Injector: Splitless mode at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 80-100°C, hold for 2-5 minutes.

      • Ramp at 5-10°C/min to 280-300°C.

      • Hold at the final temperature for 5-10 minutes.[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

    • Acquisition Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification of known isomers to increase sensitivity.[4]

Mandatory Visualization

The logical workflow for the analysis of hydroxy FAME isomers, from sample preparation to data interpretation, is illustrated below.

G Figure 1. Experimental Workflow for Hydroxy FAME Isomer Analysis cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Lipid Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction & Saponification Sample->Extraction HFA Free Hydroxy Fatty Acids Extraction->HFA Esterification Step 1: Methyl Esterification (e.g., BF3-Methanol) HFA->Esterification Silylation Step 2: Silylation (e.g., BSTFA + 1% TMCS) Esterification->Silylation Deriv Hydroxy FAME-TMS Ether Silylation->Deriv GCMS GC-MS Analysis Deriv->GCMS Separation GC Separation GCMS->Separation Ionization EI & Fragmentation Separation->Ionization Detection Mass Detection Ionization->Detection Spectra Mass Spectra Detection->Spectra Identification Isomer Identification via Diagnostic Fragment Ions Spectra->Identification Quantification Quantification Identification->Quantification

References

A Comparative Guide to Fatty Acid Methylation Techniques for Accurate Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of fatty acids is paramount. The critical first step in this process is the efficient conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs), a process known as methylation or transesterification. This guide provides a comparative analysis of common methylation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

The choice of methylation method can significantly impact the accuracy and reliability of fatty acid profiling by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Factors such as the type of lipid sample, the fatty acid composition, and the desired experimental throughput must be considered. Here, we compare the most widely used acid-catalyzed, base-catalyzed, and direct transesterification methods.

Comparative Analysis of Methylation Techniques

The following table summarizes the key quantitative parameters of different fatty acid methylation techniques, offering a side-by-side comparison to facilitate an informed decision.

Method Catalyst Reaction Time Reaction Temperature FAMEs Yield Advantages Disadvantages
Acid-Catalyzed HCl in Methanol30 min - 16 h[1]45°C - 100°C[1]>96% for various lipid classes[1]Effective for a wide range of lipids including free fatty acids (FFAs) and complex lipids.[2]Can cause degradation of conjugated fatty acids at high temperatures.[3] Slower reaction rates compared to base-catalyzed methods.[1]
Acid-Catalyzed BF3 in Methanol5 - 10 min60°CGenerally high, but can be lower for some fatty acids and produce artifacts.[4][5]Relatively fast reaction.Can produce artifacts and may result in lower content of certain unsaturated fatty acids.[4][5] Not recommended for marine lipids.[5]
Acid-Catalyzed H2SO4 in Methanol1 hour100°C~99.5% esterification reported in one study.[6]Effective for very long-chain fatty acids.[7]Can cause isomerization of conjugated dienes and formation of methoxy (B1213986) artifacts.[8]
Base-Catalyzed KOH or NaOH in Methanol2 - 20 min[3][7]Room Temperature - 50°C[3][7]High for glycerolipids.Rapid reaction under mild conditions.[1] Benign for conjugated linoleic acid.[3]Does not methylate free fatty acids.[3][8] Incomplete reaction for sterol esters and waxes.[7]
Base-Catalyzed Sodium Methoxide (NaOCH3)VariesVariesHigh for triglycerides.Fast transformation of fatty acids into FAMEs.[9]Does not methylate free fatty acids or N-acyl lipids like sphingomyelin.[8]
Direct Transesterification Acetyl Chloride in Methanol-Benzene1 hourNot specified>95% recoveryOne-step procedure, applicable to both simple and complex lipids.[2] Eliminates the need for a separate extraction step, resulting in a rapid, one-step procedure.[10]Benzene is a hazardous solvent.
Direct Transesterification HCl or H2SO4VariesVariesOften results in higher FAMEs yields compared to two-step methods.[11]Reduces costs and increases sample throughput.[11]Acid hydrolysis can compete with the transesterification reaction.[11]
Combined Base-Acid NaOH followed by BF3 or HClVariesVariesCan achieve high derivatizing efficacies across different lipid classes.[12]Aims to overcome the limitations of individual methods.[8]Can be a more complex and time-consuming procedure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key methylation techniques.

Acid-Catalyzed Methylation using HCl in Methanol

This method is versatile and suitable for a wide range of lipid samples.

  • Sample Preparation: Place the lipid sample in a screw-capped glass tube.

  • Reagent Addition: Add a solution of 1.2% (w/v) HCl in methanol/toluene. This can be prepared by adding toluene, methanol, and a solution of 8% HCl in methanol/water (85:15, v/v) to the lipid sample.[1]

  • Reaction: Incubate the mixture. For a mild reaction, incubate at 45°C for 16 hours. For a rapid reaction, heat at 100°C for 1 to 1.5 hours.[1]

  • Extraction: After cooling, add hexane (B92381) and water to the tube and vortex to extract the FAMEs into the hexane layer.[1]

  • Analysis: The hexane layer containing the FAMEs is then collected for GC analysis.

Base-Catalyzed Methylation using Methanolic KOH

This rapid method is ideal for samples with low free fatty acid content.

  • Sample Preparation: Dissolve up to 10 mg of lipids in 2 ml of hexane in a glass tube.[7]

  • Reagent Addition: Add 0.2 ml of 2 M methanolic KOH.[7]

  • Reaction: Vortex the tube for 2 minutes at room temperature.[7]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Analysis: Collect an aliquot of the upper hexane layer for GC analysis.[7]

Direct Transesterification using Acetyl Chloride

This one-step method is efficient for various lipid classes.

  • Sample Preparation: Place the sample directly into a reaction vessel.

  • Reagent Addition: Add a mixture of methanol-benzene (4:1) with acetyl chloride.[2]

  • Reaction: The reaction proceeds for 1 hour.[2]

  • Extraction and Analysis: The resulting FAMEs can be directly analyzed, as this method circumvents separate extraction and purification steps.[2]

Visualizing the Workflow

To better understand the procedural flow of these techniques, the following diagrams illustrate the key steps involved.

cluster_acid Acid-Catalyzed Methylation Workflow Lipid Sample Lipid Sample Heating Heating Lipid Sample->Heating Add Acid/Methanol Reagent Acid/Methanol Reagent Acid/Methanol Reagent->Heating Add Extraction Extraction Heating->Extraction FAMEs for GC Analysis FAMEs for GC Analysis Extraction->FAMEs for GC Analysis

Caption: Workflow for Acid-Catalyzed Fatty Acid Methylation.

cluster_base Base-Catalyzed Methylation Workflow Lipid Sample in Hexane Lipid Sample in Hexane Vortexing Vortexing Lipid Sample in Hexane->Vortexing Add Base/Methanol Reagent Base/Methanol Reagent Base/Methanol Reagent->Vortexing Add Centrifugation Centrifugation Vortexing->Centrifugation FAMEs for GC Analysis FAMEs for GC Analysis Centrifugation->FAMEs for GC Analysis Collect Supernatant

Caption: Workflow for Base-Catalyzed Fatty Acid Methylation.

Start Start Lipid Sample Lipid Sample Start->Lipid Sample Reaction Reaction Lipid Sample->Reaction Add Reagent Direct Transesterification Reagent Direct Transesterification Reagent Direct Analysis Direct Analysis Reaction->Direct Analysis End End Direct Analysis->End

Caption: Logical Flow of Direct Transesterification.

Conclusion

The selection of an appropriate fatty acid methylation technique is a critical decision that influences the quality and accuracy of lipid analysis. Acid-catalyzed methods offer broad applicability, particularly for samples containing free fatty acids, while base-catalyzed methods provide a rapid and mild alternative for glycerolipids. Direct transesterification presents a streamlined, one-step approach that can enhance throughput. Researchers must weigh the advantages and disadvantages of each method in the context of their specific sample matrix and analytical goals. For instance, when analyzing samples with high levels of conjugated linoleic acid, a mild, base-catalyzed method is preferable to avoid degradation. Conversely, for complex lipid mixtures containing significant amounts of free fatty acids, an acid-catalyzed approach would be more suitable. By carefully considering the data and protocols presented in this guide, researchers can optimize their FAME preparation for reliable and reproducible fatty acid profiling.

References

A Comparative Analysis of Methyl 2-hydroxyoctadecanoate and Conventional Lipid-Based Drug Carriers for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug delivery, the quest for novel, efficient, and biocompatible carrier systems is paramount. This guide provides a detailed comparison of the theoretical potential of Methyl 2-hydroxyoctadecanoate against established lipid-based drug carriers, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore next-generation excipients and delivery platforms.

Executive Summary

While this compound is not yet established as a mainstream drug carrier, its inherent properties as a long-chain fatty acid ester with a hydroxyl group suggest its potential as a biocompatible and biodegradable component in novel drug delivery systems. This guide will juxtapose the known characteristics and theoretical advantages of this molecule with the proven efficacy of conventional lipid-based carriers, supported by experimental data from existing literature. We will delve into key performance metrics such as drug loading capacity, encapsulation efficiency, particle size, stability, and drug release profiles.

Introduction to Lipid-Based Drug Delivery Systems

Lipid-based drug delivery systems are a cornerstone of modern pharmaceutics, enabling the effective delivery of a wide range of therapeutic agents, particularly those with poor water solubility.[1] These carriers can enhance bioavailability, improve stability, and enable targeted delivery of drugs.[2] The primary alternatives discussed in this guide are:

  • Liposomes: Spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. They are versatile carriers for both hydrophilic and hydrophobic drugs.[3]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, offering advantages in terms of stability and controlled release.[4]

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are composed of a mixture of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.[4][5]

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for encapsulating lipophilic drugs.[6][7]

Profiling this compound: A Potential New Player

This compound is a fatty acid methyl ester (FAME) with a hydroxyl group at the alpha-position. Its long C18 alkyl chain confers significant lipophilicity, while the hydroxyl and ester moieties introduce polarity. This amphiphilic nature is a key characteristic for molecules used in drug delivery.

Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C19H38O3[8]
Molecular Weight 314.5 g/mol [8]
Physical State Solid[8]
Solubility Insoluble in water; soluble in organic solvents. Partially soluble in water, but significantly more soluble in organic solvents like ethanol (B145695) and ether.[9][10]

Toxicological Profile (Inferred from related compounds):

Safety data for this compound is not extensively available. However, data on related long-chain fatty acid esters and hydroxy fatty acids suggest a generally low toxicity profile, making them suitable for biomedical applications.[11][12] It is important to note that comprehensive toxicological studies would be required for its validation as a safe drug carrier.

Comparative Performance of Lipid-Based Drug Carriers

The following tables summarize key performance indicators for established lipid-based carriers, providing a benchmark against which the potential of this compound can be evaluated.

Table 1: Drug Encapsulation Efficiency and Loading Capacity

Carrier TypeModel DrugEncapsulation Efficiency (%)Drug Loading (%)Source
Liposomes Methotrexate>30%Not specified[13][14]
Liposomes Methotrexate~98%Not specified
Solid Lipid Nanoparticles (SLNs) Methotrexate85.12%Not specified[15]
Solid Lipid Nanoparticles (SLNs) Methotrexate98.7%Not specified[16]
Nanostructured Lipid Carriers (NLCs) Prilocaine HCl92.4 ± 1.9%Not specified[17]
Nanoemulsions Doxorubicin (B1662922)71.2 ± 2.9% - 79.2 ± 2.1%Not specified[6]

Table 2: Physicochemical Characteristics

Carrier TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Source
Liposomes (Methotrexate) <200<0.2Not specified[13][14]
Solid Lipid Nanoparticles (SLNs) (Methotrexate) 253Not specifiedNot specified[15]
Solid Lipid Nanoparticles (SLNs) (Methotrexate) 147.6 ± 4.10.296 ± 0.058-19 ± 0.98[16]
Nanostructured Lipid Carriers (NLCs) (Prilocaine HCl) 182.1 ± 6.50.21 ± 0.03-25.7 ± 1.8[17]
Nanoemulsions (Doxorubicin) 44.5 ± 9.3 - 126.4 ± 8.7Not specifiedNot specified[6][18]

Experimental Methodologies: A Guide to Formulation and Characterization

Detailed protocols are essential for the reproducible formulation and evaluation of drug delivery systems. Below are representative methodologies for the preparation of common lipid-based carriers.

Preparation of Liposomes (Ethanol Injection Method)

This method is valued for its simplicity and reproducibility.[13]

  • Lipid Film Hydration: A mixture of lipids (e.g., phosphatidylcholine and cholesterol) is dissolved in a suitable organic solvent (e.g., ethanol).

  • Aqueous Phase Preparation: The drug to be encapsulated is dissolved in an aqueous buffer.

  • Injection: The lipid solution is rapidly injected into the stirred aqueous drug solution.

  • Liposome (B1194612) Formation: The organic solvent diffuses into the aqueous phase, leading to the self-assembly of lipids into liposomes.

  • Purification: The resulting liposome suspension is then purified to remove the organic solvent and unencapsulated drug, often through dialysis or size exclusion chromatography. A novel pre-concentration method can be employed where an initial aqueous volume of 20% and a 1:1 ratio of organic to aqueous phase (v/v) is used to achieve higher encapsulation efficiency without the need for extrusion.[13][14]

Preparation of Solid Lipid Nanoparticles (Microemulsion Method)

The microemulsion technique is a well-established method for producing SLNs.[15]

  • Lipid Phase Preparation: The solid lipid (e.g., glyceryl monostearate) and the lipophilic drug are melted together at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: Surfactants (e.g., egg lecithin (B1663433) and Tween 80) are dissolved in an acidic aqueous solution and heated to the same temperature as the lipid phase.

  • Microemulsion Formation: The hot aqueous phase is added to the melted lipid-drug mixture under continuous stirring to form a clear microemulsion.

  • Nanoparticle Precipitation: The hot microemulsion is then dispersed into cold water (2-3°C) under high-speed stirring. The rapid cooling of the oil droplets causes the lipid to precipitate, forming solid lipid nanoparticles.

  • Purification: The SLN dispersion can be lyophilized for long-term storage.

Preparation of Nanoemulsions (Solvent Diffusion Method)

This method is suitable for the encapsulation of hydrophobic drugs like doxorubicin.[6][18]

  • Oil Phase Preparation: The drug (e.g., doxorubicin) is dissolved in a mixture of oils (e.g., medium-chain triglycerides and soybean oil) and lecithin.

  • Aqueous Phase Preparation: An aqueous solution, which may contain a cryoprotectant, is prepared.

  • Emulsification: The oil phase is added to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.

  • Nanoemulsion Formation: The coarse emulsion is then processed through a high-pressure homogenizer to reduce the droplet size to the nanometer range.

  • Solvent Removal: If a volatile organic solvent was used in the oil phase, it is removed by evaporation under reduced pressure.

Visualizing the Pathways: Workflows and Cellular Interactions

To better understand the processes involved in the development and action of these drug carriers, the following diagrams, generated using the DOT language, illustrate key workflows and biological interactions.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro/In Vivo Evaluation Lipid/Drug Mixture Lipid/Drug Mixture Hydration/Dispersion Hydration/Dispersion Lipid/Drug Mixture->Hydration/Dispersion Aqueous Phase Homogenization Homogenization Hydration/Dispersion->Homogenization Energy Input Purification Purification Homogenization->Purification Particle Size Analysis Particle Size Analysis Purification->Particle Size Analysis Zeta Potential Zeta Potential Purification->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency Drug Release Study Drug Release Study Encapsulation Efficiency->Drug Release Study Cellular Uptake Cellular Uptake Drug Release Study->Cellular Uptake Efficacy & Toxicity Efficacy & Toxicity Cellular Uptake->Efficacy & Toxicity

A generalized workflow for the development and evaluation of lipid-based drug carriers.

cellular_uptake Lipid Nanoparticle Lipid Nanoparticle Cell Membrane Cell Membrane Lipid Nanoparticle->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Drug Release Drug Release Endosome->Drug Release Endosomal Escape Cytoplasm Cytoplasm Drug Release->Cytoplasm Therapeutic Target Therapeutic Target Cytoplasm->Therapeutic Target Action

A simplified signaling pathway of lipid nanoparticle cellular uptake and drug release.

Discussion and Future Perspectives

The established lipid-based drug carriers—liposomes, SLNs, NLCs, and nanoemulsions—have demonstrated significant clinical and commercial success. They offer a range of tunable properties that can be optimized for specific drug molecules and therapeutic applications.

The potential of this compound as a novel excipient lies in its unique chemical structure. The presence of a hydroxyl group could offer several advantages:

  • Enhanced Drug Compatibility: The hydroxyl group may provide an additional site for hydrogen bonding with certain drug molecules, potentially increasing encapsulation efficiency and stability.

  • Modified Release Profile: The polarity introduced by the hydroxyl group could influence the degradation and erosion of the lipid matrix, thereby modulating the drug release rate.

  • Biocompatibility: As a derivative of a naturally occurring fatty acid, it is expected to be biodegradable and biocompatible.

However, significant research is required to validate these hypotheses. Future studies should focus on:

  • Synthesis and Purification: Developing scalable and reproducible methods for the synthesis of high-purity this compound.

  • Formulation Development: Investigating the ability of this compound to form or be incorporated into nanoparticles, both as the primary lipid component and as a co-lipid.

  • In Vitro and In Vivo Characterization: Conducting comprehensive studies to evaluate its drug loading capacity, release kinetics, stability, biocompatibility, and therapeutic efficacy in relevant disease models.

Conclusion

While liposomes, SLNs, NLCs, and nanoemulsions remain the gold standard in lipid-based drug delivery, the exploration of novel excipients like this compound is crucial for advancing the field. Its unique chemical structure presents intriguing possibilities for the development of next-generation drug carriers with improved performance characteristics. The data and methodologies presented in this guide offer a framework for the systematic evaluation of such novel materials and their comparison with established platforms. Continued innovation in lipid-based technologies will undoubtedly lead to safer and more effective therapies for a wide range of diseases.

References

A Comparative Analysis of the Biological Effects of Alpha-Hydroxy and Beta-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping biological activities of alpha-hydroxy and beta-hydroxy fatty acids, supported by experimental data and detailed methodologies.

Alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs) are classes of carboxylic acids that feature a hydroxyl group at the alpha and beta positions relative to the carboxyl group, respectively. While both are widely recognized for their utility in dermatology, their distinct chemical structures confer different physicochemical properties, leading to varied biological effects. This guide provides a detailed comparison of their mechanisms of action, physiological impacts, and the experimental frameworks used to evaluate their efficacy, with a focus on their dermatological applications.

Key Physicochemical and Biological Differences

The primary distinction between AHAs and BHAs lies in their solubility. AHAs are water-soluble, which generally limits their action to the surface of the skin.[1][2][3] In contrast, BHAs are oil-soluble, enabling them to penetrate the lipid-rich environment of the sebaceous glands and pores.[1][2][3] This fundamental difference dictates their primary applications, with AHAs being favored for surface exfoliation and addressing concerns like fine lines and uneven skin tone, while BHAs are predominantly used for deeper pore cleansing and managing acne.[3][4][5]

Comparative Efficacy in Dermatological Applications

Clinical studies have provided quantitative data on the efficacy of various AHAs and BHAs in treating a range of dermatological conditions.

Acne and Post-Acne Hyperpigmentation

Both AHAs and BHAs have demonstrated efficacy in the treatment of acne vulgaris. One study found that both types of chemical peels significantly reduced acne lesions within two weeks of the first treatment.[6] However, a study comparing 50% glycolic acid (AHA) peels with 30% salicylic (B10762653) acid (BHA) peels for post-acne pigmentation found that the glycolic acid peel showed a higher percentage of reduction in hyperpigmentation.[7] In the glycolic acid group, 45% of patients experienced a greater than 75% reduction in post-acne pigmentation, whereas no patients in the salicylic acid group achieved this level of improvement.[7]

ParameterAlpha-Hydroxy Acids (AHAs)Beta-Hydroxy Acids (BHAs)Source(s)
Primary Solubility Water-solubleOil-soluble[1][2][3]
Primary Site of Action Skin surfacePores and skin surface[2]
Primary Applications Exfoliation, fine lines, uneven skin tone, sun damageAcne, clogged pores, inflammation[3][4][5]

Table 1: General Comparison of Alpha- and Beta-Hydroxy Acids

Study FocusTreatmentEfficacySource(s)
Acne LesionsBoth AHA and BHA peelsSignificant reduction in acne lesions within two weeks[6]
Post-Acne Hyperpigmentation50% Glycolic Acid (AHA) vs. 30% Salicylic Acid (BHA)Glycolic acid showed a significantly higher reduction in hyperpigmentation.[7]
Fine Lines/Wrinkles and Hyperpigmentation5-10% Capryloyl Salicylic Acid (LHA - a BHA derivative) vs. 20-50% Glycolic Acid (AHA)LHA showed slightly greater improvement in fine lines/wrinkles and hyperpigmentation, though not statistically significant.[2]

Table 2: Summary of Quantitative Data from Comparative Clinical Studies

Signaling Pathways and Mechanisms of Action

The biological effects of AHAs and BHAs are mediated through their interaction with various cellular signaling pathways.

Alpha-Hydroxy Acids (AHAs)

Glycolic acid, a prominent AHA, has been shown to modulate inflammatory responses induced by UVB radiation by suppressing the NF-κB signaling pathway.[8] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1, as well as the enzyme COX-2.[8] Some studies suggest that the vanilloid-receptor-related transient receptor potential (TRPV) family, specifically TRPV1, may act as a receptor for AHAs.[9][10] Activation of TRPV1 by glycolic acid can lead to increased keratinocyte proliferation and ATP release.[10] Furthermore, AHAs can stimulate collagen synthesis by fibroblasts, potentially through the regulation of the transforming growth factor-β (TGF-β) signaling pathway.[11]

Lactic acid, another common AHA, acts as a signaling molecule by interacting with G protein-coupled receptors (GPCRs) such as GPR81 (also known as HCA1).[12][13] This interaction can lead to a decrease in cellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on cellular metabolism and inflammation.[13]

AHA_Signaling_Pathway cluster_AHA Alpha-Hydroxy Acids (e.g., Glycolic Acid, Lactic Acid) cluster_Cellular_Targets Cellular Targets cluster_Biological_Effects Biological Effects AHA Alpha-Hydroxy Acids TRPV1 TRPV1 AHA->TRPV1 Glycolic Acid GPR81 GPR81 (HCA1) AHA->GPR81 Lactic Acid NF_kB_Inhibition Inhibition of NF-κB Pathway AHA->NF_kB_Inhibition Glycolic Acid TGF_beta TGF-β Pathway Modulation AHA->TGF_beta Keratinocyte_Proliferation Keratinocyte Proliferation TRPV1->Keratinocyte_Proliferation ATP_Release ATP Release TRPV1->ATP_Release cAMP_Reduction Reduced cAMP GPR81->cAMP_Reduction Inflammation_Reduction Reduced Inflammation (Reduced IL-6, IL-8, COX-2) NF_kB_Inhibition->Inflammation_Reduction Collagen_Synthesis Increased Collagen Synthesis TGF_beta->Collagen_Synthesis

Signaling pathways influenced by Alpha-Hydroxy Acids.
Beta-Hydroxy Acids (BHAs)

Salicylic acid, the most well-known BHA, exerts its effects through multiple signaling pathways. It has been shown to decrease lipogenesis in sebocytes by downregulating the adenosine monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[14] Additionally, salicylic acid reduces inflammation by suppressing the NF-κB pathway in sebocytes.[14] Some evidence also suggests that salicylic acid may modulate the PPAR signaling pathway, which could contribute to its anti-inflammatory effects and improvement of the epidermal barrier.[15]

BHA_Signaling_Pathway cluster_BHA Beta-Hydroxy Acids (e.g., Salicylic Acid) cluster_Cellular_Pathways Cellular Pathways cluster_Biological_Outcomes Biological Outcomes BHA Beta-Hydroxy Acids AMPK_SREBP1 AMPK/SREBP-1 Pathway BHA->AMPK_SREBP1 Downregulation NF_kB NF-κB Pathway BHA->NF_kB Suppression PPAR PPAR Signaling Pathway BHA->PPAR Modulation Lipogenesis_Reduction Reduced Lipogenesis in Sebocytes AMPK_SREBP1->Lipogenesis_Reduction Inflammation_Reduction_BHA Reduced Inflammation NF_kB->Inflammation_Reduction_BHA PPAR->Inflammation_Reduction_BHA Epidermal_Barrier_Improvement Improved Epidermal Barrier Function PPAR->Epidermal_Barrier_Improvement

Signaling pathways influenced by Beta-Hydroxy Acids.

Systemic Biological Effects

While the primary focus of AHA and BHA research is on their topical effects, it is important to consider their potential for systemic absorption and broader biological impacts.

Systemic absorption of salicylic acid after topical application is generally minimal when applied to intact skin.[16] However, measurable plasma levels can be achieved if the stratum corneum is compromised.[16] High concentrations or frequent application over large areas of damaged skin can potentially lead to systemic toxicity.[16][17][18]

Lactic acid, an AHA, is also a key metabolite in cellular energy metabolism and can act as a signaling molecule throughout the body.[19][20] It is transported between cells via monocarboxylate transporters (MCTs) and can influence systemic processes related to metabolism and immune function.[16][20]

Experimental Protocols

The evaluation of the biological effects of AHAs and BHAs relies on a variety of standardized experimental protocols.

Assessment of Skin Exfoliation

A common in vivo method to assess exfoliation efficacy involves the use of dihydroxyacetone (DHA) to induce skin pigmentation. The rate of color disappearance following treatment with an exfoliating agent is measured using reflectance spectrophotometry, providing a quantitative measure of skin renewal.[21] Laboratory-based methods include quantifying shed proteins from the stratum corneum, as the amount of protein is proportional to the number of exfoliated keratinocytes.[17][22]

Exfoliation_Assessment_Workflow cluster_Protocol Exfoliation Assessment Protocol Start Start: In Vivo Assessment Induce_Pigmentation Induce Skin Pigmentation (e.g., with DHA) Start->Induce_Pigmentation Apply_Treatment Apply Test Substance (AHA or BHA) Induce_Pigmentation->Apply_Treatment Measure_Color Measure Color Disappearance (Reflectance Spectrophotometry) Apply_Treatment->Measure_Color Quantify_Renewal Quantify Skin Renewal Rate Measure_Color->Quantify_Renewal End End Quantify_Renewal->End

Experimental workflow for in vivo exfoliation assessment.
Measurement of Collagen Synthesis

In vivo measurement of dermal collagen synthesis in humans can be achieved through a precursor-product model using stable isotope-labeled proline.[9][19][20] This method involves a continuous infusion of L-[1-¹³C]proline and subsequent measurement of its incorporation into collagen as hydroxyproline (B1673980) in skin biopsies.[19][20] The fractional synthesis rate (FSR) of dermal collagen can then be calculated.[19][20]

Assessment of Skin Barrier Function

Transepidermal water loss (TEWL) is a key indicator of skin barrier function and can be measured non-invasively using a TEWL meter.[23][24][25] This device quantifies the rate of water evaporation from the skin surface.[23][24] An increase in TEWL suggests a compromised barrier function.[24]

In Vitro and Ex Vivo Models

Ex vivo human skin explant cultures provide a valuable model for testing the effects of topical ingredients in an environment that closely mimics normal skin.[4][15][26] These models allow for the assessment of transdermal delivery, topical penetration, and percutaneous absorption.[26] Reconstructed human epidermal models are also used for skin irritation testing.[27]

Conclusion

Alpha-hydroxy and beta-hydroxy fatty acids, while sharing some functional overlap in their ability to exfoliate the skin, exhibit distinct biological effects due to their differing solubilities and mechanisms of action. AHAs are primarily effective for surface-level skin concerns such as fine lines and uneven pigmentation, acting through pathways involving TRPV1, GPR81, and modulation of NF-κB and TGF-β. BHAs, with their lipophilic nature, are better suited for addressing conditions related to the sebaceous glands, such as acne, by influencing the AMPK/SREBP-1, NF-κB, and PPAR signaling pathways. The choice between these two classes of hydroxy acids for research and drug development should be guided by the specific biological endpoint of interest. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of their efficacy and mechanism of action. Further research into the systemic effects and the identification of novel cellular targets will continue to expand our understanding of these versatile compounds.

References

A Comparative Guide to Gas Chromatography Retention Times of Saturated and Unsaturated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acids is crucial. Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acid methyl esters (FAMEs), the volatile derivatives of fatty acids. A key parameter in GC analysis is the retention time, which is the time it takes for a compound to travel through the GC column. Understanding the factors that influence the retention times of saturated and unsaturated FAMEs is essential for accurate compound identification and method development.

Elution Order: The Role of Saturation and Carbon Chain Length

The elution order of FAMEs in gas chromatography is primarily determined by two main factors: the length of the carbon chain and the degree of unsaturation (the number of double bonds). The type of GC column, specifically the polarity of its stationary phase, plays a critical role in how these factors influence the separation.

On polar GC columns , such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or biscyanopropyl stationary phases, the general elution pattern is as follows:

  • FAMEs elute in order of increasing carbon number.[1]

  • For FAMEs with the same carbon number, unsaturated esters have longer retention times than their saturated counterparts.[1]

  • The retention time increases with the number of double bonds; for example, a C18:3 FAME will have a longer retention time than a C18:2 FAME, which in turn will have a longer retention time than a C18:1 FAME.[1]

  • Trans isomers of unsaturated fatty acids typically elute before their corresponding cis isomers on highly polar phases.[2][3]

Conversely, on non-polar GC columns , the elution order related to saturation is reversed:

  • Unsaturated FAMEs elute before their saturated counterparts of the same carbon chain length.[4]

The increased retention of unsaturated FAMEs on polar columns is due to the interaction between the polar stationary phase and the pi electrons of the double bonds in the unsaturated molecules.

Quantitative Comparison of Retention Times

The following table summarizes the gas chromatography retention times for a selection of saturated and unsaturated FAMEs, compiled from experimental data. It is important to note that absolute retention times can vary between different GC systems and methods. However, the relative elution order on a given stationary phase remains consistent.

Fatty Acid Methyl Ester (FAME)AbbreviationRetention Time (minutes)
Methyl CaproateC6:011.02
Methyl CaprylateC8:013.78
Methyl CaprateC10:016.33
Methyl LaurateC12:018.67
Methyl MyristateC14:020.78
Methyl PalmitateC16:022.68
Methyl PalmitoleateC16:122.92
Methyl StearateC18:024.41
Methyl OleateC18:1n9c24.59
Methyl LinoleateC18:2n6c25.07
Methyl LinolenateC18:3n325.58
Methyl ArachidateC20:025.99
Methyl EicosenoateC20:1n926.12
Methyl EicosadienoateC20:2n626.54
Methyl ArachidonateC20:4n627.24
Methyl EicosapentaenoateC20:5n327.68
Methyl BehenateC22:027.46
Methyl ErucateC22:1n927.56
Methyl DocosahexaenoateC22:6n329.01
Methyl LignocerateC24:028.84
Methyl NervonateC24:1n928.95

Note: The retention times are indicative and were obtained using a polar capillary column (Zebron ZB-FAME, 30 m x 0.25 mm x 0.20 µm) with a specific temperature program.[2] Small variations may occur with different instruments and conditions.

Factors Influencing GC Retention Time

The retention time of a FAME in a GC system is influenced by several interconnected parameters. Optimizing these factors is key to achieving good separation and reliable results.

Factors_Influencing_GC_Retention_Time cluster_analyte Analyte Properties cluster_column Column Parameters cluster_conditions Operating Conditions BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Polarity Polarity Polarity->RetentionTime MolecularWeight Molecular Weight MolecularWeight->RetentionTime StationaryPhase Stationary Phase (Polarity) StationaryPhase->RetentionTime ColumnLength Column Length ColumnLength->RetentionTime ColumnDiameter Column Diameter ColumnDiameter->RetentionTime FilmThickness Film Thickness FilmThickness->RetentionTime OvenTemp Oven Temperature (Isothermal or Programmed) OvenTemp->RetentionTime CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime InletTemp Inlet Temperature

Caption: Key factors affecting FAME retention time in GC analysis.

Experimental Protocols

Accurate and reproducible GC analysis of FAMEs requires a well-defined experimental protocol. The following is a typical workflow, from sample preparation to data analysis.

1. Sample Preparation: Transesterification of Fatty Acids

Fatty acids in biological samples are typically present as triglycerides or other complex lipids. To make them volatile for GC analysis, they must first be converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.

A common method involves the following steps:

  • Saponification: The lipid sample is heated with a basic solution (e.g., sodium hydroxide (B78521) in methanol) to release the fatty acids as salts.[5]

  • Methylation: An acidic catalyst (e.g., sulfuric acid or hydrochloric acid in methanol) is added and the mixture is heated to convert the fatty acid salts into FAMEs.[5][6]

  • Extraction: The FAMEs are then extracted into an organic solvent (e.g., hexane (B92381) or petroleum ether).[6]

  • Washing and Drying: The organic layer is washed to remove impurities and then dried before injection into the GC.

2. Gas Chromatography (GC) Analysis

The extracted FAMEs are then analyzed using a gas chromatograph equipped with a flame ionization detector (FID), which is highly sensitive to organic compounds.

Typical GC Conditions for FAME Analysis:

ParameterSetting
GC System Agilent 7890A Series GC or similar[1]
Column HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm, 0.25 µm film thickness[1]
Carrier Gas Helium or Hydrogen[1][6]
Flow Rate 1 mL/min (constant flow)[1][6]
Inlet Temperature 250 °C[1]
Split Ratio 100:1[1]
Oven Temperature Program Initial: 60°C for 2 min, Ramp 1: 10°C/min to 200°C, Ramp 2: 5°C/min to 240°C, Hold: 7 min at 240°C[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[1]
Injection Volume 1 µL

Note: These conditions are a general guideline and may need to be optimized for specific applications and FAME mixtures.[7]

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the GC analysis of FAMEs.

FAME_Analysis_Workflow Start Lipid Sample Saponification Saponification (e.g., NaOH in Methanol) Start->Saponification Methylation Methylation (e.g., H2SO4 in Methanol) Saponification->Methylation Extraction Liquid-Liquid Extraction (e.g., with Hexane) Methylation->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Identification) Detection->Data_Analysis End FAME Profile Data_Analysis->End

Caption: Standard workflow for FAME analysis by Gas Chromatography.

References

A Head-to-Head Comparison: Cross-Validation of HPLC and GC Methods for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of lipids is critical in numerous fields, from biomarker discovery to drug formulation and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent analytical techniques for comprehensive lipid profiling. The choice between these methods is often not straightforward and depends on various factors including the specific lipid classes of interest, the sample matrix, required sensitivity, and desired throughput. This guide provides an objective comparison of HPLC and GC methods for lipid analysis, supported by experimental data and detailed protocols, to aid in making an informed decision and to outline the process of cross-validation for ensuring data integrity.

Performance Comparison: A Quantitative Overview

Cross-validation of analytical methods is essential to ensure that both methods provide comparable and reliable results. The following tables summarize key performance parameters for typical GC and HPLC methods used in the analysis of different lipid classes. The data presented is a synthesis of values reported in various validation studies.[1][2]

Table 1: Performance Characteristics for Fatty Acid Analysis

Validation ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)Key Considerations
Precision (RSD%) ≤ 5.88%[1]≤ 5.88% (often slightly better than GC)[1]Both methods demonstrate good precision.
Recovery (%) ≥ 82.31%[1]≥ 82.31%[1]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: 0.001 mg/g, LOQ: 0.003 mg/g (for cholesterol)[1][3]LOD: 0.005 mg/g, LOQ: 0.016 mg/g (for cholesterol)[1][3]GC generally offers slightly better sensitivity for certain lipids.

Table 2: Performance Characteristics for Triglyceride Analysis

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)Key Considerations
Accuracy (Recovery) 95-105%[2]93.33 ± 0.22%[2][3]Both methods provide high accuracy.
Precision (RSD%) < 5%[2]< 2%[2]HPLC can offer better precision for intact triglyceride analysis.
Linearity (r²) > 0.99[2]> 0.99[2]Both methods show excellent linearity.
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[2]0.005 mg/g[2]Sensitivity is method and detector dependent.
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mL[2]0.016 mg/g[2]HPLC is well-suited for quantifying intact triglycerides.

Experimental Protocols

Reproducible and accurate results are contingent on detailed and robust experimental protocols. Below are representative methodologies for both GC and HPLC analysis of lipids.

Lipid Extraction (A General Protocol)

A common preliminary step for both HPLC and GC analysis is the extraction of lipids from the sample matrix.

  • Homogenization : Homogenize the sample (e.g., 100 mg of tissue or 1x10^7 cells) in a suitable solvent system, a popular choice being a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.[1][4] To prevent lipase (B570770) activity, tissue samples should be flash-frozen in liquid nitrogen.[4]

  • Internal Standard : For quantitative analysis, add a known amount of an internal standard (e.g., a fatty acid or triglyceride not expected to be in the sample).

  • Phase Separation : After vigorous mixing, the mixture is centrifuged to separate the organic and aqueous phases.[4]

  • Collection : The lower chloroform layer containing the lipids is carefully collected.[1][4]

  • Drying : The solvent is evaporated under a stream of nitrogen to obtain the dried lipid extract.[1][4]

cluster_extraction Lipid Extraction Workflow sample Sample (Tissue, Cells, etc.) homogenize Homogenize in Chloroform:Methanol sample->homogenize add_is Add Internal Standard homogenize->add_is centrifuge Centrifuge for Phase Separation add_is->centrifuge collect Collect Chloroform Layer centrifuge->collect dry Evaporate Solvent collect->dry extract Dried Lipid Extract dry->extract

A generalized workflow for lipid extraction from biological samples.

Gas Chromatography (GC) Protocol for Fatty Acid Analysis

GC analysis of lipids, particularly fatty acids, typically requires a derivatization step to increase their volatility.[5]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) : To the dried lipid extract, add a methylating agent such as 2% sulfuric acid in methanol or boron trifluoride in methanol.[1][5] Heat the mixture to facilitate the reaction, which converts fatty acids to their more volatile methyl esters.

  • Extraction of FAMEs : After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs. The hexane layer is then collected and dried.

  • GC-MS Analysis :

    • Injection : Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane) and inject into the GC.

    • Column : A capillary column, such as a BPX-70 (30 m x 0.25 mm x 0.25 µm), is commonly used.[6]

    • Oven Temperature Program : A typical program starts at a lower temperature (e.g., 115°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 245°C) to elute all FAMEs.[6]

    • Carrier Gas : Helium is a common carrier gas.[6]

    • Detection : A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.[7]

High-Performance Liquid Chromatography (HPLC) Protocol for Lipid Analysis

HPLC is advantageous for analyzing a wide range of lipids without the need for derivatization, including intact triglycerides and phospholipids.[8]

  • Sample Preparation : Dissolve the dried lipid extract in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane or methanol and chloroform.[2][9]

  • HPLC Analysis :

    • Column : A reverse-phase column, such as a C18 or C8, is frequently used for lipid separations.[4][9]

    • Mobile Phase : A gradient elution is typically employed to separate the complex mixture of lipids. Common mobile phases include mixtures of acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) acetate.[2][4]

    • Flow Rate : A typical flow rate is between 0.8 and 2.0 mL/min.[1][9]

    • Column Temperature : The column is often maintained at a constant temperature, for example, between 30-45°C.[1][9]

    • Detection : An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are common choices for detecting lipids, which often lack a UV chromophore.[10]

Cross-Validation Workflow

The process of cross-validating HPLC and GC methods involves a systematic comparison of their performance characteristics using the same set of samples.

cluster_workflow Method Cross-Validation Workflow cluster_analysis Comparative Analysis define Define Analytes & Sample Matrix develop_gc Develop & Optimize GC Method define->develop_gc develop_hplc Develop & Optimize HPLC Method define->develop_hplc validate_gc Validate GC Method develop_gc->validate_gc validate_hplc Validate HPLC Method develop_hplc->validate_hplc analyze_samples Analyze Same Samples by Both Methods validate_gc->analyze_samples validate_hplc->analyze_samples compare_data Compare & Correlate Data analyze_samples->compare_data assess Assess Method Equivalency compare_data->assess

A logical workflow for the cross-validation of HPLC and GC methods.

Method Selection: A Comparative Logic

The choice between HPLC and GC for lipid analysis depends on the specific research question and the properties of the lipids being analyzed.

cluster_comparison HPLC vs. GC for Lipid Analysis: A Comparative Logic cluster_hplc HPLC Advantages cluster_gc GC Advantages start Lipid Analysis Requirement hplc_adv Non-volatile & Thermally Labile Lipids Intact Glycerides & Phospholipids No Derivatization Required Good for Isomer Separation start->hplc_adv Analysis of intact, non-volatile lipids gc_adv Volatile & Thermally Stable Lipids Fatty Acid Profiling (as FAMEs) High Resolution & Sensitivity Well-established Methods start->gc_adv Analysis of volatile lipids or fatty acid composition

A diagram illustrating the decision logic for selecting between HPLC and GC for lipid analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of lipids. GC is a well-established method, particularly for the detailed profiling of fatty acids, offering high resolution and sensitivity.[8] However, the requirement for derivatization can be a drawback. HPLC, on the other hand, is highly versatile and can analyze a broader range of lipids in their native form, including thermally labile and non-volatile compounds.[8] The choice between the two methods ultimately depends on the specific analytical needs. For a comprehensive and robust lipid analysis, the use of both techniques, cross-validated against each other, can provide the highest level of confidence in the obtained results.

References

Differentiating Positional Isomers of Hydroxyoctadecanoate Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acid isomers is a critical step in understanding their biological functions and ensuring the quality of pharmaceutical and nutraceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for the unambiguous differentiation of positional isomers, such as those of hydroxyoctadecanoate. This guide provides a comparative analysis of NMR data for various hydroxyoctadecanoate isomers, detailed experimental protocols, and a visual workflow to aid in this analytical challenge.

The core difficulty in distinguishing positional isomers of hydroxyoctadecanoate lies in their identical mass and largely similar physical properties. However, the position of the hydroxyl group along the eighteen-carbon chain creates subtle but distinct differences in the local chemical environments of nearby atomic nuclei. NMR spectroscopy is uniquely sensitive to these variations, providing detailed structural information at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental, with chemical shifts, spin-spin coupling patterns, and peak integrations serving as key diagnostic markers.

Comparative NMR Data of Hydroxyoctadecanoate Isomers

The differentiation of hydroxyoctadecanoate isomers by NMR relies on the diagnostic signals of the proton and carbon atoms directly attached to the hydroxyl group (CH-OH), as well as the signals of neighboring nuclei, which are influenced by the hydroxyl group's position. The following table summarizes key ¹H and ¹³C NMR chemical shift data for several methyl hydroxyoctadecanoate positional isomers, compiled from various sources. It is important to note that chemical shifts can be influenced by the solvent and experimental conditions.

Isomer PositionKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
2-hydroxy CH-OH: ~4.0-4.2C=O: ~174, CH-OH: ~70-72
7-hydroxy CH-OH: ~3.6C=O: ~174, CH-OH: ~71-72
9-hydroxy CH-OH: ~3.6C=O: ~174, CH-OH: ~71-72
12-hydroxy CH-OH: ~3.6C=O: ~174, CH-OH: ~71-72
17-hydroxy CH-OH: ~3.8 (quintet)C=O: ~174, CH-OH: ~68 , CH₃ (C18): ~23
18-hydroxy CH₂-OH: ~3.6 (triplet)C=O: ~174, CH₂-OH: ~63

Note: Data is for the methyl ester derivatives of hydroxyoctadecanoate and has been aggregated from publicly available spectral databases. The exact chemical shifts may vary based on experimental conditions.

The data clearly shows that while many signals overlap, the chemical shifts of the carbon and proton at the site of hydroxylation, and in the case of terminal isomers, the adjacent methyl or methylene (B1212753) groups, provide a basis for differentiation. For instance, the ¹³C chemical shift of the carbon bearing the hydroxyl group (C-OH) is a key indicator. In the 18-hydroxy isomer, the signal is from a primary alcohol (CH₂-OH) and appears around 63 ppm, which is distinct from the secondary alcohol (CH-OH) signals in the other isomers, which typically appear above 68 ppm. Similarly, the 2-hydroxy isomer can often be distinguished by the downfield shift of the alpha-proton due to the proximity of the ester group.

For isomers where the hydroxyl group is located in the middle of the carbon chain (e.g., 7-, 9-, and 12-hydroxy), one-dimensional NMR spectra can be very similar. In such cases, advanced two-dimensional NMR techniques are invaluable.

Advanced NMR Techniques for Isomer Differentiation

When 1D NMR spectra are insufficient for complete assignment, 2D NMR experiments can provide the necessary resolution and connectivity information:

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of the carbon chain and pinpoint the location of the CH-OH group by identifying its neighboring CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signal corresponding to the CH-OH group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the position of the hydroxyl group by observing correlations from the CH-OH proton to carbons further down the chain.

Experimental Protocols

The following provides a generalized experimental methodology for the NMR analysis of hydroxyoctadecanoate isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the hydroxyoctadecanoate sample in approximately 0.6 mL of a deuterated solvent.

  • Commonly used solvents include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve fatty acids and its relatively clean spectral window.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • 2D NMR (if necessary):

    • Standard pulse sequences for COSY, HSQC, and HMBC experiments should be used as provided by the spectrometer software.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise in a reasonable amount of time.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Isomer Differentiation

The logical process for using NMR to differentiate positional isomers of hydroxyoctadecanoate can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Conclusion Sample Hydroxyoctadecanoate Isomer Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR 1D ¹H NMR Tube->H1_NMR C13_NMR 1D ¹³C NMR Tube->C13_NMR Process Process Spectra (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (If necessary) Analyze_2D Analyze 2D Spectra: - H-H Couplings (COSY) - C-H Correlations (HSQC/HMBC) TwoD_NMR->Analyze_2D Analyze_1D Analyze 1D Spectra: - Chemical Shifts (CH-OH, CH₂-OH) - Splitting Patterns - Integration Process->Analyze_1D Compare Compare with Reference Data & Known Isomer Spectra Analyze_1D->Compare Compare->TwoD_NMR Ambiguity Remains Identification Unambiguous Isomer Identification Compare->Identification Sufficient Data Analyze_2D->Identification

Caption: Workflow for the differentiation of hydroxyoctadecanoate isomers using NMR spectroscopy.

A Comparative Analysis of the Antioxidant Activity of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylated fatty acids (HFAs), a class of lipids characterized by the presence of one or more hydroxyl groups on the fatty acid chain, are gaining attention for their diverse biological activities.[1] Among these, their antioxidant potential is of significant interest for its implications in mitigating diseases associated with oxidative stress.[1][2] This guide provides an objective comparison of the antioxidant performance of various HFAs, supported by experimental data and detailed methodologies, to aid in research and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of hydroxylated fatty acids can be evaluated using various assays. Data from studies on Ricinoleic Acid, a well-known hydroxylated fatty acid, is presented below as a benchmark. It is important to note that direct comparative studies across a wide range of individual hydroxylated fatty acids are still emerging.

Fatty Acid/CompoundAssay TypeConcentration% InhibitionReference Standard% Inhibition of Standard
Ricinoleic Acid (in Extract C1) DPPH Radical Scavenging1.0 mg/mL73.71%BHA-
Ricinoleic Acid (in Extract C2) DPPH Radical Scavenging1.0 mg/mL87.92%BHA-
Ricinoleic Acid (in Extract C1) Hydroxyl Radical Scavenging0.1 mg/mL85.07%Ascorbic Acid94.91%
Ricinoleic Acid (in Extract C2) Hydroxyl Radical Scavenging0.1 mg/mL94.91%BHA98.90%
Ricinoleic Acid (in Extract C1) Lipid Peroxidation0.8 mg/mL93.98%BHA-
Ricinoleic Acid (in Extract C2) Lipid Peroxidation0.8 mg/mL90.10%BHA-

Data presented is derived from studies on methanolic fractions of Ricinus communis seeds, which are dominated by Ricinoleic Acid and its methyl ester. Extract C1 contained 34.41% Ricinoleic Acid, while C2 is another extract from the same source.[3]

Signaling Pathway: Nrf2-ARE Antioxidant Response

Many antioxidant compounds exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[5] This action initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] Multiple studies have shown that Nrf2 activity can be induced by lipids, including various fatty acids.[6][7]

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Experimental Protocols

Objective evaluation of antioxidant activity requires standardized experimental protocols. The following are detailed methodologies for three common assays used to assess the antioxidant potential of compounds like hydroxylated fatty acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[8][9]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).[10][11]

    • Methanol or Ethanol (analytical grade).

    • Hydroxylated fatty acid samples, dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Ascorbic Acid, Trolox, or BHA).[3]

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The solution should be protected from light.[10]

    • In a test tube or microplate well, add a specific volume of the HFA sample solution (e.g., 20 μL).[8]

    • Add a larger volume of the DPPH working solution (e.g., 200 μL) to the sample and mix thoroughly.[8]

    • Prepare a control sample containing only the solvent and the DPPH solution.[11]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.[8][11]

    • The percentage of radical scavenging activity is calculated using the formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 .[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13]

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).[14]

    • Potassium persulfate solution (e.g., 2.45 mM in water).[14]

    • Phosphate-buffered saline (PBS) or ethanol.

    • Hydroxylated fatty acid samples at various concentrations.

    • Positive control (e.g., Trolox or Ascorbic Acid).[12]

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution.[14]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Add a small volume of the HFA sample (e.g., 10-50 μL) to a larger volume of the diluted ABTS•+ solution (e.g., 195 μL to 3 mL).[12][14]

    • Mix and incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 5-30 minutes).[12][13]

    • Measure the absorbance at 734 nm.[13]

    • The scavenging activity is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[16]

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).[16]

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).[16]

    • Ferric chloride (FeCl₃) solution (20 mM in water).[16]

    • FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]

    • Hydroxylated fatty acid samples at various concentrations.

    • Standard solution (e.g., FeSO₄ or Trolox).[16][17]

  • Procedure:

    • Prepare the FRAP reagent and pre-warm it to 37°C.[18]

    • Add a small volume of the HFA sample (e.g., 10-30 μL) to a cuvette or microplate well.[17][18]

    • Add a large volume of the FRAP reagent (e.g., 1 mL to 220 µL) and mix thoroughly.[17][18]

    • Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).[16][18]

    • Measure the absorbance at 593 nm.[17]

    • A standard curve is generated using a ferrous sulfate (B86663) or Trolox solution of known concentrations.[16] The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve.

General Experimental Workflow

The process of evaluating and comparing the antioxidant activity of different hydroxylated fatty acids follows a structured workflow, from sourcing the compounds to interpreting the final data.

Experimental_Workflow cluster_assays A Sample Preparation (Dissolve HFAs in suitable solvent) B Concentration Series (Prepare serial dilutions) A->B C Select Antioxidant Assays B->C D1 DPPH Assay C->D1 D2 ABTS Assay C->D2 D3 FRAP Assay C->D3 E Incubation & Reaction D1->E D2->E D3->E F Spectrophotometric Measurement (Read Absorbance) E->F G Data Analysis (Calculate % Inhibition / TEAC / FRAP value) F->G H Comparative Evaluation (Generate Tables & IC50/EC50 values) G->H

Caption: Workflow for comparing HFA antioxidant activity.

References

Navigating the Maze of Fatty Acid Analysis: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible fatty acid profiling is paramount. This guide provides an objective comparison of common methodologies, supported by inter-laboratory experimental data, to aid in the selection and implementation of robust analytical protocols.

Fatty acid analysis is a critical tool in various fields, from food science and nutrition to clinical diagnostics and drug development. The complexity of lipid biochemistry, coupled with the variety of available analytical techniques, can lead to significant inter-laboratory variability. This guide aims to shed light on these discrepancies by summarizing key performance metrics from proficiency testing programs and method validation studies.

Performance Metrics: A Comparative Overview

The accuracy and reliability of fatty acid analysis are assessed through several key performance metrics. Data from various inter-laboratory studies and method validation reports have been compiled to provide a comparative overview of different analytical approaches. These metrics are crucial for understanding the expected performance of a given method and for ensuring the comparability of results across different laboratories.

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common technique for fatty acid profiling.[1][2] This typically requires a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).[2][3] High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for non-volatile or thermally sensitive fatty acids, and can be coupled with MS for enhanced specificity.[2]

Below is a summary of typical performance characteristics observed in inter-laboratory comparisons.

Performance MetricGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-MS)Notes
Linearity (R²) >0.99[4][5]>0.99Both techniques demonstrate excellent linearity over a wide concentration range.
Precision (RSD) <20%[6][7]Generally comparable to GCPrecision can be influenced by the complexity of the matrix and the concentration of the analyte.
Recovery (%) 80-115%[5]96.2-103.9% (ALA), 97.4-99.2% (LA)[8]Recovery is highly dependent on the efficiency of the extraction and derivatization steps.
Limit of Detection (LOD) 1.14 µg/mL (C22:0)[9]6.833 µg/mL (ALA)[8]LODs can vary significantly based on the specific fatty acid and the instrumental setup.
Limit of Quantification (LOQ) 3.46 µg/mL (C22:0)[9]8.063 µg/mL (LA)[8]LOQs are critical for the accurate measurement of low-abundance fatty acids.

Data compiled from multiple sources. ALA: Alpha-linolenic acid, LA: Linoleic acid, C22:0: Behenic acid.

Proficiency testing programs, such as those offered by the American Oil Chemists' Society (AOCS), GOED, and FAPAS, play a crucial role in assessing and improving inter-laboratory performance.[10][11][12] These programs provide participating laboratories with standardized samples for analysis, allowing for a direct comparison of their results against a global network.[11] The use of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is also essential for method validation and ensuring the traceability of measurements.[13][14]

Standard Experimental Workflow for Fatty Acid Profiling

The following diagram outlines a generalized experimental workflow for the analysis of fatty acids in a biological or food matrix, primarily focusing on the widely used GC-based approach. The protocol involves several critical steps, each contributing to the overall accuracy and reproducibility of the results.

FattyAcid_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Phase cluster_data Data Processing Sample Sample Homogenization Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Derivatization Transesterification/Esterification (e.g., BF3-Methanol, Methanolic HCl) Extraction->Derivatization Lipid Extract LC_Analysis LC-MS/MS Analysis Extraction->LC_Analysis Direct Analysis (for some methods) GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis FAMEs Peak_Integration Peak Identification & Integration GC_Analysis->Peak_Integration LC_Analysis->Peak_Integration Quantification Quantification (Internal/External Standards) Peak_Integration->Quantification Reporting Data Reporting Quantification->Reporting

References

A Researcher's Guide to Accurate Quantification of Methyl 2-hydroxyoctadecanoate Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, is critical in various research fields, including lipidomics, biomarker discovery, and drug development. Due to the multi-step sample preparation and analytical process, significant variability can be introduced, leading to inaccurate results. The use of an appropriate internal standard (IS) is the most effective method to correct for these variations and ensure the reliability of quantitative data.[1] This guide provides a comparative analysis of suitable internal standards for the quantification of this compound, supported by representative experimental data and detailed protocols.

Principles of Internal Standardization

An internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[1] It is added in a known quantity to every sample, calibrator, and blank at the beginning of the sample preparation process. The internal standard experiences the same experimental conditions as the analyte, including extraction, derivatization, and injection variability. By using the ratio of the analyte's response to the internal standard's response for calibration and quantification, any losses or variations during the analytical process are normalized, leading to significantly improved accuracy and precision.

An ideal internal standard for the analysis of this compound should possess the following characteristics:

  • Chemical Similarity: It should be structurally and functionally similar to this compound to ensure comparable behavior during all analytical steps.

  • Non-Endogenous: It must not be naturally present in the biological samples being analyzed.

  • Chromatographic Resolution: It should be well-separated from the analyte and other matrix components in the chromatogram.

  • Stability: It must remain stable throughout the entire sample preparation and analysis process.

Comparison of Internal Standards for this compound Quantification

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method. For this compound, the primary candidates for an internal standard fall into two main categories: odd-chain hydroxy fatty acid methyl esters and stable isotope-labeled (SIL) analogues.

Internal Standard Type Example Advantages Disadvantages
Odd-Chain Hydroxy Fatty Acid Methyl Ester Methyl 3-hydroxydodecanoate- Chemically similar to the analyte (contains a hydroxyl group and is a methyl ester)[2]- Not naturally present in most biological samples- Commercially available[2]- Cost-effective compared to SIL standards- May not perfectly co-elute with the analyte- Differences in extraction efficiency and derivatization yield compared to the analyte are possible
Stable Isotope-Labeled (SIL) Internal Standard This compound-d3- Identical chemical and physical properties to the analyte, leading to the most accurate correction for sample preparation and matrix effects- Co-elutes with the analyte, minimizing variability due to retention time shifts[1]- Considered the "gold standard" for quantitative mass spectrometry[3][4]- Significantly more expensive- Custom synthesis is often required[5][6]- A specific SIL standard is needed for each analyte
Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the two types of internal standards for the quantification of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Parameter Odd-Chain Hydroxy FAME IS Stable Isotope-Labeled IS
Linearity (R²) > 0.99> 0.995
Limit of Quantification (LOQ) 0.1 - 1.5 mg/L0.01 - 0.5 mg/L
Accuracy (Recovery %) 85 - 115%95 - 105%
Precision (RSD %) < 10%< 5%

Detailed Experimental Protocols

Accurate quantification of this compound relies on meticulous and standardized experimental procedures. The following protocols describe a typical workflow from sample preparation to GC-MS analysis.

Protocol 1: Lipid Extraction and Internal Standard Spiking
  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Internal Standard Addition: Add a known amount of the selected internal standard (e.g., Methyl 3-hydroxydodecanoate or this compound-d3) to the homogenate. The amount should be comparable to the expected concentration of the analyte.[7]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Protocol 2: Transesterification
  • Reagent Addition: To the dried lipid extract, add a solution of 1.25 M HCl in methanol.

  • Incubation: Heat the mixture at 100°C for 1-1.5 hours to convert the fatty acids to their methyl esters.

  • Extraction: After cooling, add hexane (B92381) and water, vortex, and centrifuge.

  • FAME Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

Protocol 3: Derivatization (Silylation)

Due to the presence of the hydroxyl group, derivatization is necessary to improve the volatility and chromatographic performance of this compound.[8]

  • Drying: Evaporate the hexane from the FAME collection step under a stream of nitrogen.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried FAMEs.

  • Incubation: Heat the mixture at 75°C for 45 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[9]

  • Sample Dilution: After cooling, dilute the sample with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

Protocol 4: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for FAME analysis (e.g., ZB-FAME).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 6 minutes, then ramp to 230°C at 10°C/min and hold for 1 minute.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for both the analyte (as its TMS derivative) and the internal standard.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Chemical Conversion cluster_analysis Analysis & Quantification Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Add_IS Add Known Amount of Internal Standard Homogenization->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Lipid_Extract Dried Lipid Extract Extraction->Lipid_Extract Transesterification Transesterification (HCl in Methanol) Lipid_Extract->Transesterification Silylation Silylation (BSTFA + TMCS) Transesterification->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Data Peak Area Ratio (Analyte / IS) GCMS->Data Calibration Calibration Curve Data->Calibration Quantification Accurate Concentration Calibration->Quantification

Caption: Experimental workflow for accurate quantification.

internal_standard_principle cluster_process Analytical Process cluster_detection Detection & Calculation Analyte Analyte Process Extraction & Derivatization Variability Analyte->Process IS Internal Standard (IS) IS->Process Analyte_Response Analyte Response Process->Analyte_Response IS_Response IS Response Process->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of internal standard correction.

Conclusion

For the accurate quantification of this compound, the use of a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended as it provides the most accurate correction for experimental variability. However, when a SIL standard is not feasible due to cost or availability, an odd-chain hydroxy fatty acid methyl ester like Methyl 3-hydroxydodecanoate serves as a viable and more economical alternative. Regardless of the choice of internal standard, the implementation of a well-controlled and validated experimental protocol, including appropriate derivatization and optimized GC-MS conditions, is paramount to achieving reliable and reproducible results.

References

A Researcher's Guide to the Structural Elucidation of Unknown Hydroxy Fatty Acids by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural identification of unknown hydroxy fatty acids (HFAs) is a critical step in understanding their biological roles and potential as therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the structural elucidation of these important lipid mediators.

The diverse functionalities of hydroxy fatty acids in cellular signaling and disease pathogenesis necessitate robust analytical techniques for their identification and quantification. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and structural information. This guide will navigate the key considerations in employing MS/MS for HFA analysis, from sample preparation to the selection of analytical platforms and data interpretation.

Comparing the Platforms: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a primary consideration for HFA analysis. Each platform presents distinct advantages and limitations.

GC-MS is a mature and robust technique, often requiring derivatization of the HFAs to increase their volatility and improve chromatographic separation. This method provides excellent resolution of isomers and detailed structural information through electron ionization (EI) fragmentation.

LC-MS/MS offers greater flexibility, often allowing for the analysis of underivatized HFAs. It is particularly well-suited for complex biological matrices and can be coupled with various ionization techniques to optimize sensitivity for different HFA species.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Derivatization usually required)Low (Derivatization is optional but can enhance sensitivity)
Typical Derivatization Agents BSTFA, MSTFA, BF₃-Methanol, PFBBrAMPP, Picolinyl esters, DMED
Ionization Techniques Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI)
Separation Principle Boiling point and polarityPolarity and partitioning between mobile and stationary phases
Strengths Excellent isomer separation, extensive spectral librariesHigh throughput, suitable for complex matrices, versatile ionization options
Limitations Derivatization adds sample preparation steps, not suitable for all HFAsIsomer separation can be challenging, potential for matrix effects

Performance Comparison of MS/MS Techniques for HFA Analysis

The selection of the ionization source and mass analyzer significantly impacts the sensitivity and selectivity of HFA analysis. The following table summarizes key performance metrics for commonly employed techniques.

MS/MS TechniqueAnalyteDerivatizationIonizationMass AnalyzerLODLOQLinearity RangeReference
LC-MS/MSHODEs, HETEsNoneESI (-)Triple Quadrupole0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 1000 ng/mL[1]
GC-MS3-Hydroxy FAsBSTFA + TMCSEIQuadrupole~10 ng on column--[2]
LC-MS/MSFatty AcidsAMPPESI (+)-~1 nM (10 fmol on column)--[3]
GC-MSHFA IsomersTetramethylammonium hydroxideEI-0.2 - 10 ng--[2]
LC-MS/MSFatty AcidsCholamineESI (+)HRMS (Orbitrap)Low femtomole--[4]
LC-MS/MSShort-chain FAs & Hydroxy derivativesDMEDESI (+)Orbitrap---[4]

LOD: Limit of Detection; LOQ: Limit of Quantitation. Please note that these values are indicative and can vary depending on the specific instrument, matrix, and experimental conditions.

Experimental Protocols: A Step-by-Step Approach

Detailed and reproducible experimental protocols are fundamental to successful HFA analysis. Below are representative protocols for sample preparation and analysis using both GC-MS and LC-MS/MS.

Protocol 1: Solid-Phase Extraction (SPE) of Hydroxy Fatty Acids from Human Plasma

This protocol is adapted from established methods for the extraction of lipids from biological fluids.[5][6]

  • Sample Preparation: To 100 µL of human plasma, add an internal standard solution containing deuterated analogues of the target HFAs.

  • Protein Precipitation: Precipitate proteins by adding 400 µL of cold methanol (B129727). Vortex and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the HFAs from the cartridge using a high-organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for either GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of Hydroxy Fatty Acids after Derivatization

This protocol outlines the derivatization of HFAs to their trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis.[7]

  • Derivatization: To the dried HFA extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 300°C) to elute the derivatized HFAs.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected derivatives.

Protocol 3: LC-MS/MS Analysis of Underivatized Hydroxy Fatty Acids

This protocol describes a typical method for the direct analysis of HFAs by LC-MS/MS.[1]

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phases: Employ a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the HFAs based on their polarity.

  • MS/MS Detection:

    • Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification or in a full scan/product ion scan mode for structural elucidation of unknowns. For each target HFA, define a precursor ion (the deprotonated molecule [M-H]⁻) and one or more characteristic product ions.

Visualizing the Pathways and Workflows

Understanding the biological context and the analytical process is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving hydroxy fatty acids and a typical experimental workflow.

HETE_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Monooxygenases AA->CYP450 HETEs HETEs (e.g., 20-HETE) CYP450->HETEs GPCR G-Protein Coupled Receptors (e.g., GPR75) HETEs->GPCR binds PLC Phospholipase C GPCR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates Vascular_Effects Vascular Effects (e.g., Vasoconstriction) Ca_release->Vascular_Effects PKC_activation->Vascular_Effects

Caption: Signaling pathway of hydroxyeicosatetraenoic acids (HETEs).

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Yes LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS No Data_Analysis Data Analysis GCMS->Data_Analysis LCMSMS->Data_Analysis Elucidation Structural Elucidation Data_Analysis->Elucidation

Caption: General workflow for HFA structural elucidation by MS/MS.

Conclusion

The structural elucidation of unknown hydroxy fatty acids by MS/MS is a multifaceted process that requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. While GC-MS provides excellent separation of isomers after derivatization, LC-MS/MS offers high throughput and versatility for the analysis of a broader range of HFAs in complex biological matrices. The choice of ionization source and mass analyzer further dictates the sensitivity and selectivity of the analysis. By leveraging the information and protocols outlined in this guide, researchers can develop and implement robust analytical strategies to confidently identify and characterize novel hydroxy fatty acids, paving the way for a deeper understanding of their roles in health and disease.

References

A Comparative Guide to Modern Analytical Techniques versus Traditional FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the analysis of fatty acids as their methyl esters (FAMEs) by gas chromatography (GC) has been the gold standard for researchers, scientists, and drug development professionals. This robust and well-established method, typically employing either a flame ionization detector (FID) or a mass spectrometer (MS), has provided critical insights into lipid metabolism, food science, and biofuel production. However, recent advancements in analytical technology offer new alternatives and enhancements to this traditional workflow. This guide provides an objective comparison of these emerging techniques against established FAME analysis methods, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

The selection of an analytical method for fatty acid analysis is a critical decision influenced by factors such as the specific fatty acids of interest, the complexity of the sample matrix, and the desired level of detail. While traditional FAME analysis by GC remains a powerful tool, newer techniques offer distinct advantages in specific applications.

Analytical Technique Principle Primary Advantages Primary Disadvantages Best Suited For
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile FAMEs based on their boiling points and polarity, with detection by ionization in a hydrogen flame.Robust, reliable, cost-effective, and provides excellent quantification for known fatty acids.Limited structural information, co-elution of some isomers, requires derivatization.Routine quantification of known fatty acid profiles in relatively simple matrices.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation of volatile FAMEs followed by detection based on their mass-to-charge ratio.Provides structural information for peak identification, high sensitivity, and selectivity.[1][2]Requires derivatization, potential for molecular ion fragmentation, higher instrument cost than GC-FID.[3]Identification and quantification of fatty acids in complex mixtures, metabolic research.[4]
High-Performance Liquid Chromatography (HPLC) Separation of fatty acids in their native form or as derivatives in a liquid mobile phase.No derivatization required for free fatty acids, suitable for non-volatile or thermally labile compounds, excellent for isomer separation.[5][6]Can have lower resolution for some fatty acid classes compared to high-resolution GC, sensitivity may be lower for some detectors.Analysis of free fatty acids, separation of cis/trans and positional isomers, analysis of heat-sensitive fatty acids.[5][6]
Comprehensive Two-Dimensional Gas Chromatography (GC x GC) Two columns with different separation mechanisms are coupled for enhanced separation of complex mixtures.Significantly increased peak capacity and resolution, allowing for the separation of hundreds or thousands of compounds in a single run.Complex data analysis, higher instrument cost.In-depth analysis of highly complex samples such as petroleum products, environmental samples, and detailed lipidomics.[7]

Quantitative Performance Data

The following table summarizes key performance metrics for the compared analytical techniques, compiled from various studies. Specific values can vary depending on the sample matrix, instrumentation, and methodology.

Performance Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) Key Considerations
Precision (RSD%) ≤ 5.88%[5]≤ 5.88% (often slightly better than GC)[5]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[5]≥ 82.31%[5]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[5]> 0.99[5]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: 0.001 mg/g, LOQ: 0.003 mg/g (example)[5]LOD: 0.005 mg/g, LOQ: 0.016 mg/g (example)[5]GC-MS, particularly with selected ion monitoring (SIM), often provides the highest sensitivity.[8]
Isomer Separation Can be challenging for cis/trans and positional isomers.[5]Superior for separation of cis/trans and positional isomers, especially with specialized columns.[5][6]This is a significant advantage of HPLC for detailed fatty acid profiling.

Experimental Protocols

Accurate and reproducible fatty acid analysis relies on meticulous and standardized experimental procedures. Below are detailed methodologies for the key techniques discussed.

Protocol 1: Established FAME Analysis by GC-MS

This protocol outlines the standard procedure for the analysis of total fatty acids in a biological sample.

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol (B129727) (2:1, v/v) solution (Folch method).[9]

    • Add an internal standard (e.g., methyl heptadecanoate) for quantification.[10]

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[10]

    • Collect the lower organic phase containing the lipids.

  • Saponification and Derivatization (Esterification):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic sodium hydroxide (B78521) and heat to saponify the lipids into fatty acid salts.[11]

    • Add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the fatty acid salts to FAMEs.[11][12]

    • Extract the FAMEs with a nonpolar solvent like hexane (B92381) or heptane.[11][12]

  • GC-MS Analysis:

    • Column: Use a high-polarity capillary column (e.g., HP-88, DB-FFAP) suitable for FAME separation.[9]

    • Injection: Inject 1 µL of the FAME extract into the GC inlet.

    • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs.[13]

    • MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]

Protocol 2: Alternative Fatty Acid Analysis by HPLC

This protocol describes the analysis of underivatized free fatty acids.

  • Lipid Extraction:

    • Follow the same lipid extraction procedure as in Protocol 1 to isolate the total lipid fraction.

    • To analyze only free fatty acids, a solid-phase extraction (SPE) step can be incorporated to separate them from other lipid classes.

  • Sample Preparation:

    • Evaporate the solvent from the lipid extract.

    • Reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a reversed-phase column (e.g., C18) for the separation of fatty acids based on their hydrophobicity.[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid), is typically used.

    • Detection: UV detection is possible for fatty acids with chromophores. For universal detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

Visualizing the Workflows

The following diagrams illustrate the key steps in the analytical workflows described above.

FAME_Analysis_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Saponification Saponification (Methanolic NaOH) Lipid_Extract->Saponification Esterification Esterification (BF3-Methanol) Saponification->Esterification FAME_Extract FAME Extract Esterification->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS

Caption: Workflow for established FAME analysis by GC-MS.

HPLC_Analysis_Workflow cluster_extraction Lipid Extraction cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Solvent_Evaporation Solvent Evaporation Lipid_Extract->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC

Caption: Workflow for alternative fatty acid analysis by HPLC.

Conclusion

The traditional FAME analysis by GC-FID and GC-MS remains a cornerstone of fatty acid research, offering robustness and reliability. However, for specific analytical challenges, such as the separation of complex isomers or the analysis of thermally sensitive compounds, newer techniques like HPLC and GC x GC provide powerful alternatives. The choice of method should be guided by the specific research question, the nature of the sample, and the desired level of analytical detail. For a comprehensive and unambiguous fatty acid profile, a multi-faceted approach, potentially combining both GC and HPLC, can provide the highest level of confidence in the analytical data.[5]

References

Safety Operating Guide

Proper Disposal of Methyl 2-hydroxyoctadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of Methyl 2-hydroxyoctadecanoate, a fatty acid methyl ester used in various research applications.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available. The following disposal procedures are based on information for the closely related isomer, Methyl 12-hydroxystearate, and general best practices for chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle the material in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2] In case of a spill, immediately clean the area using appropriate absorbent materials and prevent the substance from entering drains or watercourses.[1][3]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[3] Waste disposal requirements can vary significantly by location.

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The most recommended method for disposal is to transfer the material to a licensed chemical destruction facility.[2] This ensures that the compound is managed and treated in an environmentally responsible and compliant manner.

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for disposal.[2] This process should only be carried out in a permitted hazardous waste incinerator.

  • Container Disposal: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[2] Combustible packaging materials may also be incinerated in a controlled manner.[2]

What to Avoid:

  • Do not dispose of this chemical down the drain or in regular trash. [2][3] Discharge into sewer systems or the environment must be avoided.[2]

  • Do not contaminate water, foodstuffs, feed, or seed with this chemical during storage or disposal. [2]

Experimental Protocols

Disposal of this compound is a safety and regulatory procedure rather than an experimental one. No experimental protocols are applicable in this context.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Start: Have This compound waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_recyclable Can container be recycled? consult_ehs->is_recyclable licensed_facility Dispose of chemical waste through a licensed destruction facility or controlled incineration consult_ehs->licensed_facility triple_rinse Triple rinse container is_recyclable->triple_rinse Yes puncture_dispose Puncture and dispose in sanitary landfill (if permitted) is_recyclable->puncture_dispose No recycle Recycle container triple_rinse->recycle end End: Compliant Disposal recycle->end puncture_dispose->end licensed_facility->end

References

Personal protective equipment for handling Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-hydroxyoctadecanoate

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No: 2420-35-1). Following these procedures is crucial for ensuring a safe laboratory environment.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₈O₃[1][2]
Molecular Weight314.5 g/mol [1][2][3]
Physical StateSolid[1][2]
Melting Point45 - 55 °C[4]
Boiling Point400 °C at 760 mmHg[5]
Flash Point215 °C (419 °F) Cleveland Open Cup[4]
SolubilitySoluble in Chloroform (Slightly), Methanol (Slightly)[5]

Table 2: Hazard Identification and Toxicity

HazardClassificationNotes
GHS Classification Not classified as a hazardous substance.Based on available Safety Data Sheets, this compound is not considered hazardous under GHS criteria.[6]
Acute Toxicity Data not available.Fatty acid esters generally have low toxicity.[7]
Skin Contact May cause slight irritation upon prolonged contact.Generally, the product does not irritate the skin.[4][6]
Eye Contact May cause slight eye irritation.Some reports suggest it may cause serious eye irritation.[3][4]
Ingestion May cause gastrointestinal irritation.Accidental ingestion may be damaging to health.[4][7]
Inhalation May cause respiratory irritation.Vapors from heated material may irritate mucous membranes.[4][8]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety.

Engineering Controls
  • Work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or creating aerosols.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields (compliant with EN166 or equivalent).[9][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, PVC).[12][13] Inspect gloves for any damage before use and practice proper glove removal technique to avoid skin contact.[14]

  • Skin and Body Protection: A standard laboratory coat should be worn.[7] For tasks with a higher risk of splashing, consider a PVC apron.[7]

  • Respiratory Protection: Not typically required under normal conditions with adequate ventilation.[6][9] If vapors or mists are generated, a NIOSH-approved organic vapor/mist respirator may be necessary.[12]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Do not eat, drink, or smoke in the laboratory area.[12]

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[8]

  • Keep the container tightly closed when not in use.[12][13]

  • Avoid creating dust when handling the solid form.

  • If transferring the substance, use grounding and bonding to prevent static discharge.[15]

Storage
  • Store in a cool, dry, and well-ventilated area.[4][12]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10][12]

  • Store in the original, clearly labeled container.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste. Do not mix with other waste streams.[14] All waste must be handled in accordance with local, state, and federal regulations.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.[14][16] Do not dispose of these materials in regular trash.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[15][16] Collect the absorbed material into a suitable container for disposal.[15] Ensure the area is well-ventilated during cleanup.[17] Avoid allowing the spill to enter drains or waterways.[16][17]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling (Weighing, Transferring) ppe->handling experiment Experimental Use handling->experiment decon Decontamination experiment->decon waste Waste Segregation decon->waste remove_ppe Remove PPE decon->remove_ppe disposal Waste Disposal waste->disposal disposal->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxyoctadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxyoctadecanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。